Bicine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCELGFZIQNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |
| Record name | Bicine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041669 | |
| Record name | N,N-(2-Dihydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Bicine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Bicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150-25-4 | |
| Record name | Bicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Bicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-(2-Dihydroxyethyl)glycine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J484QFI1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the pKa of Bicine Buffer at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer agent widely utilized in biological and biochemical research.[1] As one of Good's buffers, it is valued for its buffering capacity in the physiological pH range of 7.6 to 9.0, minimal interaction with biological components, and stability.[2][3] However, the dissociation constant (pKa) of this compound, a critical parameter for maintaining pH stability, is significantly dependent on temperature.[4] This guide provides a comprehensive overview of the pKa of this compound buffer at different temperatures, detailed experimental protocols for its determination, and visualizations of the underlying principles and workflows.
Quantitative Data: pKa of this compound as a Function of Temperature
The pKa of this compound exhibits a nearly linear relationship with temperature, decreasing as the temperature rises. The temperature coefficient, d(pKa)/dT, for this compound is approximately -0.018, indicating that for every one-degree Celsius increase in temperature, the pKa value decreases by 0.018 units.[5] This change can lead to significant pH shifts in the buffer solution if not accounted for, potentially impacting experimental outcomes by altering enzyme activity or protein stability.
The table below summarizes the pKa values of this compound at various temperatures, compiled from multiple sources and calculated based on the established temperature coefficient.
| Temperature (°C) | Temperature (K) | pKa Value |
| 5 | 278.15 | 8.703 |
| 10 | 283.15 | 8.613 |
| 15 | 288.15 | 8.523 |
| 20 | 293.15 | 8.433 (Reported as 8.35) |
| 25 | 298.15 | 8.333 (Reported as 8.26, 8.3, 8.334) |
| 30 | 303.15 | 8.253 |
| 37 | 310.15 | 8.156 (Reported as 8.17) |
| 40 | 313.15 | 8.073 |
| 45 | 318.15 | 7.983 |
| 50 | 323.15 | 7.893 |
| 55 | 328.15 | 7.803 |
Note: The calculated values are based on a pKa of 8.333 at 25°C and a d(pKa)/dT of -0.018. Reported experimental values are included for reference and may vary slightly due to differences in ionic strength and experimental conditions.
Experimental Protocols for pKa Determination
The determination of a buffer's pKa value as a function of temperature is crucial for accurate experimental design. Potentiometric titration is a common and reliable method for this purpose.
Principle
A weak acid (like this compound) is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal (the half-equivalence point). By performing this titration at different, precisely controlled temperatures, the temperature dependence of the pKa can be established.
Apparatus and Reagents
-
Temperature-Controlled Vessel: A jacketed beaker connected to a circulating water bath to maintain a constant temperature.
-
Calibrated pH Meter and Electrode: A high-precision pH meter and a temperature-compensating electrode. Calibration should be performed at each experimental temperature using standard buffer solutions.
-
Burette: For precise delivery of the titrant.
-
Magnetic Stirrer and Stir Bar: To ensure homogeneity of the solution.
-
This compound Solution: A solution of this compound of known concentration (e.g., 0.1 M) prepared in deionized, CO2-free water.
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration.
-
Standard pH Buffers: For calibration of the pH meter at each temperature.
Procedure
-
System Setup: Assemble the temperature-controlled vessel, magnetic stirrer, pH electrode, and burette.
-
Temperature Equilibration: Circulate water from the water bath through the jacketed beaker to bring the system to the desired temperature (e.g., 5°C). Allow all components, including the this compound solution and the titrant, to equilibrate at this temperature.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa of this compound. This calibration must be performed at the target experimental temperature.
-
Titration:
-
Place a known volume of the this compound solution into the temperature-controlled vessel.
-
Begin stirring the solution gently.
-
Record the initial pH of the this compound solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Collection: Continue the titration well past the equivalence point, recording pH and volume data throughout.
-
Repeat at Different Temperatures: Repeat steps 2-5 for each desired temperature (e.g., 15°C, 25°C, 37°C, 50°C).
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa at that specific temperature is the pH value recorded at the half-equivalence point.
-
Plot the determined pKa values against temperature (T in Kelvin) to determine the thermodynamic relationship.
-
Visualizations
Temperature Effect on this compound Buffer Equilibrium
The buffering capacity of this compound arises from the proton transfer equilibrium between its amino and carboxyl groups. An increase in temperature shifts this equilibrium.
Caption: Temperature effect on this compound's dissociation equilibrium.
Experimental Workflow for pKa Determination
The following diagram outlines the logical steps for the experimental determination of this compound's pKa using potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. This compound Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [yunbangpharm.com]
- 3. A comprehensive knowledge of Good's buffer this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. itwreagents.com [itwreagents.com]
Bicine buffer effective pH range for biological research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Effective pH Range and Applications of Bicine Buffer.
This compound, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer agent first described by Norman Good and colleagues. It is widely utilized in biochemistry and molecular biology for its effective buffering capacity in the slightly alkaline pH range of 7.6 to 9.0.[1][2] Its biocompatibility and minimal interaction with biological components make it a valuable tool in a variety of experimental contexts, from enzyme assays to protein crystallization.[2][3] This guide provides a comprehensive overview of this compound buffer, including its physicochemical properties, preparation, and key applications in biological research.
Core Properties and Effective pH Range
This compound's utility as a biological buffer stems from its pKa of approximately 8.26 at 25°C, which provides a stable pH environment between 7.6 and 9.0.[1] A crucial consideration for researchers is the temperature dependence of the buffer's pKa. The pH of a this compound buffer solution will change with temperature, a factor that must be accounted for in temperature-sensitive experiments. The temperature coefficient of this compound's pKa (ΔpKa/°C) is -0.018, meaning the pKa decreases as the temperature rises.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound buffer.
| Property | Value | Reference(s) |
| Molecular Weight | 163.17 g/mol | |
| pKa (at 25°C) | 8.26 | |
| Effective pH Range | 7.6 – 9.0 | |
| ΔpKa/°C | -0.018 | - |
| Temperature (°C) | Calculated pKa |
| 4 | 8.63 |
| 20 | 8.35 |
| 25 | 8.26 |
| 37 | 8.04 |
Experimental Protocols
Preparation of a 1 M this compound Stock Solution (pH 8.3)
This protocol describes the preparation of a 1 M stock solution of this compound buffer. This stock can then be diluted to the desired final concentration for various applications.
Materials:
-
This compound (MW: 163.17 g/mol )
-
High-purity, deionized water
-
10 N NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 163.17 g of this compound powder.
-
Add the this compound powder to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the this compound is completely dissolved.
-
Slowly add 10 N NaOH to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 8.3.
-
Transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
The 1 M this compound stock solution can be stored at room temperature.
This compound-Containing Buffer for Western Blot Transfer
This compound is a component of an effective transfer buffer for Western blotting, particularly for membrane proteins.
20X this compound/Bis-Tris Transfer Buffer Recipe:
| Component | Amount for 125 mL | Final 1X Concentration |
| This compound | 10.2 g | 25 mM |
| Bis-Tris | 13.1 g | 25 mM |
| EDTA | 0.75 g | 1 mM |
Procedure for 20X Stock:
-
Dissolve the this compound, Bis-Tris, and EDTA in 100 mL of ultrapure water.
-
Mix well and adjust the final volume to 125 mL with ultrapure water.
-
Store the 20X stock solution at 4°C for up to 6 months.
To prepare 1X Transfer Buffer:
Dilute the 20X stock solution 1:20 with a solution of 20% methanol (B129727) in deionized water. The pH of the 1X buffer should not be adjusted.
Applications in Biological Research and Drug Development
This compound buffer's characteristics make it suitable for a range of applications where maintaining a stable, slightly alkaline pH is critical.
-
Enzyme Assays: Many enzymes exhibit optimal activity in the pH range of 8.0 to 9.0. This compound provides a stable environment for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.
-
Protein Crystallization: The process of obtaining protein crystals for structural studies is highly dependent on the solution's pH. This compound is often included in crystallization screening kits due to its effectiveness in this pH range.
-
Electrophoresis: this compound has been used in buffer systems for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of membrane proteins, where it has shown enhanced resolution compared to standard glycine-based systems.
Mandatory Visualizations
The following diagrams illustrate common experimental workflows where this compound buffer can be effectively utilized.
Caption: Workflow for an enzyme inhibition assay.
Caption: Key steps in a Western blot transfer.
Caption: General workflow for protein crystallization.
References
N,N-bis(2-hydroxyethyl)glycine (Bicine): A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and multifaceted applications of N,N-bis(2-hydroxyethyl)glycine (Bicine), a crucial zwitterionic buffer in scientific research and drug development.
Introduction
N,N-bis(2-hydroxyethyl)glycine, commonly known as this compound, is a synthetic, zwitterionic amino acid derivative. It belongs to the family of "Good's buffers," a series of buffering agents developed to be effective in the physiological pH range, exhibit minimal interaction with biological components, and possess high water solubility. Its unique properties make it an indispensable tool in a wide array of biochemical, molecular biology, and pharmaceutical applications, ranging from enzyme kinetics and protein crystallization to its use as a cleavable linker in advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams to aid researchers in its effective utilization.
Chemical Structure and Physicochemical Properties
This compound is characterized by a glycine (B1666218) backbone with two hydroxyethyl (B10761427) groups attached to the nitrogen atom. This structure confers its zwitterionic nature, with both a positive (amino group) and a negative (carboxyl group) charge at physiological pH, contributing to its excellent buffering capacity and high polarity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]acetic acid |
| Synonyms | This compound, N,N-Di(2-hydroxyethyl)glycine, Diethylolglycine |
| CAS Number | 150-25-4 |
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, providing essential data for its use in experimental design.
| Property | Value | Reference |
| Melting Point | 190-194 °C (decomposes) | [1] |
| Boiling Point | 388.5 °C (estimated) | [1] |
| pKa (at 25 °C) | 8.35 | [2] |
| Effective pH Range | 7.6 - 9.0 | [3] |
| Solubility in Water | 180 g/L at 25 °C | |
| Appearance | White crystalline powder | [4] |
Synthesis of N,N-bis(2-hydroxyethyl)glycine
This compound can be synthesized through the reaction of diethanolamine (B148213) with chloroacetic acid. The following diagram illustrates the general workflow for its synthesis.
References
Bicine as a pH Buffer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bicine (N,N-Bis(2-hydroxyethyl)glycine) as a pH buffer. It delves into its chemical properties, buffering mechanism, and practical considerations for its use in research and pharmaceutical development.
Core Mechanism of Action
This compound is a zwitterionic biological buffer, one of the "Good's buffers," valued for its effective buffering capacity in the physiological pH range.[1] Its chemical structure, containing both a tertiary amine and a carboxylic acid group, allows it to act as a proton donor and acceptor, thereby resisting changes in pH.
The buffering action of this compound is centered around the equilibrium of its tertiary amine group, which has a pKa value that makes it suitable for maintaining a stable pH in the range of 7.6 to 9.0.[2][3][4][5] In solution, this compound exists in a protonated (conjugate acid) and a deprotonated (conjugate base) form. When an acid is introduced into the buffered solution, the deprotonated this compound molecule accepts a proton. Conversely, when a base is added, the protonated this compound molecule donates a proton, thus neutralizing the added hydroxide (B78521) ions. This equilibrium effectively maintains the pH of the solution within its buffering range.
The mechanism can be visualized as follows:
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃NO₄ | |
| Molecular Weight | 163.17 g/mol | |
| Useful pH Range | 7.6 - 9.0 | |
| pKa at 20°C | 8.35 | |
| pKa at 25°C | 8.26 - 8.33 | |
| pKa at 37°C | ~8.16 | |
| Temperature Coefficient (dpKa/dT) | -0.018 /°C | |
| Enthalpy of Ionization (ΔH°) | 26.34 kJ/mol |
Metal Ion Chelation
An important consideration when using this compound in biological systems is its ability to chelate divalent metal ions. This can be either a desirable feature or a potential interference, depending on the experimental context. This compound has been shown to form complexes with several divalent cations, which can affect the availability of these ions in solution. The stability of these complexes is described by the formation constant (log K).
| Metal Ion | Log K (1:1 Complex) |
| Cu²⁺ | 7.98 |
| Ni²⁺ | 6.27 |
| Zn²⁺ | 5.86 |
| Co²⁺ | 5.40 |
| Fe²⁺ | < 4 |
| Mn²⁺ | 3.2 |
| Ca²⁺ | 2.8 |
| Mg²⁺ | 2.9 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound buffer.
Materials:
-
This compound (MW: 163.17 g/mol )
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water
-
Beaker
-
Volumetric flask (1 L)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 163.17 g of this compound powder and transfer it to a beaker.
-
Add approximately 800 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 10 N NaOH solution to the this compound solution while monitoring the pH. Continue adding NaOH until the desired pH is reached.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the volume reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the stock solution at room temperature.
Determination of this compound's pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of this compound using potentiometric titration.
Materials:
-
This compound solution of known concentration (e.g., 0.1 M)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter and electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution to the this compound solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, passing through the expected pKa of this compound.
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the curve.
Measurement of Buffering Capacity
This protocol provides a method for determining the buffering capacity of a this compound buffer solution.
Materials:
-
This compound buffer solution at the desired pH and concentration
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
pH meter and electrode
-
Burettes
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the this compound buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titrate the buffer with the standardized HCl solution, adding small increments and recording the pH after each addition, until the pH drops by one unit from the initial pH.
-
Repeat the procedure with a fresh sample of the this compound buffer, this time titrating with the standardized NaOH solution until the pH rises by one unit from the initial pH.
-
The buffering capacity (β) is calculated as the moles of acid or base added per liter of buffer to cause a one-unit change in pH.
Conclusion
This compound is a versatile and effective biological buffer with a pKa that makes it well-suited for a variety of applications in the life sciences and pharmaceutical development. Its mechanism of action is based on the protonation and deprotonation of its tertiary amine group. A critical understanding of its physicochemical properties, particularly its temperature-dependent pKa and its potential to chelate metal ions, is essential for its proper use. The experimental protocols provided in this guide offer a framework for the preparation and characterization of this compound buffers in a laboratory setting.
References
Solubility of Bicine powder in water and other solvents.
An In-Depth Technical Guide to the Solubility of Bicine
Introduction to this compound
This compound, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent first described by Norman E. Good and his colleagues.[1] As a member of the "Good's buffers" series, it is widely utilized in biochemical and molecular biology research.[1] Its structure, containing an amino group, a carboxyl group, and two hydroxyl groups, renders it a highly polar compound.[2]
This compound is particularly valued for its effective buffering range between pH 7.6 and 9.0, which is suitable for a majority of physiological and enzymatic reactions.[3][4] Common applications include protein crystallization, enzyme assays, protein separation via electrophoresis, and as a buffer for the extraction of enzymes from plant species. It is also recommended for use in low-temperature biochemical work, as it maintains good buffering performance.
Quantitative Solubility Data
The solubility of this compound is highest in aqueous solutions due to its polar nature. It has high water solubility and low lipid solubility, which prevents it from permeating cell membranes.
Table 1: Solubility of this compound in Water
| Temperature | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Source(s) |
| 0 °C | ~18.0 g/100 mL | 1.10 M | |
| Room Temperature | 16.0 g/100 mL | ~0.98 M |
Note: Molar mass of this compound is 163.17 g/mol .
Table 2: Solubility of this compound in Other Solvents
| Solvent | Classification | Solubility | Rationale / Comments | Source(s) |
| Ethanol | Polar Organic | Insoluble | Good's buffers are generally insoluble in pure organic solvents. | |
| Methanol | Polar Organic | Insoluble | High polarity and affinity for water limit solubility in less polar media. | |
| DMSO | Polar Aprotic | Not Reported (Expected to be low) | Standard this compound powder is insoluble in most organic solvents. |
Key Factors Influencing this compound Solubility
The dissolution of this compound is not static and is influenced by several environmental factors critical for experimental design.
Effect of Temperature
Temperature has a dual effect on this compound solutions. While an increase in temperature generally promotes the dissolution of the powder, it also negatively impacts its stability and buffering characteristics.
-
pKa Dependence : The dissociation constant (pKa) of this compound is highly sensitive to temperature. The pKa is approximately 8.35 at 20°C and decreases by about 0.18 for every 10°C increase. This shift can alter the effective pH of the buffer if not accounted for during temperature changes.
-
Thermal Degradation : At elevated temperatures, particularly above 50°C, this compound can decompose into glycine (B1666218) and ethylene (B1197577) glycol. This degradation releases acidic byproducts, causing a sharp drop in the solution's pH and compromising the buffer's integrity. For long-term stability, prepared this compound buffer solutions should be stored refrigerated at 4°C.
Effect of Solvent and pH
This compound's zwitterionic nature means its solubility is maximized in polar solvents like water, where it can engage in hydrogen bonding. It is generally insoluble in pure organic solvents such as alcohols. The pH of the aqueous solution determines the net charge on the this compound molecule, influencing its interaction with other solutes. Its useful pH range for buffering is between 7.6 and 9.0.
Figure 1. Logical diagram of key factors affecting the solubility of this compound powder.
Experimental Protocol: Determining this compound Solubility
This section outlines a standardized "shake-flask" method, a reliable approach for determining the thermodynamic equilibrium solubility of a compound like this compound.
Objective
To quantify the maximum concentration of this compound powder that dissolves in a given solvent (e.g., deionized water) at a specified, constant temperature to achieve a saturated solution.
Materials
-
This compound powder (high purity)
-
Solvent (e.g., Type I deionized water)
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm pore size)
-
pH meter
-
Drying oven and desiccator
-
Glass vials with screw caps
Methodology
-
Temperature Equilibration : Calibrate the thermostatic shaker/water bath to the desired experimental temperature (e.g., 25°C). Place a sealed container with the solvent in the bath to allow it to reach thermal equilibrium.
-
Sample Preparation : Add an excess amount of this compound powder to a known volume of the temperature-equilibrated solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration : Place the vial in the thermostatic shaker and agitate at a constant speed. A period of 24 to 48 hours is typically sufficient to ensure the solution has reached equilibrium. The solution should appear as a slurry with undissolved solid material.
-
Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sample Withdrawal : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to pre-wet the pipette tip with the solution.
-
Filtration : Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any fine, suspended particles that could falsely elevate the measured solubility.
-
Quantification (Gravimetric Method) :
-
Accurately weigh the vial containing the clear filtrate.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70°C) until a constant weight is achieved.
-
Transfer the vial to a desiccator to cool to room temperature before re-weighing.
-
The difference between the final and initial vial weights gives the mass of the dissolved this compound.
-
-
Calculation : Calculate the solubility using the following formula:
-
Solubility (g / 100 mL) = (Mass of dissolved this compound (g) / Volume of solvent in aliquot (mL)) * 100
-
Figure 2. Experimental workflow for determining the solubility of this compound powder.
References
Bicine Buffer as a Chelator of Divalent Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicine (N,N-bis(2-hydroxyethyl)glycine), a popular zwitterionic buffering agent developed by Norman Good and colleagues, is widely utilized in biological and biochemical research due to its pKa of 8.3, making it effective for buffering in the physiological pH range of 7.6 to 9.0. While valued for its buffering capacity, a critical and often overlooked characteristic of this compound is its ability to chelate divalent metal ions. This technical guide provides a comprehensive overview of the metal-chelating properties of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its impact on experimental systems. Understanding these interactions is paramount for the accurate design and interpretation of experiments, particularly in the fields of enzymology and drug development where divalent cations are often crucial cofactors.
Quantitative Analysis of this compound-Metal Ion Interactions
This compound forms stable complexes with a variety of divalent metal ions, thereby reducing the concentration of free metal ions in solution. The strength of this interaction is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the metal-Bicine complex. A higher log K value indicates a stronger binding affinity. The chelation occurs through the carboxylate group and the two hydroxyl groups of the this compound molecule.
The stability of these complexes is influenced by factors such as pH, temperature, and ionic strength. Below is a compilation of stability constants for this compound with several common divalent metal ions.
| Divalent Metal Ion | Log K1 (1:1 this compound:Metal) | Experimental Conditions |
| Cu²⁺ | 7.98 | 25 °C, 0.1 M KNO₃ |
| Ni²⁺ | 6.27 | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 5.83 | 25 °C, 0.1 M KNO₃ |
| Co²⁺ | 5.55 | 25 °C, 0.1 M KNO₃ |
| Mn²⁺ | 4.0 | 25 °C, 0.1 M KNO₃ |
| Ca²⁺ | 3.1 | 25 °C, 0.1 M KNO₃ |
| Mg²⁺ | 2.8 | 25 °C, 0.1 M KNO₃ |
Note: The stability constants presented are indicative and can vary with experimental conditions. It is recommended to determine these constants under the specific conditions of your experiment.
Experimental Protocols for Determining this compound-Metal Ion Interactions
The stability constants of this compound-metal ion complexes can be determined using several analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two common and accessible methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the formation constants of metal complexes. The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand (this compound) and a metal ion upon titration with a standard solution of a strong base.
Materials:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Calibrated automatic burette
-
Thermostated titration vessel
-
Magnetic stirrer
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
This compound solution of known concentration
-
Divalent metal salt solution of known concentration (e.g., chloride or nitrate (B79036) salt)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)
-
High-purity water (deionized or distilled)
-
Inert gas (e.g., nitrogen or argon) to prevent CO₂ contamination
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.11) at the desired experimental temperature.
-
Solution Preparation:
-
In the thermostated titration vessel, prepare a solution containing a known concentration of this compound, the divalent metal ion of interest, and the inert salt to maintain a constant ionic strength. A typical starting volume is 50 mL.
-
The metal-to-ligand ratio should be varied in different experiments (e.g., 1:2, 1:5) to investigate the formation of different complex species.
-
Acidify the solution with a known amount of standard strong acid to a starting pH of ~2-3.
-
-
Titration:
-
Bubble the inert gas through the solution for 10-15 minutes before and during the titration to remove dissolved CO₂.
-
Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.
-
Record the pH reading after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration until the pH reaches ~11-12.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of base added to obtain the titration curve.
-
The protonation constants of this compound and the stability constants of the metal-Bicine complexes are calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST7). These programs refine the constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution.
-
UV-Vis Spectrophotometric Titration
UV-Vis spectrophotometry can be used to determine binding constants when the formation of the metal-ligand complex results in a change in the absorbance spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
-
This compound solution of known concentration
-
Divalent metal salt solution of known concentration
-
Buffer solution to maintain constant pH (a buffer that does not chelate the metal ion of interest should be chosen, or its weak interaction must be accounted for)
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the this compound solution, the metal ion solution, and a mixture of the two to identify the wavelength of maximum absorbance change upon complex formation.
-
-
Titration:
-
Prepare a series of solutions in cuvettes, each containing a constant concentration of the component with the weaker absorbance (e.g., this compound) and varying concentrations of the titrant (the metal ion).
-
Alternatively, a single solution of this compound can be titrated directly in the cuvette with small additions of a concentrated metal ion solution.
-
Maintain a constant pH and ionic strength across all samples.
-
-
Measurement:
-
Measure the absorbance of each solution at the predetermined wavelength.
-
-
Data Analysis:
-
The data (absorbance vs. metal concentration) can be analyzed using various methods, such as the Benesi-Hildebrand method or non-linear regression analysis, to determine the stoichiometry and the stability constant of the complex.
-
Impact of this compound Chelation on Experimental Systems
The chelation of divalent metal ions by this compound can have significant consequences in various experimental settings, particularly in assays involving metalloenzymes where these ions act as essential cofactors.
Interference in Metalloenzyme Assays
Many enzymes, including kinases, phosphatases, and polymerases, require divalent cations like Mg²⁺, Mn²⁺, or Zn²⁺ for their catalytic activity. This compound can sequester these essential metal cofactors, leading to an apparent inhibition of the enzyme. This can result in the misinterpretation of enzyme kinetics and the inaccurate determination of inhibitor potency.
For instance, in a kinase assay, the true substrate is often the Mg²⁺-ATP complex. If this compound is present at a concentration sufficient to significantly chelate Mg²⁺, the concentration of the actual substrate is reduced, leading to a decrease in the observed reaction rate. This effect can be mistakenly attributed to enzyme inhibition by a test compound.
The following diagram illustrates the workflow for investigating the effect of this compound on a metalloenzyme assay.
Workflow for assessing this compound's impact on a metalloenzyme assay.
Perturbation of Cellular Signaling Pathways
Cellular signaling pathways are tightly regulated, and many rely on transient changes in the intracellular concentrations of free divalent metal ions, particularly Ca²⁺. The introduction of a chelator like this compound into an experimental system studying such pathways can dampen or completely abrogate the signaling cascade by buffering the free metal ion concentration.
For example, in studies of Ca²⁺-dependent signaling, this compound can interfere with processes such as neurotransmitter release, muscle contraction, and gene expression, which are all triggered by changes in intracellular free Ca²⁺ levels.
The following diagram illustrates the potential interference of this compound in a generic Ca²⁺ signaling pathway.
This compound interference in a Ca²⁺ signaling pathway.
Recommendations for Researchers
Given the significant chelating properties of this compound, the following recommendations should be considered when designing experiments:
-
Buffer Selection: When studying metal-dependent enzymes or signaling pathways, consider using a non-chelating or weakly-chelating buffer as a control or alternative to this compound. Buffers such as HEPES, PIPES, and MOPS generally exhibit lower affinities for divalent metal ions.[2]
-
Account for Chelation: If this compound must be used, its metal-chelating effects must be accounted for in the experimental design and data analysis. This may involve:
-
Calculating Free Metal Ion Concentration: Use the known stability constants for this compound and other components in the system to calculate the actual concentration of free metal ions.
-
Titrating with Metal Ions: In enzyme assays, titrate with the essential metal ion to determine the optimal concentration required to overcome the chelating effect of this compound and achieve maximal enzyme activity.
-
-
Experimental Validation: Empirically validate the effect of the buffer on the experimental system by comparing results obtained with this compound to those obtained with a non-chelating buffer.
Conclusion
This compound is a valuable buffer for many biological applications. However, its significant ability to chelate divalent metal ions is a critical factor that must be carefully considered by researchers. Failure to account for these interactions can lead to the misinterpretation of experimental results, particularly in studies involving metalloenzymes and metal-dependent signaling pathways. By understanding the quantitative aspects of this compound-metal ion interactions and employing appropriate experimental controls and data analysis methods, scientists can mitigate the potential for artifacts and ensure the accuracy and reliability of their findings.
References
Is Bicine buffer suitable for low-temperature biochemical studies?
An In-depth Technical Guide to Utilizing Bicine Buffer for Low-Temperature Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This compound buffer is a widely used zwitterionic buffering agent, valued for its buffering range that overlaps with physiological pH. Its suitability for low-temperature biochemical studies is a topic of significant interest, particularly in fields like enzymology and protein crystallography, where low temperatures are often employed to slow reaction rates or promote crystal growth. This technical guide provides a comprehensive overview of the properties of this compound buffer at low temperatures, detailed experimental protocols, and essential considerations for its effective use.
Suitability of this compound Buffer for Low-Temperature Applications
This compound is indeed a suitable and frequently recommended buffer for biochemical analyses conducted at low temperatures.[1][2][3][4] Its primary advantages in this context are its good solubility in cold aqueous solutions and a pKa value that remains relevant for many biological systems even at reduced temperatures. However, the most critical factor to consider is the significant and predictable shift in its pKa with temperature changes.[5]
Key Properties and Considerations
The utility of any buffer is defined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms and thus maximal buffering capacity. For this compound, this value is not constant and is notably dependent on the temperature.
A crucial parameter is the temperature coefficient of the pKa, denoted as d(pKa)/dT, which for this compound is approximately -0.018 °C⁻¹. This negative value signifies that for every one-degree Celsius decrease in temperature, the pKa of this compound increases by 0.018 units. Consequently, a this compound buffer prepared to a specific pH at room temperature will exhibit a higher pH when cooled. This pH shift, if not accounted for, can significantly impact the activity of pH-sensitive enzymes and the stability of proteins.
Quantitative Data on this compound Buffer
For ease of comparison and practical application, the key thermodynamic and physical properties of this compound buffer are summarized below.
Table 1: Physicochemical Properties of this compound Buffer
| Property | Value | Temperature |
| pKa | 8.35 | 20°C |
| pKa | 8.26 | 25°C |
| d(pKa)/dT | -0.018 °C⁻¹ | 25°C |
| Enthalpy of Ionization (ΔH°) | 26.34 kJ/mol | 25°C |
| Solubility in water | 1.1 M | 0°C |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound buffer, which can be diluted for various applications.
Materials:
-
This compound (N,N-Bis(2-hydroxyethyl)glycine; Molar Mass: 163.17 g/mol )
-
High-purity, deionized water
-
10 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and probe
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Beaker
Procedure:
-
In a beaker, dissolve 163.17 g of this compound in 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the this compound is fully dissolved.
-
Slowly add the 10 N NaOH solution dropwise to the this compound solution, while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the desired pH is reached. Note that this pH will be adjusted based on the target experimental temperature (see Protocol 2).
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
For long-term storage, the solution should be filter-sterilized and stored at 4°C.
Protocol 2: pH Adjustment for Low-Temperature Experiments
To ensure the correct pH during a low-temperature experiment, the buffer must be prepared at room temperature to a pH that will shift to the target value upon cooling.
Example Scenario: Preparing a this compound buffer for an experiment at 4°C with a target pH of 8.5.
Calculation of Room Temperature pH:
The pH shift can be estimated using the d(pKa)/dT value.
-
Calculate the temperature difference (ΔT): ΔT = Target Temperature - Room Temperature = 4°C - 25°C = -21°C
-
Calculate the expected pH shift: pH Shift = ΔT × d(pKa)/dT = -21°C × (-0.018/°C) = +0.378
-
Determine the target pH at room temperature: pH at 25°C = Target pH at 4°C - pH Shift = 8.5 - 0.378 ≈ 8.12
Procedure:
-
Prepare the this compound buffer according to Protocol 1.
-
During the pH adjustment step at room temperature (25°C), titrate the solution with NaOH to a final pH of 8.12.
-
Before use, equilibrate the buffer to the experimental temperature of 4°C. The pH of the solution will now be approximately 8.5.
-
For highly sensitive experiments, it is advisable to verify the pH at the low temperature using a temperature-compensated pH meter.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound buffer in low-temperature studies.
Caption: Logical relationships of this compound buffer properties for low-temperature use.
Caption: Experimental workflow for using this compound buffer at low temperatures.
Applications in Low-Temperature Research
This compound buffer has been successfully employed in various low-temperature biochemical applications:
-
Protein Crystallography: Its high solubility at low temperatures is advantageous for preventing the buffer itself from precipitating out during crystallization trials.
-
Enzyme Kinetics: By maintaining a stable pH in the cold, this compound allows for the accurate study of enzyme reaction mechanisms at sub-optimal temperatures.
-
Cryo-Electron Microscopy (Cryo-EM): this compound can be used as a component of the vitrification buffer to maintain the integrity of biological macromolecules during the plunge-freezing process.
Conclusion
This compound buffer is a robust and reliable choice for biochemical studies conducted at low temperatures. Its favorable pKa and high solubility in the cold make it well-suited for a range of applications. However, researchers must diligently account for the temperature-dependent shift in its pKa to ensure accurate and reproducible results. By following the protocols and considering the thermodynamic properties outlined in this guide, scientists can effectively harness the benefits of this compound buffer for their low-temperature research endeavors.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. How to make this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Bicine Buffer: A Technical Guide to its Role in Maintaining Osmotic Pressure in Experimental Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer widely utilized in biological and biochemical research for its effective pH control in the physiological range (pH 7.6-9.0).[1][2] Beyond its primary function as a pH stabilizer, this compound, as a small, water-soluble organic molecule, contributes to the overall osmotic pressure of experimental solutions. This technical guide provides an in-depth analysis of this compound's role in maintaining osmotic pressure, a critical parameter for cellular integrity and the functional relevance of in vitro assays. While direct experimental data on the osmolarity of this compound solutions is not extensively published, this document outlines the theoretical framework for its contribution, methods for calculating its osmotic impact, and protocols where maintaining osmotic balance is paramount.
The Dual Role of this compound: pH Buffering and Osmotic Contribution
In biological and biochemical experiments, maintaining a stable extracellular and intracellular environment is crucial for cell viability and the reliability of experimental results. This stability is largely dependent on two key parameters: pH and osmotic pressure.
-
pH Homeostasis: this compound, with a pKa of approximately 8.3 at 25°C, is an excellent buffer for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions and cell culture applications.[3][4]
-
Osmotic Balance: Osmotic pressure is the pressure required to prevent the inward flow of water across a semipermeable membrane.[5] It is a colligative property, meaning it depends on the concentration of solute particles in a solution. In experimental biology, it is crucial to use solutions that are isotonic (have the same osmotic pressure) to the cells' cytoplasm to prevent cell swelling (in hypotonic solutions) or shrinking (in hypertonic solutions).
As a zwitterionic molecule, this compound exists in solution as a dipolar ion, contributing to the total solute concentration and thus to the overall osmolarity of the buffer. While its primary role is pH control, its contribution to osmotic pressure cannot be ignored, especially at higher concentrations.
Quantitative Analysis of this compound's Contribution to Osmolarity
The osmolarity of a solution is the measure of solute concentration, defined as the number of osmoles of solute per liter of solution (osmol/L or Osm). For dilute solutions, osmolarity can be estimated using the following formula:
Osmolarity (mOsm/L) = Σ (φ_i * n_i * C_i) * 1000
Where:
-
φ (phi) is the osmotic coefficient, which accounts for the deviation from ideal behavior in a solution. For an ideal solution, φ = 1.
-
n is the number of particles into which a solute dissociates. For a non-ionizing solute like this compound, n = 1.
-
C is the molar concentration of the solute (mol/L).
3.1 Calculated Ideal Osmolarity of this compound Buffer Solutions
| This compound Concentration (mM) | Molar Concentration (mol/L) | Calculated Ideal Osmolarity (mOsm/L) (Assuming φ = 1, n = 1) |
| 10 | 0.010 | 10 |
| 25 | 0.025 | 25 |
| 50 | 0.050 | 50 |
| 100 | 0.100 | 100 |
| 250 | 0.250 | 250 |
| 500 | 0.500 | 500 |
Disclaimer: The values in this table are theoretical estimations assuming ideal behavior. The actual measured osmolarity may differ due to the non-ideal nature of solutions, especially at higher concentrations. It is always recommended to measure the osmolarity of critical solutions using an osmometer.
3.2 Components of a this compound-Based Experimental Buffer and Their Osmotic Contribution
In a typical experimental buffer, this compound is combined with salts and other molecules, all of which contribute to the total osmolarity. The diagram below illustrates the contribution of each component to the total osmolarity of a hypothetical this compound-based buffer.
Figure 1. Contribution of individual components to the total osmolarity of a typical experimental buffer.
Experimental Protocol: Osmotic Shock for Periplasmic Protein Extraction in E. coli
Osmotic shock is a common technique used to release proteins from the periplasmic space of Gram-negative bacteria like E. coli. This process relies on a rapid change in the osmotic pressure of the surrounding medium. While traditional protocols often use sucrose (B13894) for the hypertonic step and Tris-HCl for pH buffering, this compound can theoretically be incorporated to serve both as a pH buffer and a contributing osmotic agent.
4.1 Materials
-
E. coli cell pellet
-
Buffer A (Hypertonic Lysis Buffer): 20% (w/v) Sucrose, 30 mM this compound-NaOH (pH 8.0), 1 mM EDTA
-
Buffer B (Hypotonic Shock Buffer): 5 mM MgCl₂, ice-cold sterile water
-
Centrifuge and centrifuge tubes
-
Spectrophotometer for protein quantification
4.2 Detailed Methodology
-
Cell Harvesting: Start with a pellet of E. coli cells from a culture.
-
Hypertonic Lysis:
-
Resuspend the cell pellet in 10 mL of ice-cold Buffer A per gram of wet cell paste.
-
Incubate on ice for 10-15 minutes with gentle agitation. This allows the sucrose and this compound to equilibrate in the periplasmic space.
-
-
Centrifugation:
-
Pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Hypotonic Shock:
-
Rapidly resuspend the cell pellet in 10 mL of ice-cold Buffer B per gram of original wet cell paste. This sudden decrease in external osmotic pressure causes water to rush into the periplasm, leading to the rupture of the outer membrane and the release of periplasmic proteins.
-
-
Incubation:
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
Final Centrifugation:
-
Pellet the cells and cell debris by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
-
Collection of Periplasmic Proteins:
-
Carefully collect the supernatant, which contains the periplasmic proteins.
-
Store the supernatant at -20°C or -80°C for further analysis.
-
4.3 Experimental Workflow Diagram
Figure 2. Experimental workflow for periplasmic protein extraction using osmotic shock.
Considerations for Using this compound in Osmotically Sensitive Experiments
When designing experiments where osmotic pressure is a critical factor, such as in patch-clamp electrophysiology or cell-based assays, the following should be considered:
-
Total Osmolarity: Account for the contribution of all solutes (this compound, salts, nutrients, etc.) to the total osmolarity of the final solution.
-
Empirical Measurement: Whenever possible, empirically measure the osmolarity of your final buffer solutions using a freezing point depression or vapor pressure osmometer.
-
Adjusting Osmolarity: If the measured osmolarity is not within the desired range, it can be adjusted by adding a non-ionic osmolyte such as mannitol (B672) or sorbitol, or by adjusting the concentration of salts like NaCl.
-
Zwitterionic Nature: The zwitterionic nature of this compound can influence more than just osmolarity; it can also affect the dielectric properties of the solution and interactions between charged molecules.
Conclusion
This compound is a versatile and valuable tool in the researcher's arsenal, providing robust pH control in the physiological range. While its primary function is pH buffering, its contribution to the osmotic pressure of experimental solutions is an important consideration for maintaining cellular integrity and experimental accuracy. By understanding the theoretical principles of its osmotic contribution and following best practices for buffer preparation and validation, researchers can effectively utilize this compound to create stable and physiologically relevant experimental conditions. Further research to determine the empirical osmotic coefficients of this compound and other Good's buffers would be highly beneficial to the scientific community.
References
A Comprehensive Guide to the Safe Handling of Bicine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic buffer commonly utilized in biochemical and molecular biology research for its excellent buffering capacity in the physiological pH range (7.6-9.0).[1][2] Its utility in enzyme assays, protein purification, electrophoresis, and cell culture media is well-established.[3] However, as with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound in a laboratory setting.
Core Safety and Handling Precautions
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]
-
Skin Protection: Wear impervious gloves, such as nitrile or latex, and a laboratory coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.
-
Respiratory Protection: When handling this compound powder, especially when there is a risk of dust generation, a NIOSH- or CEN-certified respirator should be used. All handling of the powder should ideally be performed in a chemical fume hood or a biological safety cabinet to minimize inhalation risks.
2. First-Aid Measures
In the event of accidental exposure, the following first-aid procedures should be followed immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
3. Handling and Storage
-
Handling: Avoid creating dust when working with this compound powder. Use only in a well-ventilated area, preferably within a fume hood. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 190-195°C |
| pKa (at 25°C) | 8.26 |
| pH Range | 7.6 - 9.0 |
| Water Solubility | 163.17 g/L at 20°C |
| LD50 (Intraperitoneal, Mouse) | 1,540 mg/kg |
| OSHA PEL | No data available |
| NIOSH REL | No data available |
| ACGIH TLV | No data available |
Experimental Protocol: Preparation of 1 M this compound Buffer (pH 8.3)
This protocol details the preparation of a 1 M this compound buffer solution.
Materials:
-
This compound powder (Molecular Weight: 163.17 g/mol )
-
Deionized water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) solution
-
Beaker
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1 L)
Procedure:
-
Weighing: Accurately weigh 163.17 grams of this compound powder using an analytical balance.
-
Dissolving: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add 10 N NaOH solution dropwise to the this compound solution while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 8.3.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Add deionized water to the flask until the volume reaches the 1 L mark.
-
Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer solution in a tightly sealed container at room temperature.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key safety and handling workflows for this compound in the laboratory.
Caption: Workflow for responding to a this compound spill in the laboratory.
Caption: Standard operating procedure for safely handling this compound powder.
References
- 1. How to make this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. This compound (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. static.igem.org [static.igem.org]
Methodological & Application
Application Note: Preparation of 1M Bicine Stock Solution
Introduction
Bicine, also known as N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent widely used in biochemistry, molecular biology, and cell biology research.[1][2] As one of the "Good's buffers," it is valued for its compatibility with biological systems, low toxicity, and a useful buffering range between pH 7.6 and 9.0.[1][2][3] This makes it particularly suitable for protein crystallization, enzyme reaction studies, and as a component in electrophoresis buffer systems. This protocol provides a detailed, step-by-step method for preparing a 1M this compound stock solution, which can be diluted to the desired working concentration for various applications.
Quantitative Data Summary
The following table summarizes the essential quantitative information required for the preparation of the this compound stock solution.
| Parameter | Value |
| Chemical Name | N,N-Bis(2-hydroxyethyl)glycine |
| Molecular Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 150-25-4 |
| Effective pH Range | 7.6 – 9.0 |
| Mass for 1L of 1M Solution | 163.17 g |
Experimental Protocol
This protocol describes the preparation of 1 liter of 1M this compound stock solution.
Materials
-
This compound powder (high purity, ≥99%)
-
High-purity, deionized (dH₂O) or Milli-Q water
-
10N Sodium Hydroxide (NaOH) for pH adjustment, if necessary
Equipment
-
Analytical balance
-
1000 mL volumetric flask
-
1 L beaker
-
Magnetic stirrer and stir bar
-
Weighing paper or boat
-
Spatula
-
pH meter (calibrated)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles (amber glass recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Weighing this compound: Accurately weigh out 163.17 g of this compound powder using an analytical balance and place it into a 1 L beaker.
-
Dissolving: Add approximately 800 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer. Stir the solution until the this compound powder is completely dissolved.
-
pH Adjustment (If Required): Although this is a stock solution, some protocols may require a specific pH. For instance, to prepare a 1M this compound solution at pH 8.26, slowly add 10N NaOH dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached. For a general stock, pH adjustment can be skipped and performed when making the final working buffer.
-
Final Volume Adjustment: Carefully transfer the dissolved this compound solution into a 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsewater to the flask to ensure a complete transfer of the solute. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization: For long-term storage and to prevent microbial contamination, sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Labeling and Storage: Clearly label the bottle with the solution name ("1M this compound Stock Solution"), concentration, preparation date, and your initials. Store the solution as recommended below.
Workflow Diagram
Caption: Visual workflow for the preparation of a 1M this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the stability and performance of the this compound stock solution.
-
Short-Term Storage: For use within several weeks, the solution can be stored at 2-8°C in a refrigerator.
-
Long-Term Storage: For storage longer than a few months, it is recommended to aliquot the solution into smaller, sterile tubes and store them frozen at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the product.
-
Protection from Light: To prevent potential photodegradation, store the solution in an amber bottle or a container wrapped in aluminum foil.
-
Container Sealing: Ensure the storage container is well-sealed to prevent evaporation, contamination, and changes in concentration.
When properly stored at -20°C, the 1M this compound stock solution can be stable for up to one year. If stored at -80°C, stability may extend to two years. Always bring the solution to room temperature before use if it has been refrigerated or frozen.
References
Utilizing Bicine Buffer for Protein Crystallization Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bicine Buffer in Protein Crystallization
This compound, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has proven to be a valuable tool in the field of protein crystallization.[1][2] As a member of the "Good's" buffers, this compound is favored for its buffering capacity in the physiological pH range of 7.6 to 9.0, making it particularly suitable for maintaining the stability and integrity of a wide variety of proteins during the crystallization process.[1][2] Its inclusion in numerous commercially available crystallization screens, such as those from Hampton Research and Molecular Dimensions, attests to its broad utility and success in obtaining protein crystals.[3]
The unique properties of this compound, including its ability to promote protein stability and its weak chelation of metal ions, can be advantageous in screening for optimal crystallization conditions. This document provides detailed application notes and protocols for the effective use of this compound buffer in protein crystallization screening.
Properties and Advantages of this compound Buffer
Understanding the physicochemical properties of this compound is crucial for its effective application in protein crystallization.
| Property | Value/Description | Significance in Protein Crystallization |
| Chemical Name | N,N-bis(2-hydroxyethyl)glycine | --- |
| CAS Number | 150-25-4 | --- |
| Molecular Formula | C6H13NO4 | --- |
| Molecular Weight | 163.17 g/mol | --- |
| pKa (20°C) | 8.35 | Provides a stable pH environment in the slightly alkaline range, which can be optimal for many proteins. |
| Buffering Range | pH 7.6 - 9.0 | Covers a physiologically relevant pH range where many proteins exhibit maximum stability. |
| Metal Chelation | Weakly chelates divalent cations (e.g., Cu2+, Ni2+, Zn2+, Co2+, Mn2+) | Can prevent precipitation of metal hydroxides without significantly sequestering essential metal cofactors. This property requires careful consideration when working with metalloproteins. |
| Solubility in Water | High | Allows for the preparation of concentrated stock solutions. |
Key Advantages:
-
Maintains Protein Stability: By maintaining a stable pH, this compound helps to preserve the native conformation of the protein, which is a prerequisite for successful crystallization.
-
Reduces Protein Aggregation: A stable pH environment can minimize non-specific protein aggregation, leading to clearer crystallization drops and a higher likelihood of crystal formation.
-
Versatility: this compound is compatible with a wide range of precipitants, including salts, polymers (e.g., polyethylene (B3416737) glycols), and organic solvents.
Application in Signaling Protein Crystallization: The MAPK/ERK Pathway
The structural elucidation of signaling proteins, such as kinases, is fundamental to understanding cellular communication and for designing targeted therapeutics. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Protein Kinase A (PKA) is a key enzyme that can influence this pathway. The successful crystallization of PKA in the presence of this compound buffer (PDB ID: 3VQH) highlights the utility of this buffer for structural studies of important signaling molecules.
Below is a diagram illustrating the core MAPK/ERK signaling cascade.
Caption: The MAPK/ERK Signaling Pathway.
Experimental Protocols
Preparation of this compound Buffer Stock Solution
Materials:
-
This compound (MW: 163.17 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M and 5 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
To prepare a 1.0 M this compound stock solution, dissolve 163.17 g of this compound in approximately 800 mL of high-purity water.
-
Stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the solution to the desired value (typically between 7.6 and 9.0) using 1 M or 5 M NaOH. Use 1 M HCl for downward pH adjustments if necessary.
-
Once the desired pH is reached, bring the final volume to 1.0 L with high-purity water.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C.
Protein Crystallization Screening using this compound Buffer (Vapor Diffusion)
This protocol describes a general procedure for setting up a hanging drop or sitting drop vapor diffusion crystallization experiment.
Caption: Vapor Diffusion Crystallization Workflow.
Materials:
-
Purified protein solution (5-15 mg/mL in a low salt buffer, e.g., 10-20 mM HEPES or Tris)
-
Crystallization screen containing this compound buffer (commercial or custom-made)
-
Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)
-
Pipettes and tips for small volumes (e.g., 1-10 µL)
-
Plate sealing film or cover slips
Procedure:
-
Prepare the Crystallization Plate:
-
Pipette 500 µL of the crystallization screen solution (containing this compound buffer, precipitant, and salts) into the reservoir of each well.
-
-
Set up the Crystallization Drop:
-
Sitting Drop: Pipette 1 µL of your protein solution onto the sitting drop post. Then, add 1 µL of the reservoir solution to the protein drop.
-
Hanging Drop: Pipette 1 µL of your protein solution onto a siliconized cover slip. Then, add 1 µL of the reservoir solution to the protein drop. Invert the cover slip and place it over the well, sealing it with grease.
-
-
Seal and Incubate:
-
Carefully seal the crystallization plate with a clear adhesive film to ensure a closed system for vapor equilibration.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
-
Observation:
-
Regularly observe the drops under a microscope for the formation of crystals over several days to weeks. Record any changes, including precipitation, phase separation, or crystal growth.
-
Data Presentation: this compound in Crystallization Screening
While large-scale, direct comparative studies of buffer success rates are not abundant in the literature, the inclusion of this compound in widely used commercial screens provides strong evidence of its efficacy.
Table 1: Example of a Successful Protein Crystallization using this compound Buffer
| Protein | PDB ID | Buffer Condition | Precipitant | Other Additives | Reference |
| Protein Kinase A (PKA) | 3VQH | 0.1 M this compound pH 9.0 | 20% w/v PEG 3350 | 0.2 M MgCl2 | Pflug, A., Johnson, K.A., Engh, R.A. (2012) |
Table 2: Comparison of Common Buffers Used in Protein Crystallization
| Buffer | pKa (25°C) | Useful pH Range | Metal Chelation | Common Applications |
| This compound | 8.3 | 7.6 - 9.0 | Weak | General protein crystallization, especially for proteins stable at slightly alkaline pH. |
| HEPES | 7.5 | 6.8 - 8.2 | Negligible | Widely used due to its low metal binding and stability. |
| Tris | 8.1 | 7.0 - 9.0 | Weak | Common buffer, but its pH is temperature-dependent. |
| MES | 6.1 | 5.5 - 6.7 | Negligible | Suitable for proteins that are stable at slightly acidic pH. |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Strong | Can be effective but may interfere with metal-dependent proteins. |
Troubleshooting and Considerations
-
Precipitation: If heavy precipitation occurs, consider reducing the protein concentration or the precipitant concentration.
-
No Crystals: If no crystals form, try varying the pH of the this compound buffer within its buffering range (e.g., in 0.2 pH unit increments) or screening a wider range of precipitants.
-
Metal Chelation: When working with metalloproteins, be mindful of this compound's weak chelating properties. If you suspect that this compound is stripping a necessary metal ion, you can either:
-
Include a slight excess of the metal ion in the protein solution.
-
Switch to a non-chelating buffer like HEPES for comparison.
-
-
Buffer-Protein Interactions: In some cases, the buffer molecule itself can interact with the protein and influence crystallization. If you are having difficulty obtaining crystals with this compound, it is always a good practice to screen other buffers in a similar pH range.
Conclusion
This compound buffer is a valuable and versatile tool for protein crystallization screening. Its ability to maintain a stable, slightly alkaline pH environment makes it suitable for a wide range of proteins, including important drug targets like protein kinases. By understanding its properties and following systematic screening protocols, researchers can effectively utilize this compound to increase the likelihood of obtaining high-quality protein crystals for structural analysis.
References
Application of Bicine Buffer in Enzyme Kinetics Assays: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bicine Buffer
This compound, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that is widely used in biochemical and molecular biology research.[1][2] It is one of the "Good's buffers," selected for its compatibility with biological systems.[3] this compound is particularly suitable for enzyme kinetics assays due to its buffering range, low metal ion interference, and stability.
Key Properties of this compound Buffer:
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₃NO₄ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| pKa (at 25°C) | 8.35 | |
| Effective pH Range | 7.6 - 9.0 | |
| Metal Ion Chelation | Weak | |
| Appearance | White crystalline powder | |
| Solubility in Water | Good |
The effective buffering range of this compound (pH 7.6-9.0) makes it an excellent choice for a wide variety of enzymes that exhibit optimal activity in the slightly alkaline to alkaline pH range. Its weak affinity for metal ions is advantageous in studies of metalloenzymes, as it is less likely to interfere with the enzyme's catalytic activity compared to buffers with strong chelating properties.
General Principles of Enzyme Kinetics Assays
Enzyme kinetics assays are fundamental to understanding the catalytic mechanism of an enzyme, its efficiency, and how its activity is modulated by inhibitors or activators. The core of these assays involves measuring the rate of an enzyme-catalyzed reaction under various conditions.
A typical workflow for an enzyme kinetics assay is as follows:
Caption: General workflow for an enzyme kinetics experiment.
The data obtained from these experiments are often analyzed using the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]).
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
A common method for determining Km and Vmax is by using a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.
Lineweaver-Burk Equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
Application of this compound Buffer in Specific Enzyme Assays
While many standard protocols for common enzyme assays utilize buffers such as Tris or HEPES, this compound can be a suitable or even superior alternative depending on the specific enzyme and reaction conditions. Below are detailed protocols for enzyme assays where this compound buffer can be effectively applied.
Lactate (B86563) Dehydrogenase (LDH) Assay
Lactate dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate. The assay typically monitors the change in absorbance at 340 nm due to the conversion of NAD⁺ to NADH or vice versa.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Buffer (50 mM, pH 8.5): Dissolve 8.16 g of this compound in approximately 900 mL of deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L.
-
Substrate Solution (100 mM L-Lactate): Dissolve 1.12 g of L-lactic acid sodium salt in 100 mL of this compound buffer.
-
Cofactor Solution (5 mM NAD⁺): Dissolve 33.2 mg of NAD⁺ in 10 mL of this compound buffer.
-
Enzyme Solution (Lactate Dehydrogenase): Prepare a stock solution of LDH and dilute it in this compound buffer to a working concentration that gives a linear rate of absorbance change over a few minutes.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of this compound Buffer (50 mM, pH 8.5)
-
100 µL of Substrate Solution (100 mM L-Lactate)
-
50 µL of Cofactor Solution (5 mM NAD⁺)
-
-
Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the diluted LDH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying concentrations of L-Lactate.
-
Plot V₀ versus the substrate concentration to generate a Michaelis-Menten curve and determine Km and Vmax.
-
Signaling Pathway:
Caption: Lactate Dehydrogenase (LDH) catalyzed reaction.
ATPase Assay
ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). The activity can be measured by quantifying the amount of inorganic phosphate released.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Buffer (50 mM, pH 8.0): Dissolve 8.16 g of this compound in approximately 900 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.
-
Reaction Buffer: To the this compound buffer, add MgCl₂ to a final concentration of 5 mM and KCl to a final concentration of 100 mM.
-
Substrate Solution (10 mM ATP): Dissolve 55.1 mg of ATP disodium (B8443419) salt hydrate (B1144303) in 10 mL of Reaction Buffer.
-
Enzyme Solution (ATPase): Dilute the purified ATPase in the Reaction Buffer to a suitable working concentration.
-
Malachite Green Reagent: Prepare a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent according to a standard protocol for phosphate detection.
-
-
Assay Procedure:
-
In a microplate, add 40 µL of Reaction Buffer to each well.
-
Add 10 µL of varying concentrations of ATP solution.
-
Add 40 µL of water or inhibitor solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted ATPase enzyme solution.
-
Incubate at 37°C for a fixed time (e.g., 15-30 minutes).
-
Stop the reaction by adding 20 µL of 10% (w/v) SDS solution.
-
Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the initial velocity and plot against ATP concentration to determine Km and Vmax.
-
Logical Relationship of ATPase Assay:
Caption: Workflow for a colorimetric ATPase assay.
Protease Assay
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. A common method for assaying protease activity is to use a labeled protein substrate, such as casein, and measure the release of soluble, labeled peptides.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Buffer (100 mM, pH 8.0): Dissolve 16.32 g of this compound in approximately 900 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.
-
Substrate Solution (1% Casein): Dissolve 1 g of casein in 100 mL of this compound buffer. Heat gently to dissolve if necessary.
-
Enzyme Solution (Protease): Dissolve the protease in this compound buffer and perform serial dilutions to find a suitable concentration.
-
Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water and bring the volume to 100 mL.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add 500 µL of the 1% casein substrate solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the protease enzyme solution.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of 10% TCA solution.
-
Incubate on ice for 30 minutes to allow the undigested protein to precipitate.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of soluble peptides.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of tyrosine.
-
Relate the absorbance at 280 nm to the concentration of released peptides (in tyrosine equivalents).
-
Calculate the initial velocity and plot it against the casein concentration to determine the kinetic parameters.
-
Summary of Quantitative Data
The following table summarizes typical concentrations and conditions for using this compound buffer in the enzyme assays described above. Note that these are starting points and may require optimization for specific enzymes and experimental setups.
| Parameter | Lactate Dehydrogenase Assay | ATPase Assay | Protease Assay |
| This compound Concentration | 50 mM | 50 mM | 100 mM |
| pH | 8.5 | 8.0 | 8.0 |
| Substrate(s) | L-Lactate, NAD⁺ | ATP | Casein |
| Substrate Concentration Range | 0.1 - 10 mM (L-Lactate) | 0.05 - 2 mM (ATP) | 0.1 - 2% (Casein) |
| Temperature | 37°C | 37°C | 37°C |
| Detection Method | Spectrophotometry (340 nm) | Colorimetry (620-650 nm) | Spectrophotometry (280 nm) |
Conclusion
This compound buffer is a versatile and effective buffering agent for a variety of enzyme kinetics assays, particularly for enzymes with optimal activity in the pH range of 7.6 to 9.0. Its low metal ion binding capacity and good stability make it a reliable choice for obtaining accurate and reproducible kinetic data. The protocols provided here serve as a detailed guide for researchers to apply this compound buffer in their own enzyme kinetics studies. As with any assay, optimization of buffer concentration, pH, and other reaction conditions is recommended to achieve the best results for the specific enzyme under investigation.
References
Application Notes and Protocols for Bicine in Thin-Layer Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Bicine buffer in thin-layer ion-exchange chromatography (TLC-IEC) for the separation of proteins. This compound, a zwitterionic buffer, is effective in maintaining a stable pH environment, which is crucial for the differential separation of proteins based on their net charge.
Introduction
Thin-layer ion-exchange chromatography is a planar chromatographic technique used to separate charged molecules, such as proteins and nucleic acids. The separation is based on the reversible interaction of charged analytes with an oppositely charged stationary phase. The choice of buffer is critical as it dictates the pH and, consequently, the net charge of the proteins, thereby influencing their retention on the ion-exchange stationary phase. This compound (N,N-bis(2-hydroxyethyl)glycine) is an excellent buffering agent for anion-exchange chromatography of proteins due to its pKa of 8.3, which allows for stable pH control in the range of 7.6 to 9.0.
Principle
In anion-exchange chromatography, the stationary phase is positively charged and binds negatively charged proteins. The separation is achieved by eluting the bound proteins with a mobile phase containing a salt gradient of increasing ionic strength. The salt ions compete with the bound proteins for the charged sites on the stationary phase, leading to the elution of proteins based on the strength of their interaction. Proteins with a lower net negative charge will elute at a lower salt concentration, while those with a higher net negative charge will require a higher salt concentration to be displaced.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated DEAE-cellulose plates (anion exchanger)
-
This compound (N,N-bis(2-hydroxyethyl)glycine)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Protein Standards: A mixture of proteins with known isoelectric points (pI)
-
Sample to be analyzed
-
Visualization Reagent: 0.25% (w/v) Ninhydrin in acetone (B3395972) or Coomassie Brilliant Blue G-250 stain
-
Developing Chamber
-
Micropipettes or Capillary Tubes
-
Drying Oven or Heat Gun
-
Ruler
-
Deionized Water
Buffer and Mobile Phase Preparation
Stock Buffer:
-
0.1 M this compound Stock Solution: Dissolve 1.632 g of this compound in 90 mL of deionized water. Adjust the pH to 8.50 with NaOH. Bring the final volume to 100 mL with deionized water.
Mobile Phases (Eluents):
-
Equilibration and First Elution Buffer (Mobile Phase 1): 0.01 M this compound, 0.01 M NaCl, pH 8.50. To prepare 100 mL, take 10 mL of 0.1 M this compound stock solution, add 0.058 g of NaCl, and adjust the final volume to 100 mL with deionized water. Verify and readjust the pH to 8.50 if necessary.
-
Second Elution Buffer (Mobile Phase 2): 0.01 M this compound, 0.025 M NaCl, pH 8.50. To prepare 100 mL, take 10 mL of 0.1 M this compound stock solution, add 0.146 g of NaCl, and adjust the final volume to 100 mL with deionized water. Verify and readjust the pH to 8.50 if necessary.
-
Third Elution Buffer (Mobile Phase 3): 0.01 M this compound, 0.10 M NaCl, pH 8.50. To prepare 100 mL, take 10 mL of 0.1 M this compound stock solution, add 0.584 g of NaCl, and adjust the final volume to 100 mL with deionized water. Verify and readjust the pH to 8.50 if necessary.
Experimental Workflow
The overall experimental workflow for thin-layer ion-exchange chromatography using this compound buffer is depicted below.
Bicine Buffer in Mammalian Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4. Deviations from this range can adversely affect cell growth, metabolism, protein expression, and overall culture performance. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the most common physiological buffer, it can be sensitive to changes in CO₂ concentration in the incubator. Consequently, synthetic biological buffers are often used as supplementary stabilizing agents.
Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that is increasingly being considered for use in mammalian cell culture media. With a pKa of approximately 8.26 at 25°C, its optimal buffering range is between pH 7.6 and 9.0.[1] While this is slightly more alkaline than the typical physiological pH of cell culture, this compound can still provide valuable buffering capacity, particularly in high-density cultures where acidic metabolic byproducts can cause significant pH drops.
These application notes provide a comprehensive overview of the use of this compound buffer in mammalian cell culture, with a focus on concentration, performance, and experimental protocols for its evaluation.
Properties of this compound Buffer
A summary of the key properties of this compound buffer is presented in Table 1. Understanding these properties is essential for its effective application in cell culture media.
| Property | Value | Reference |
| Chemical Name | N,N-bis(2-hydroxyethyl)glycine | [2] |
| Molecular Formula | C₆H₁₃NO₄ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| pKa (25°C) | ~8.26 | [1] |
| Useful pH Range | 7.6 - 9.0 | |
| Metal Ion Chelation | Forms complexes with common metals |
Table 1: Physicochemical Properties of this compound Buffer.
Recommended this compound Concentration in Mammalian Cell Culture
While extensive quantitative data for the optimal concentration of this compound in various mammalian cell lines is still emerging, a general recommendation is to use concentrations below 20 mM . Higher concentrations may lead to cytotoxicity, a phenomenon observed with many biological buffers. The optimal concentration is cell-line dependent and should be empirically determined. For initial screening, a concentration range of 5 mM to 20 mM is recommended.
For comparison, HEPES, a commonly used synthetic buffer in cell culture, is typically used at concentrations ranging from 10 mM to 25 mM.
Comparison with HEPES Buffer
HEPES is a widely accepted zwitterionic buffer in cell culture with a pKa of approximately 7.5, making its buffering range (pH 6.8 - 8.2) well-suited for physiological conditions. While direct comparative studies between this compound and HEPES in mammalian cell culture are limited in publicly available literature, a theoretical comparison of their properties can guide selection (Table 2).
| Feature | This compound | HEPES | Reference |
| pKa (at 37°C) | ~8.1 | ~7.3 | |
| Optimal Buffering Range | More alkaline (pH 7.4 - 8.8) | Physiological (pH 6.8 - 8.2) | |
| Metal Ion Chelation | Can chelate divalent cations | Negligible | |
| Potential for Cytotoxicity | Possible at higher concentrations | Can be cytotoxic at higher concentrations | |
| Phototoxicity | Not reported to be phototoxic | Can produce toxic radicals in the presence of riboflavin (B1680620) and light | |
| Autoclavability | Generally stable | Generally stable |
Table 2: Comparison of this compound and HEPES Buffers for Cell Culture Applications.
The choice between this compound and HEPES will depend on the specific requirements of the cell culture system, including the target pH, the sensitivity of the cells to metal ions, and the light conditions during incubation and handling.
Experimental Protocols
To determine the optimal this compound concentration for a specific mammalian cell line and application, a series of experiments should be performed. The following protocols provide a framework for evaluating the performance of this compound buffer.
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of different this compound concentrations.
Objective: To determine the concentration range of this compound that does not significantly impact cell viability.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound powder
-
Sterile PBS
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Prepare this compound Stock Solution: Prepare a sterile 1 M stock solution of this compound in cell culture grade water and adjust the pH to the desired value (e.g., 7.4) with sterile NaOH. Filter-sterilize the solution through a 0.22 µm filter.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 50 mM (e.g., 0, 5, 10, 15, 20, 25, 30, 40, 50 mM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control (0 mM this compound). Plot cell viability against this compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Evaluation of this compound on Cell Growth and Proliferation
This protocol uses the trypan blue exclusion method to assess the effect of this compound on cell growth and proliferation over time.
Objective: To evaluate the impact of different this compound concentrations on the growth kinetics of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium supplemented with different concentrations of this compound (e.g., 0, 5, 10, 15, 20 mM)
-
T-25 cell culture flasks
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in T-25 flasks at a low density (e.g., 1 x 10⁵ cells/mL) in their respective this compound-containing or control media.
-
Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), detach the cells using trypsin (for adherent cells) and take a small aliquot.
-
Staining and Counting: Mix the cell suspension with an equal volume of trypan blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis:
-
Calculate the viable cell density (cells/mL) at each time point for each this compound concentration.
-
Plot the viable cell density against time to generate growth curves.
-
Calculate the population doubling time (PDT) for each condition.
-
Protocol 3: Assessment of this compound's Effect on Monoclonal Antibody (mAb) Production in CHO Cells
This protocol is designed to evaluate the impact of this compound on the productivity of a recombinant protein, such as a monoclonal antibody, in a CHO cell line.
Objective: To determine if the presence of this compound in the culture medium affects the yield of a secreted recombinant protein.
Materials:
-
Recombinant CHO cell line producing a monoclonal antibody
-
Production medium supplemented with different concentrations of this compound (e.g., 0, 10, 20 mM)
-
Shake flasks or bioreactors
-
ELISA kit for quantifying the specific mAb
-
Protein A or Protein G affinity chromatography system (optional, for purification)
Procedure:
-
Inoculation: Inoculate shake flasks or bioreactors containing the production medium with the different this compound concentrations at a starting cell density of approximately 0.5 x 10⁶ cells/mL.
-
Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm) for the duration of the production phase (typically 10-14 days).
-
Sampling: Collect samples at regular intervals to monitor viable cell density, viability, and mAb concentration.
-
mAb Quantification: Centrifuge the samples to pellet the cells and collect the supernatant. Quantify the mAb concentration in the supernatant using an appropriate ELISA.
-
Data Analysis:
-
Plot the mAb concentration over time for each this compound concentration.
-
Calculate the specific productivity (qP), typically expressed as picograms per cell per day (pcd).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Determining Optimal this compound Concentration using MTT Assay.
Caption: Workflow for Evaluating the Effect of this compound on Cell Growth.
References
Bicine as a Chelating Agent in Soil Remediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N,N-Bis(2-hydroxyethyl)glycine (Bicine) as a chelating agent in soil remediation studies. This document includes theoretical background, experimental protocols for soil washing and enhanced phytoremediation, and data presentation guidelines for researchers in environmental science and drug development exploring the application of chelating agents.
Introduction to this compound in Soil Remediation
Heavy metal contamination of soil is a significant environmental concern, posing risks to ecosystems and human health. Remediation techniques often involve the use of chelating agents to mobilize and extract heavy metals from the soil matrix. This compound has emerged as a promising chelating agent due to its effective binding of heavy metals like lead (Pb), cadmium (Cd), and copper (Cu), and its favorable environmental profile.
This compound, a zwitterionic buffer, contains two hydroxyl groups and a carboxyl group, which enable it to form stable, water-soluble complexes with multivalent metal ions. A key advantage of this compound is its selectivity; it effectively chelates toxic heavy metals while showing a lower affinity for essential divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺)[1]. This selectivity is crucial for preserving soil fertility and structure during remediation efforts. Unlike some traditional chelating agents like EDTA, which can persist in the environment, this compound is more biodegradable, reducing the risk of secondary pollution[2].
The mechanism of this compound-assisted soil remediation involves the desorption of heavy metals from soil particles and their subsequent dissolution into the soil solution as stable this compound-metal complexes[1]. This increased mobility and bioavailability of the heavy metals facilitates their removal through soil washing techniques or enhances their uptake by plants in phytoremediation processes.
Data Presentation: Heavy Metal Extraction Efficiency
Effective evaluation of this compound as a soil remediation agent requires systematic data collection and presentation. The following tables provide a template for summarizing quantitative data from soil washing and phytoremediation experiments. Note: The data presented in these tables are illustrative examples. Researchers should populate these with their own experimental results.
Table 1: Soil Washing Extraction Efficiency of this compound for Various Heavy Metals
| Heavy Metal | Initial Soil Concentration (mg/kg) | This compound Concentration (mM) | pH | Shaking Time (hours) | Extraction Efficiency (%) |
| Lead (Pb) | 500 | 10 | 6.0 | 24 | 65 |
| 500 | 20 | 6.0 | 24 | 78 | |
| Cadmium (Cd) | 100 | 10 | 6.0 | 24 | 72 |
| 100 | 20 | 6.0 | 24 | 85 | |
| Copper (Cu) | 250 | 10 | 6.0 | 24 | 58 |
| 250 | 20 | 6.0 | 24 | 71 |
Table 2: this compound-Enhanced Phytoremediation of Heavy Metals by a Hyperaccumulator Plant Species
| Heavy Metal | Treatment | Soil Concentration (mg/kg) | Plant Tissue Concentration (mg/kg) | Translocation Factor (Shoot/Root) | Bioaccumulation Factor (Plant/Soil) |
| Lead (Pb) | Control (No this compound) | 500 | 150 | 0.8 | 0.3 |
| 5 mM this compound | 500 | 450 | 1.2 | 0.9 | |
| Cadmium (Cd) | Control (No this compound) | 100 | 80 | 1.5 | 0.8 |
| 5 mM this compound | 100 | 250 | 1.8 | 2.5 |
Experimental Protocols
The following are detailed protocols for two key applications of this compound in soil remediation: soil washing and enhanced phytoremediation.
Protocol for Soil Washing with this compound
This protocol outlines a laboratory-scale procedure for evaluating the efficiency of this compound in removing heavy metals from contaminated soil.
Materials:
-
Heavy metal-contaminated soil, air-dried and sieved (<2 mm)
-
This compound (N,N-Bis(2-hydroxyethyl)glycine)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Centrifuge and centrifuge tubes (50 mL)
-
Shaker (orbital or reciprocal)
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal analysis
Procedure:
-
Soil Characterization:
-
Determine the initial concentration of heavy metals in the soil sample using a standard digestion method (e.g., EPA Method 3050B) followed by AAS or ICP-MS analysis.
-
Measure the pH and cation exchange capacity (CEC) of the soil.
-
-
Preparation of this compound Washing Solution:
-
Prepare a stock solution of this compound (e.g., 1 M) in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 5, 10, 20, 50 mM) by diluting the stock solution.
-
Adjust the pH of the washing solutions to the desired value (e.g., 6.0, 7.0) using dilute HCl or NaOH.
-
-
Batch Washing Experiment:
-
Place a known mass of contaminated soil (e.g., 5 g) into a 50 mL centrifuge tube.
-
Add a specific volume of the this compound washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a shaker.
-
Agitate the samples for a predetermined time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm).
-
-
Sample Separation and Analysis:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the supernatant.
-
Carefully decant the supernatant and filter it through a 0.45 µm filter.
-
Acidify the filtered supernatant with nitric acid to preserve it for metal analysis.
-
Analyze the concentration of heavy metals in the supernatant using AAS or ICP-MS.
-
-
Calculation of Extraction Efficiency:
-
Calculate the extraction efficiency using the following formula: Extraction Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil) × 100
-
Protocol for this compound-Enhanced Phytoremediation
This protocol describes a pot experiment to assess the ability of this compound to enhance the uptake of heavy metals by hyperaccumulator plants.
Materials:
-
Heavy metal-contaminated soil
-
Pots for planting (e.g., 1 kg capacity)
-
Seeds or seedlings of a hyperaccumulator plant species (e.g., Brassica juncea, Helianthus annuus)
-
This compound solution of a predetermined concentration (e.g., 5 mM)
-
Deionized water
-
Drying oven
-
Digestion apparatus
-
AAS or ICP-MS
Procedure:
-
Experimental Setup:
-
Fill each pot with a known mass of contaminated soil.
-
Sow seeds or transplant seedlings of the selected hyperaccumulator plant into each pot.
-
Allow the plants to establish for a period (e.g., 2 weeks), watering with deionized water as needed.
-
-
This compound Application:
-
Divide the pots into a control group (receiving only deionized water) and a treatment group.
-
Apply the this compound solution to the soil of the treatment group. The volume and frequency of application will depend on the experimental design (e.g., a single application or multiple applications over the growth period).
-
-
Plant Growth and Harvesting:
-
Grow the plants for a specified period (e.g., 6-8 weeks) under controlled conditions (light, temperature, humidity).
-
At the end of the growth period, carefully harvest the plants.
-
Separate the plants into roots and shoots.
-
-
Sample Preparation and Analysis:
-
Thoroughly wash the harvested plant parts with deionized water to remove any adhering soil particles.
-
Dry the plant samples in an oven at 70°C until a constant weight is achieved.
-
Record the dry biomass of the roots and shoots.
-
Grind the dried plant material into a fine powder.
-
Digest a known mass of the powdered plant material using a suitable acid digestion method.
-
Analyze the concentration of heavy metals in the digested samples using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the Translocation Factor (TF) = [Metal concentration in shoots] / [Metal concentration in roots].
-
Calculate the Bioaccumulation Factor (BF) = [Metal concentration in the whole plant] / [Initial metal concentration in the soil].
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and logical relationships in this compound-assisted soil remediation.
References
Application Notes and Protocols for Utilizing Bicine Buffer in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic buffer commonly used in biochemistry and molecular biology.[1] With a pKa of 8.35 at 20°C, it provides excellent buffering capacity in the pH range of 7.6 to 9.0.[2] While Tris-HCl is the most conventional buffer used in polymerase chain reaction (PCR) protocols, this compound presents a viable alternative with specific properties that may be advantageous for certain applications. These application notes provide a detailed overview of the use of this compound buffer in PCR, including its benefits, protocols for standard and specialized PCR applications, and comparative data.
Properties of this compound Buffer
This compound is one of the 'Good's' buffers, which are known for their stability and minimal interference in biological reactions.[1][2] Its key properties relevant to PCR include:
-
pH Stability: this compound has a pH buffering range of 7.6-9.0, which aligns with the optimal pH for many thermostable DNA polymerases.[2]
-
Zwitterionic Nature: As a zwitterionic compound, this compound is less likely to interact with charged molecules in the PCR reaction, potentially leading to increased reaction specificity.
-
Chelation of Metal Ions: this compound is known to form complexes with divalent cations. This can be a critical factor in PCR, as the concentration of free Mg²⁺ is crucial for polymerase activity and reaction specificity. This property may require careful optimization of magnesium concentrations.
-
Temperature Dependence: The pKa of this compound is sensitive to temperature changes, which should be considered during the thermal cycling of a PCR reaction.
Advantages of this compound Buffer in PCR
The use of this compound buffer in PCR can offer several advantages over traditional Tris-HCl buffers:
-
Potential for Improved Specificity: Due to its zwitterionic nature, this compound may reduce non-specific primer annealing, leading to cleaner PCR products.
-
Utility in RT-PCR: this compound has been successfully used in one-step real-time reverse transcription PCR (RT-PCR) protocols, demonstrating its compatibility with both reverse transcriptase and DNA polymerase activities in a single buffer system.
-
Alternative for Tris-Inhibited Reactions: In workflows where subsequent enzymatic reactions are inhibited by Tris, this compound can serve as a suitable substitute in the initial PCR step.
Data Presentation: this compound in RT-PCR Buffer Optimization
The following table summarizes data from a study on the optimization of a one-step real-time RT-PCR for the detection of SARS-CoV-2, which included a buffer formulation with this compound-KOH.
Table 1: Composition of Different 5X Buffers for One-Step Real-Time RT-PCR
| Component | Buffer 1 | Buffer 2 | Buffer 3 | Buffer 4 | Buffer 5 |
| MgCl₂ (mM) | 15 | 7.5 | 7.5 | 7.5 | 5 |
| Mn(OCOCH₃)₂ (mM) | 5 | 6.5 | 0 | 0 | 5 |
| This compound-KOH, pH 8.2 (mM) | 250 | 250 | 0 | 0 | 250 |
| Tris-HCl, pH 8.3 (mM) | 0 | 0 | 250 | 250 | 0 |
| KCl (mM) | 450 | 0 | 450 | 0 | 450 |
| CH₃COOK (mM) | 0 | 450 | 0 | 450 | 0 |
Table 2: Detection Limits of One-Step Real-Time RT-PCR in Different Buffers
| Buffer | RNA Copies Detected | Mean Ct Value (at 10³ copies) |
| Buffer 1 (this compound) | >100 | 32.5 |
| Buffer 2 (this compound) | >10 | 30.8 |
| Buffer 3 (Tris) | >100 | 33.1 |
| Buffer 4 (Tris) | >5 | 29.5 |
| Buffer 5 (this compound) | >100 | 32.8 |
Note: Lower Ct values indicate more efficient amplification.
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 8.3)
Materials:
-
This compound (MW: 163.17 g/mol )
-
Potassium Hydroxide (KOH) pellets
-
Nuclease-free water
Procedure:
-
Dissolve 163.17 g of this compound in 800 mL of nuclease-free water.
-
Adjust the pH to 8.3 by slowly adding a concentrated KOH solution while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
Store at room temperature.
Protocol for Standard PCR using this compound Buffer
This protocol is a general guideline and may require optimization for specific primer-template systems.
Table 3: Reaction Setup for Standard PCR with this compound Buffer
| Component | Stock Concentration | Final Concentration | Volume (for 25 µL reaction) |
| Nuclease-free water | - | - | to 25 µL |
| 5X this compound PCR Buffer | 5X | 1X | 5 µL |
| dNTP mix | 10 mM | 200 µM | 0.5 µL |
| Forward Primer | 10 µM | 0.4 µM | 1 µL |
| Reverse Primer | 10 µM | 0.4 µM | 1 µL |
| Template DNA | - | 1-100 ng | 1-5 µL |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |
Preparation of 5X this compound PCR Buffer (pH 8.3):
-
This compound-KOH (pH 8.3): 100 mM
-
KCl: 250 mM
-
(NH₄)₂SO₄: 100 mM
-
MgCl₂: 10 mM
-
Triton X-100: 0.5% (v/v)
Note: The MgCl₂ concentration may need to be optimized (typically between 1.5 and 5.0 mM final concentration).
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-68°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
Protocol for One-Step Real-Time RT-PCR with this compound-KOH Buffer
This protocol is adapted from a study on SARS-CoV-2 detection.
Table 4: Reaction Setup for One-Step Real-Time RT-PCR with this compound Buffer
| Component | Stock Concentration | Final Concentration | Volume (for 20 µL reaction) |
| Nuclease-free water | - | - | to 20 µL |
| 5X RT-PCR Buffer 2 | 5X | 1X | 4 µL |
| dNTP mix | 10 mM | 200 µM | 0.4 µL |
| Forward Primer | 10 µM | 0.5 µM | 1 µL |
| Reverse Primer | 10 µM | 0.5 µM | 1 µL |
| Probe | 10 µM | 0.2 µM | 0.4 µL |
| RNA Template | - | 10-100 ng | 1-5 µL |
| Enzyme Mix* | - | - | 1 µL |
*Enzyme mix should contain a thermostable DNA polymerase with reverse transcriptase activity or a blend of reverse transcriptase and a hot-start DNA polymerase.
Preparation of 5X RT-PCR Buffer 2 (pH 8.2):
-
This compound-KOH (pH 8.2): 250 mM
-
CH₃COOK: 450 mM
-
MgCl₂: 7.5 mM
-
Mn(OCOCH₃)₂: 6.5 mM
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50-60°C | 10-30 min | 1 |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 15 sec | 40-45 |
| Annealing/Extension | 60°C | 1 min |
Visualizations
Caption: Standard PCR Experimental Workflow.
Caption: RT-PCR Pathogen Detection Workflow.
Caption: PCR Buffer Optimization Logic.
Conclusion
This compound buffer is a versatile reagent that can be effectively utilized in various PCR protocols. Its unique properties may offer advantages in terms of reaction specificity and compatibility with downstream applications. While it may not replace Tris-HCl in all PCR applications, it is a valuable alternative, particularly in one-step RT-PCR and for systems sensitive to Tris. As with any PCR component, empirical optimization of reaction conditions, especially Mg²⁺ concentration, is crucial for achieving optimal results when using this compound buffer.
References
Bicine Buffer in Capillary Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a high-resolution analytical technique used to separate charged molecules based on their electrophoretic mobility in a capillary filled with a conductive buffer. The choice of buffer is critical to achieving optimal separation. Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that has gained prominence in CE, particularly for the analysis of proteins and peptides. Its advantages include a pKa of 8.35 at 20°C, which provides strong buffering capacity in the physiological pH range of 7.6 to 9.0, and its ability to minimize protein adsorption to the capillary wall, leading to improved peak shape and resolution.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound buffer in capillary electrophoresis.
Data Presentation: Performance of this compound Buffer in CE
The use of this compound in the running buffer can significantly enhance the resolution of complex protein mixtures. While specific quantitative data for this compound buffer in capillary electrophoresis is often embedded within broader research applications, the following table summarizes representative performance metrics. A notable study in a related electrophoretic technique (2D-PAGE) demonstrated that a this compound-based buffer system increased the number of separated membrane protein spots by 151% compared to a standard glycine-based system, indicating a substantial improvement in resolution.[1]
| Analyte Class | Buffer System | Separation Efficiency (N) | Resolution (Rs) | Migration Time (tm) | Reference |
| Model Proteins | 50 mM this compound, pH 8.3 | > 100,000 | > 1.5 | 5 - 15 min | Hypothetical Data |
| Peptide Mix | 25 mM this compound, 10% Methanol (B129727), pH 8.5 | > 200,000 | > 2.0 | 10 - 25 min | Hypothetical Data |
| Glycoproteins | 100 mM this compound, pH 8.0 | > 80,000 | > 1.2 | 8 - 20 min | Hypothetical Data* |
*Note: This table presents hypothetical yet realistic performance data to illustrate the expected outcomes when using this compound buffer in capillary electrophoresis for the specified analyte classes. The values are based on typical performance characteristics of CE and the known benefits of this compound buffer in enhancing protein and peptide separations.
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Running Buffer (pH 8.3)
This protocol describes the preparation of a 100 mM this compound running buffer, a common concentration for protein and peptide analysis in capillary electrophoresis.
Materials:
-
This compound (MW: 163.17 g/mol )
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized (DI) water, high-purity
-
pH meter
-
Volumetric flask (1 L)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Weigh out 16.32 g of this compound powder.
-
Transfer the this compound powder to a 1 L volumetric flask.
-
Add approximately 800 mL of DI water to the flask.
-
Place a stir bar in the flask and dissolve the this compound powder completely using a stir plate.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 8.3.
-
Once the desired pH is reached, remove the stir bar and add DI water to the 1 L mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Filter the buffer solution through a 0.22 µm syringe filter to remove any particulates.
-
Degas the buffer for 15-20 minutes using a sonicator or vacuum degassing system.
-
Store the buffer at room temperature.
Protocol 2: General Capillary Electrophoresis Method for Protein Analysis
This protocol outlines a general procedure for the separation of a protein mixture using a this compound-based running buffer.
Instrumentation and Consumables:
-
Capillary Electrophoresis system with UV or DAD detector
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)
-
This compound running buffer (from Protocol 1)
-
0.1 M NaOH (for capillary conditioning)
-
DI water
-
Protein sample, dissolved in a low-ionic-strength buffer or water
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with DI water for 10 minutes.
-
Rinse with the this compound running buffer for 15 minutes.
-
-
Pre-run Capillary Rinse:
-
Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes.
-
Rinse with DI water for 2 minutes.
-
Rinse with the this compound running buffer for 3 minutes.
-
-
Sample Injection:
-
Introduce the protein sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 5 kV for 5 seconds).
-
-
Electrophoretic Separation:
-
Apply a constant voltage of 20-25 kV. The anode should be at the injection end.
-
Maintain a constant capillary temperature, typically around 25°C.
-
-
Detection:
-
Monitor the separation at 200 nm or 214 nm for peptide bonds.
-
-
Data Analysis:
-
Identify and quantify the protein peaks based on their migration times and peak areas.
-
-
Post-run Rinse:
-
After the final run of the day, rinse the capillary with DI water for 10 minutes to prevent buffer salt crystallization.
-
Visualizations
Caption: Workflow for the preparation of this compound running buffer.
Caption: A typical workflow for capillary electrophoresis analysis.
Caption: Key parameters influencing CE separation performance.
Troubleshooting
Common issues encountered during capillary electrophoresis with this compound buffer and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Protein adsorption to the capillary wall.- Sample overload.- Mismatched buffer ionic strength between sample and running buffer. | - Ensure proper capillary conditioning.- Consider adding additives like methanol to the buffer.- Reduce the sample concentration or injection time.- Dissolve the sample in a buffer with lower ionic strength than the running buffer. |
| Fluctuating Migration Times | - Inconsistent capillary temperature.- Buffer depletion in the vials.- Changes in electroosmotic flow (EOF). | - Ensure the capillary temperature is stable.- Replenish the buffer in the inlet and outlet vials regularly.- Perform consistent pre-run capillary rinsing. |
| No or Low Signal | - No sample injected.- Detector issue.- Capillary blockage. | - Check the sample vial and injection parameters.- Verify detector lamp is on and functioning.- Perform a pressure test to check for blockages and rinse the capillary thoroughly. |
| Baseline Noise or Drift | - Air bubbles in the capillary or detector.- Contaminated buffer or reagents.- Unstable power supply. | - Degas the buffer thoroughly.- Prepare fresh buffer with high-purity reagents.- Ensure all electrical connections are secure. |
Conclusion
This compound buffer is a versatile and effective choice for a wide range of capillary electrophoresis applications, especially in the fields of proteomics and peptide analysis. Its ability to provide stable pH in the physiological range and minimize analyte-wall interactions contributes to high-resolution and reproducible separations. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively optimize their CE methods and achieve reliable, high-quality results.
References
Bicine Buffer: A Superior Choice for Plant Enzyme Extraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of active and stable enzymes from plant tissues is a critical first step in numerous research, diagnostic, and drug development applications. The choice of extraction buffer is paramount to the success of this process, as it directly impacts the yield, purity, and activity of the target enzyme. Bicine (N,N-bis(2-hydroxyethyl)glycine) is a biological buffer that has demonstrated significant advantages in the extraction of enzymes from plant sources. Its unique properties provide a stable environment that protects enzymes from denaturation and inactivation, often resulting in higher yields and purity compared to commonly used buffers such as Tris-HCl and HEPES.
This compound's effectiveness stems from its excellent buffering capacity within a pH range of 7.6 to 9.0, which is optimal for the stability of many plant enzymes.[1][2][3] Furthermore, this compound is known to protect enzyme activity by creating a stable ionic environment and forming hydrogen or ionic bonds with enzyme molecules, thereby enhancing their stability.[4] It can also improve extraction efficiency by adjusting the ionic strength and pH of the solution, facilitating the release of enzymes from plant tissues and forming complexes with impurities to reduce their interference.[4] These characteristics make this compound an invaluable tool for researchers seeking to obtain high-quality enzyme preparations from various plant materials.
Data Presentation
Table 1: Illustrative Comparison of Extraction Buffers for Plant Enzyme Extraction
| Buffer System | Typical pH Range | Enzyme Yield (Relative %) | Specific Activity (Relative %) | Purity (Relative %) | Notes |
| 50 mM this compound-NaOH, pH 8.0 | 7.6 - 9.0 | 100 | 100 | 100 | Excellent for stabilizing and protecting enzyme activity, particularly for cellulases. Recommended for low-temperature extractions. |
| 50 mM Tris-HCl, pH 8.0 | 7.2 - 9.0 | 85 | 80 | 90 | pH is highly temperature-dependent. |
| 50 mM HEPES-KOH, pH 7.5 | 6.8 - 8.2 | 90 | 88 | 95 | Generally good for maintaining protein stability. |
| 100 mM Phosphate Buffer, pH 7.4 | 6.5 - 7.5 | 80 | 75 | 85 | Can inhibit some enzymes. |
Experimental Protocols
This section provides detailed protocols for the extraction of enzymes from plant tissues using this compound buffer. The first protocol is a general procedure applicable to a wide range of plant enzymes, while the second is a more specific protocol for the extraction of cellulase (B1617823).
Protocol 1: General Protocol for Enzyme Extraction from Plant Tissues using this compound Buffer
Materials:
-
Plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
This compound
-
Sodium Hydroxide (NaOH)
-
Protease inhibitor cocktail
-
Polyvinylpolypyrrolidone (PVPP) (optional, for tissues with high phenolic content)
-
Mortar and pestle
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Extraction Buffer Preparation (50 mM this compound-NaOH, pH 8.0):
-
Dissolve 8.16 g of this compound in 800 mL of distilled water.
-
Adjust the pH to 8.0 by adding 1 M NaOH dropwise while stirring.
-
Bring the final volume to 1 L with distilled water.
-
Store at 4°C.
-
Immediately before use, add a protease inhibitor cocktail according to the manufacturer's instructions. If the plant tissue is rich in phenolic compounds, add PVPP to a final concentration of 1-2% (w/v).
Extraction Procedure:
-
Harvest fresh plant tissue and wash it with distilled water to remove any debris.
-
Freeze the tissue in liquid nitrogen to halt metabolic processes and facilitate cell wall disruption.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 5 volumes of ice-cold this compound extraction buffer (e.g., 5 mL of buffer per 1 g of tissue).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough homogenization.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing to allow for complete enzyme solubilization.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the crude extract using a standard method such as the Bradford or BCA assay.
-
The crude enzyme extract can be used directly for activity assays or further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation, chromatography, etc.
Protocol 2: Specific Protocol for Cellulase Extraction from Plant Tissues using this compound Buffer
Materials:
-
Plant tissue rich in cellulose (B213188) (e.g., grass, wood shavings)
-
Liquid nitrogen
-
This compound
-
Sodium Hydroxide (NaOH)
-
β-mercaptoethanol
-
Protease inhibitor cocktail
-
Mortar and pestle
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Cellulase activity assay reagents (e.g., carboxymethyl cellulose, dinitrosalicylic acid reagent)
Extraction Buffer Preparation (100 mM this compound-NaOH, pH 8.5):
-
Dissolve 16.32 g of this compound in 800 mL of distilled water.
-
Adjust the pH to 8.5 with 1 M NaOH.
-
Bring the final volume to 1 L with distilled water.
-
Store at 4°C.
-
Just before use, add β-mercaptoethanol to a final concentration of 10 mM and a protease inhibitor cocktail.
Extraction Procedure:
-
Prepare the plant tissue as described in the general protocol (freezing and grinding).
-
Add 10 volumes of ice-cold this compound extraction buffer to the powdered tissue.
-
Homogenize the mixture thoroughly.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the cellulase.
-
Perform a cellulase activity assay and protein quantification.
Visualizations
The following diagrams illustrate the logical workflow of the enzyme extraction process using this compound buffer.
Caption: Workflow for Plant Enzyme Extraction using this compound Buffer.
Caption: Logical advantages of using this compound buffer for enzyme extraction.
References
- 1. This compound: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]
- 2. The purpose and precautions of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. What is the function of the this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Application of Biological buffer this compound in Plant Enzyme Extraction CAS 150-25-4 [vacutaineradditives.com]
Troubleshooting & Optimization
Troubleshooting precipitation issues with Bicine buffer in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues encountered when using Bicine buffer in experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound Buffer
Q1: What is this compound buffer and what is its effective pH range?
A1: this compound, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic organic compound commonly used as a buffering agent in biochemistry and molecular biology.[1][2] It is one of the "Good's buffers," selected for its compatibility with biological systems.[1][3] Its effective buffering range is typically between pH 7.6 and 9.0.[1]
Q2: What are the key properties of this compound buffer?
A2: this compound is highly soluble in water, has low permeability through biological membranes, and exhibits minimal absorption of ultraviolet and visible light. However, its pKa is sensitive to temperature changes, and it is known to form complexes with most common metals.
Q3: How does temperature affect this compound buffer?
A3: The pH of this compound buffer is highly sensitive to temperature. Its pKa value decreases as the temperature increases, which can cause significant shifts in pH if not accounted for. For example, the pKa of this compound is approximately 8.35 at 20°C, but drops to around 8.17 at 37°C. At temperatures exceeding 50°C, this compound may begin to decompose. Therefore, it is crucial to prepare the buffer at the temperature at which it will be used.
Q4: In which applications is this compound buffer commonly used?
A4: this compound buffer is utilized in a variety of applications, including protein crystallization, enzyme reactions, electrophoresis (including SDS-PAGE), and thin-layer ion exchange chromatography for protein resolution. It is also frequently recommended for experiments conducted at low temperatures.
Section 2: Troubleshooting Guide for this compound Precipitation
Q1: I observed a precipitate in my this compound buffer after storing it at a low temperature. What is the cause and how can I fix it?
A1:
-
Possible Cause: The concentration of your this compound buffer may be too high for the storage temperature. While this compound is soluble in water up to 1.1 M at 0°C, preparing solutions at higher concentrations or the presence of other salts can reduce its solubility upon cooling.
-
Solution:
-
Gently warm the buffer solution while stirring to redissolve the precipitate.
-
If precipitation persists, consider preparing the buffer at a lower concentration. A concentration range of 5 to 100 mM is common for many applications.
-
Always filter your buffer solution through a 0.22 or 0.45 µm filter after preparation to remove any undissolved particles or microbial contamination before storage.
-
Store the buffer at room temperature unless the experimental protocol specifically requires cold storage.
-
Q2: A precipitate formed immediately after I added a solution containing divalent metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺) to my this compound buffer. Why did this happen?
A2:
-
Possible Cause: this compound is a strong chelating agent that forms complexes with most common divalent metal ions. The formation of these this compound-metal complexes can result in an insoluble precipitate, effectively reducing the concentration of free metal ions in your solution and altering the pH.
-
Solution:
-
Verify the necessity of this compound: If your experiment is dependent on specific concentrations of free metal ions, this compound is likely not a suitable buffer.
-
Switch to a non-chelating buffer: Consider using an alternative buffer with low or no metal-binding affinity, such as HEPES, MOPS, or PIPES, for your metal-dependent experiments.
-
Perform a compatibility test: Before a large-scale experiment, mix your this compound buffer with the metal ion solution at the final working concentrations to check for precipitate formation.
-
Q3: My protein of interest is precipitating out of solution when I use this compound buffer. What are the potential buffer-related issues?
A3:
-
Possible Cause 1: pH Shift Due to Temperature. As mentioned, this compound's pH is temperature-dependent. If you prepare the buffer at room temperature (e.g., pH 8.3) and then use it for an experiment at 37°C, the pH could drop significantly, potentially moving closer to your protein's isoelectric point (pI) and causing it to precipitate.
-
Possible Cause 2: Metal Ion Chelation. If your protein is a metalloprotein that requires a specific metal cofactor for stability, this compound may be chelating and removing this essential ion, leading to protein denaturation and precipitation.
-
Solution:
-
pH Management: Prepare your this compound buffer at the final experimental temperature. Always measure the pH at this temperature before use.
-
Buffer Selection: For metalloproteins, use a non-chelating buffer like HEPES or MOPS.
-
Alternative Buffers: If the pH is the primary issue, consider a buffer with a lower pKa dependence on temperature. Alternatively, buffers like Tricine or Tris may be suitable depending on your experimental needs.
-
Q4: I am using this compound in my mobile phase for HPLC and I'm seeing pressure fluctuations and precipitation. How can I prevent this?
A4:
-
Possible Cause: When mixing an aqueous buffer like this compound with a high percentage of organic solvent (e.g., acetonitrile, methanol) in a gradient elution, the buffer salts can precipitate out of solution. This is a common issue with many biological buffers in HPLC.
-
Solution:
-
Lower Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity for your separation (typically ≥ 5 mM).
-
Check Solubility Limits: Before running your gradient, manually mix your this compound buffer with the highest percentage of organic solvent you plan to use. Visually inspect for any cloudiness or precipitation.
-
Modify the Gradient: Avoid running gradients up to 100% organic solvent. Instead of using 100% organic solvent for your "B" channel, prepare it with the same this compound concentration as your aqueous "A" channel. This ensures the buffer salt is always present and less likely to precipitate.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Effect of Temperature on the pKa of this compound Buffer
| Temperature (°C) | Approximate pKa | pH Shift from 20°C |
| 4 | ~8.64 | +0.29 |
| 20 | 8.35 | 0.00 |
| 25 | 8.26 - 8.33 | -0.02 to -0.09 |
| 37 | ~8.17 | -0.18 |
| 50 | ~7.91 | -0.44 |
| Note: Data is compiled from multiple sources indicating a pKa decrease of approximately 0.18 for every 10°C increase. |
Table 2: Qualitative Compatibility of this compound with Common Divalent Metal Ions
| Metal Ion | Interaction with this compound | Potential for Precipitation | Recommended Action |
| Mg²⁺, Ca²⁺, Mn²⁺ | Forms stable complexes | High | Avoid this compound; use a non-chelating buffer like HEPES or MOPS. |
| Co²⁺, Ni²⁺ | Forms stable complexes | High | Avoid this compound; use a non-chelating buffer like HEPES or MOPS. |
| Cu²⁺, Zn²⁺ | Forms very stable complexes | Very High | Avoid this compound; use a non-chelating buffer like HEPES or MOPS. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 8.3)
Materials:
-
This compound powder (MW: 163.17 g/mol )
-
High-purity, deionized water (dH₂O)
-
Sodium Hydroxide (NaOH), 10 N solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
1 L volumetric flask
-
0.22 µm sterile filter unit
Methodology:
-
Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar.
-
Accurately weigh 163.17 g of this compound powder and add it to the water.
-
Stir the solution until the this compound powder is completely dissolved. The solution will be acidic at this point.
-
Place the beaker in a water bath set to the temperature at which you will use the buffer (e.g., 25°C). Allow the solution to equilibrate.
-
Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated meter.
-
Continue adding NaOH until the pH reaches 8.3.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Add dH₂O to bring the final volume to exactly 1 L.
-
For long-term storage and to prevent contamination, pass the solution through a 0.22 µm sterile filter. Store in a clean, sealed container at room temperature.
Protocol 2: Testing for Metal Ion-Induced Precipitation
Objective: To quickly determine if this compound buffer is compatible with a specific metal ion at working concentrations.
Methodology:
-
In a microcentrifuge tube, add the required volume of your this compound stock buffer and dilute it to the final working concentration with dH₂O.
-
In a separate tube, prepare your metal ion solution at its final working concentration.
-
Add the metal ion solution to the this compound buffer tube.
-
Vortex the tube gently to mix.
-
Let the solution stand at room temperature for 15-30 minutes.
-
Visually inspect the tube against a dark background for any signs of cloudiness or precipitate. For a more sensitive measurement, you can measure the absorbance at 600 nm (OD₆₀₀); an increase in absorbance compared to a control (buffer without metal ions) indicates precipitation.
Section 4: Visualization Guides
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound buffer precipitation.
This compound-Metal Ion Interaction Pathway
Caption: Conceptual pathway of this compound-induced metal ion precipitation.
References
Optimizing Bicine Buffer for Robust Enzyme Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bicine buffer concentration for specific enzyme assays. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common issues and refine your experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used in enzyme assays?
A1: this compound, or N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer, one of the "Good's" buffers.[1] It is valued in enzyme assays for its buffering range of pH 7.6-9.0, which is suitable for many biological reactions.[1] Its advantages include good water solubility, chemical stability, and a weak chelating effect on some metal ions, which can be critical for the activity of certain enzymes.[1]
Q2: What is a typical starting concentration for this compound buffer in an enzyme assay?
A2: A common starting concentration for this compound buffer is in the range of 20-100 mM. However, the optimal concentration is highly dependent on the specific enzyme, the reaction being catalyzed, and the other components of the assay. For instance, in some histochemical applications, this compound has been used at a concentration of 0.1 M. It is always recommended to empirically determine the optimal buffer concentration for your specific experimental setup.
Q3: How does this compound buffer concentration affect enzyme activity?
A3: The concentration of this compound buffer can impact enzyme activity in several ways:
-
Buffering Capacity: A higher concentration provides greater buffering capacity, which is important if the enzymatic reaction produces or consumes protons, causing a pH shift.
-
Ionic Strength: Increasing the buffer concentration also increases the ionic strength of the solution. This can affect enzyme conformation, stability, and substrate binding.[2] Excessively high ionic strength is often inhibitory.[3]
-
Metal Ion Chelation: this compound can chelate divalent metal ions, which may be essential cofactors for your enzyme. This interaction is concentration-dependent.
Q4: Can this compound buffer interfere with my enzyme assay?
A4: Yes, potential interferences include:
-
Metal Cofactor Chelation: If your enzyme requires divalent metal ions like Mg²⁺, Ca²⁺, Mn²⁺, or Zn²⁺, this compound may chelate these ions and inhibit enzyme activity.
-
Temperature-Dependent pH Shift: The pKa of this compound is temperature-sensitive. A change in temperature during the assay can lead to a shift in pH, potentially affecting enzyme activity.
-
High Background: In some assay formats, buffer components can contribute to high background signals. It is important to run appropriate controls to assess this.
Data Presentation: this compound Buffer Properties and Recommended Starting Concentrations
The following tables summarize key properties of this compound buffer and provide recommended starting concentration ranges for different classes of enzyme assays. Note that these are general recommendations, and optimization is crucial.
Table 1: Properties of this compound Buffer
| Property | Value | Reference |
| Chemical Name | N,N-Bis(2-hydroxyethyl)glycine | |
| pKa (at 25°C) | 8.35 | |
| Useful pH Range | 7.6 - 9.0 | |
| Molecular Weight | 163.17 g/mol | |
| Temperature Effect on pKa (ΔpKa/°C) | -0.018 |
Table 2: Recommended Starting Concentrations of this compound Buffer for Enzyme Assays
| Enzyme Class | Recommended Starting Concentration Range (mM) | Key Considerations |
| Kinases | 20 - 50 | Monitor for chelation of Mg²⁺, an essential cofactor. |
| Phosphatases | 20 - 100 | Ensure the pH is optimal for the specific phosphatase type (acid vs. alkaline). |
| ATPases | 25 - 100 | Be mindful of potential interactions with Mg²⁺ and ATP. |
| Proteases | 20 - 100 | Verify that the buffer does not interfere with protease activity or stability. |
| Dehydrogenases | 25 - 100 | Check for any interference with NAD⁺/NADH or NADP⁺/NADPH detection. |
Experimental Protocols
Protocol 1: General Method for Optimizing this compound Buffer Concentration
This protocol provides a systematic approach to determine the optimal this compound buffer concentration for your enzyme assay.
Objective: To identify the this compound buffer concentration that yields the highest and most stable enzyme activity.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound buffer stock solution (e.g., 1 M, pH adjusted to the desired value at the assay temperature)
-
Other required assay components (e.g., cofactors, salts)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a Range of this compound Buffer Concentrations:
-
From your 1 M this compound stock, prepare a series of dilutions to achieve final assay concentrations ranging from 10 mM to 200 mM (e.g., 10, 25, 50, 100, 150, 200 mM).
-
Ensure the pH of each buffer dilution is verified and adjusted if necessary at the intended assay temperature.
-
-
Set Up the Assay:
-
For each buffer concentration, prepare a master mix containing all reaction components except the enzyme. This should include the substrate and any necessary cofactors.
-
In a 96-well plate, add the master mix for each respective buffer concentration to triplicate wells.
-
Include "no enzyme" control wells for each buffer concentration to measure background signal.
-
-
Initiate the Reaction:
-
Equilibrate the plate to the desired assay temperature.
-
Initiate the reaction by adding a fixed amount of your enzyme to all wells (except the "no enzyme" controls).
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the reaction by taking kinetic readings on a plate reader at the appropriate wavelength. Alternatively, for endpoint assays, stop the reaction after a predetermined time and measure the product formation.
-
-
Analyze the Data:
-
Subtract the average background signal (from "no enzyme" controls) from the corresponding experimental wells for each buffer concentration.
-
Calculate the initial reaction velocity (rate of change in absorbance or fluorescence over time) for each buffer concentration.
-
Plot the enzyme activity (initial velocity) as a function of the this compound buffer concentration. The optimal concentration is the one that results in the highest enzyme activity.
-
Troubleshooting Guide
This guide addresses common problems you may encounter when using this compound buffer in your enzyme assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Suboptimal Buffer Concentration: The buffering capacity may be insufficient, or the ionic strength could be inhibitory. | Perform a buffer concentration optimization experiment as described in Protocol 1. |
| Metal Cofactor Chelation: this compound is chelating an essential metal ion required by your enzyme. | 1. Check if your enzyme requires a divalent metal cofactor (e.g., Mg²⁺, Zn²⁺). 2. Perform a metal ion titration experiment in the presence of this compound buffer to determine the optimal cofactor concentration. 3. Consider switching to a non-chelating buffer if the problem persists. | |
| Incorrect pH: The pH of the this compound buffer may be outside the optimal range for your enzyme, possibly due to temperature effects. | 1. Verify the pH of your buffer at the actual assay temperature. 2. Perform a pH optimization experiment using a range of pH values around the expected optimum. | |
| High Background Signal | Buffer Interference: Components in the this compound buffer preparation may be interfering with your detection method (e.g., absorbance or fluorescence). | 1. Run a "buffer only" control (without enzyme or substrate) to assess the background signal from the buffer itself. 2. Ensure high-purity reagents are used for buffer preparation. 3. If the background is still high, consider a different buffer system. |
| Substrate Instability: The substrate may be degrading non-enzymatically in the this compound buffer. | Run a "no enzyme" control (substrate in buffer) and monitor the signal over time. If the signal increases, the substrate is unstable under the current conditions. Prepare fresh substrate or test alternative buffer conditions. | |
| Poor Reproducibility | Inconsistent Buffer Preparation: Variations in buffer preparation between experiments can lead to inconsistent results. | 1. Prepare a large batch of this compound buffer to be used across multiple experiments. 2. Ensure all components are fully dissolved and the final pH is accurately adjusted. |
| Temperature Fluctuations: The temperature-sensitive pKa of this compound can lead to pH shifts if the assay temperature is not tightly controlled. | 1. Use a temperature-controlled plate reader or water bath. 2. Equilibrate all reagents to the assay temperature before starting the reaction. |
Visualizations
Experimental Workflow for this compound Buffer Concentration Optimization
Caption: Workflow for optimizing this compound buffer concentration.
Troubleshooting Logic for Low Enzyme Activity
Caption: Troubleshooting low enzyme activity in this compound buffer.
References
Technical Support Center: Bicine Buffer Interference in Metal-Dependent Enzymatic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bicine buffer in metal-dependent enzymatic reactions. This compound, a popular "Good's" buffer, is a known metal chelator, and its use without considering this property can lead to inaccurate and misleading experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my metal-dependent enzyme losing activity when I use this compound buffer?
A1: this compound contains a tertiary amine and two hydroxyl groups that can coordinate with and chelate divalent and trivalent metal ions.[1][2][3] This chelation reduces the concentration of free metal ions in the solution, which may be essential cofactors for your enzyme's catalytic activity or structural integrity. The removal of these essential metal ions from the enzyme's active site can lead to a significant decrease or complete loss of activity.
Q2: Which metal ions are known to be chelated by this compound?
A2: this compound has been shown to form complexes with a variety of divalent cations, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[1][4] The strength of this interaction varies depending on the metal ion.
Q3: How can I determine if this compound is inhibiting my enzyme?
A3: To determine if this compound is the source of inhibition, you can perform a few control experiments:
-
Switch to a non-chelating buffer: Repeat your assay using a buffer with a similar pKa but with low or no metal-binding capacity, such as HEPES, PIPES, or MOPS. If enzyme activity is restored, it strongly suggests this compound chelation was the issue.
-
Perform a metal ion titration: In your this compound-buffered assay, add increasing concentrations of the essential metal ion. If the enzyme activity is rescued in a dose-dependent manner, this confirms that this compound was sequestering the necessary metal cofactor.
Q4: Are there any situations where the chelating property of this compound might be useful?
A4: While problematic for metalloenzyme assays requiring free metal ions, this compound's chelating properties can be advantageous in other contexts. For example, it can be used to control the concentration of free metal ions to study their specific roles in enzymatic reactions or to inhibit metal-dependent proteases that could degrade the protein of interest.
Troubleshooting Guides
Problem 1: Complete or a significant loss of enzyme activity.
-
Possible Cause: Your enzyme is a metalloenzyme, and this compound is chelating its essential metal cofactor.
-
Troubleshooting Steps:
-
Confirm Metal Dependence: Review the literature for your enzyme to confirm its dependence on a specific metal cofactor.
-
Buffer Substitution: Replace this compound with a non-chelating buffer with a similar pKa range (e.g., HEPES, PIPES). See the table below for alternatives.
-
Metal Ion Rescue: Perform a metal ion titration experiment as detailed in the "Experimental Protocols" section to determine the concentration of the essential metal required to restore activity in the presence of this compound.
-
Problem 2: Reduced enzyme activity and poor reproducibility.
-
Possible Cause: The concentration of contaminating metal ions in your reagents may vary between experiments, leading to inconsistent levels of "free" this compound available to chelate the essential cofactor. The pH of your buffer might also be slightly off, affecting this compound's affinity for the metal ion.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all your reagents, especially water, are of high purity to minimize contaminating metal ions.
-
Prepare a Master Buffer Stock: Prepare a large batch of this compound buffer to ensure consistency across multiple experiments.
-
Verify pH: Accurately measure and adjust the pH of your final buffer solution after all components have been added.
-
Quantitative Data: this compound-Metal Stability Constants
The stability constant (log K) indicates the strength of the interaction between this compound and a metal ion. A higher log K value signifies a stronger complex and a greater potential for interference.
| Metal Ion | Log K₁ (1:1 this compound:Metal) |
| Cu(II) | 8.13 |
| Ni(II) | 6.45 |
| Co(II) | 5.85 |
| Zn(II) | 6.88 |
Data sourced from Taha, M. (2005). Mixed-Ligand Complex Formation Equilibria of Cobalt(II), Nickel(II), and Copper(II) with N,N-Bis(2-hydroxyethyl)glycine (this compound) and Some Amino Acids. Journal of Chemical & Engineering Data, 50(1), 157–161.
Non-Chelating Buffer Alternatives
| Buffer | pKa at 25°C | Useful pH Range | Metal Chelation Potential |
| HEPES | 7.48 | 6.8 - 8.2 | Very Low |
| PIPES | 6.76 | 6.1 - 7.5 | Very Low |
| MOPS | 7.14 | 6.5 - 7.9 | Very Low |
| TES | 7.40 | 6.8 - 8.2 | Low |
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of this compound Buffer
Objective: To confirm if this compound buffer is inhibiting the activity of a metal-dependent enzyme.
Methodology:
-
Prepare Assay Buffers: Prepare two identical assay buffers, one with this compound and the other with a non-chelating buffer (e.g., HEPES) at the same concentration and pH.
-
Enzyme Reaction Setup: Set up two sets of reactions. In the first set, use the this compound-containing buffer. In the second set, use the non-chelating buffer.
-
Reaction Components: Each reaction should contain the enzyme, substrate, and any other necessary components, excluding the supplemental essential metal ion.
-
Initiate and Monitor Reaction: Initiate the reaction (e.g., by adding the substrate) and monitor the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Compare the initial reaction rates between the two buffer conditions. A significantly lower rate in the this compound buffer indicates inhibition.
Protocol 2: Metal Ion Titration to Rescue Enzyme Activity
Objective: To determine the concentration of an essential metal ion required to restore enzyme activity in the presence of this compound buffer.
Methodology:
-
Prepare Metal Ion Stock Solution: Prepare a concentrated stock solution of the essential metal salt (e.g., 1 M MgCl₂, ZnSO₄, etc.) in high-purity water.
-
Reaction Setup: Set up a series of reactions in this compound buffer. Each reaction will have a different final concentration of the essential metal ion. It is recommended to use a wide range of concentrations initially (e.g., 0 µM to 10 mM).
-
Control Reactions: Include the following controls:
-
No this compound, No added Metal: Enzyme activity in a non-chelating buffer without any added metal ion.
-
This compound, No added Metal: Enzyme activity in this compound buffer without any added metal ion (negative control for rescue).
-
-
Pre-incubation: Add the enzyme to the this compound buffer containing the varying concentrations of the metal ion and pre-incubate for 5-10 minutes at the assay temperature to allow for equilibration.
-
Initiate and Monitor Reaction: Start the reaction by adding the substrate and monitor the enzyme activity.
-
Data Analysis: Plot the enzyme activity (initial rate) as a function of the metal ion concentration. The concentration at which the enzyme activity is restored to its maximum level is the optimal concentration to overcome the chelating effect of this compound.
Visualizations
Caption: this compound chelates essential metal cofactors, preventing their binding to the metalloenzyme.
Caption: A logical workflow for troubleshooting this compound buffer interference in enzymatic assays.
References
Bicine Buffer Solutions: A Technical Guide to Long-Term Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Bicine buffer solutions. Adherence to these guidelines is crucial for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound buffer solutions?
A1: The optimal storage temperature for this compound buffer solutions depends on the desired storage duration. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended to maintain pH stability and inhibit microbial growth.[1] For long-term storage (several months), freezing the buffer at -20°C is a viable option, although repeated freeze-thaw cycles should be avoided as they can affect the buffer's performance.[2] If the buffer is to be used frequently, storage at room temperature (20-25°C) in a dark, sealed container is also acceptable for shorter periods.[1]
Q2: How does temperature affect the pH of my this compound buffer?
A2: The pH of this compound buffer is sensitive to temperature changes. The pKa of this compound decreases as the temperature increases, which will lead to a decrease in the pH of the buffer solution.[3] For example, the pKa of this compound is 8.35 at 20°C, and for every 10°C increase, the pKa value decreases by approximately 0.18.[3] Therefore, it is critical to measure and adjust the pH of your this compound buffer at the temperature at which you will be performing your experiment.
Q3: Can I autoclave my this compound buffer solution to sterilize it?
A3: While this compound itself is generally considered autoclavable, it is crucial to verify the thermal stability of all components in your final buffer solution. Autoclaving can sometimes lead to changes in pH or the degradation of other additives. A safer alternative for sterilization is to filter the buffer solution through a 0.22 µm filter.
Q4: What are the signs of this compound buffer degradation?
A4: Signs of this compound buffer degradation include a significant shift in pH from the expected value, the appearance of a yellow tint in the solution, visible microbial growth (cloudiness), or the formation of precipitates. If any of these signs are observed, the buffer should be discarded and a fresh solution prepared.
Q5: How can I prevent microbial contamination in my this compound buffer?
A5: To prevent microbial contamination, prepare the buffer solution using sterile technique with high-purity, sterile water. Store the buffer in a sterilized and tightly sealed container. Refrigeration at 2-8°C will slow down microbial growth. For long-term storage, consider filtering the buffer through a 0.22 µm filter into a sterile container. The addition of a bacteriostatic agent like sodium azide (B81097) (at a final concentration of 0.02-0.05%) can also be effective, but ensure it is compatible with your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound buffer solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the buffer upon storage, especially at low temperatures. | The concentration of this compound or other buffer components may be too high, exceeding their solubility at that temperature. Contamination with divalent cations. | Warm the buffer solution gently with stirring to see if the precipitate redissolves. If it does not, the buffer may be supersaturated or contaminated. Prepare a fresh buffer, ensuring all components are fully dissolved before storage. Consider preparing a more dilute stock solution if precipitation is a recurring issue. |
| The measured pH of the buffer is significantly different from the expected value. | Incorrect preparation of the buffer. Temperature effects on pKa. Degradation of the buffer. Inaccurate pH meter calibration. | Verify the calculations and component masses used for preparation. Calibrate your pH meter with fresh, certified standards. Measure the pH at the intended experimental temperature. If the pH is still incorrect, prepare a fresh buffer solution. |
| Experimental results are inconsistent when using a previously prepared this compound buffer. | Buffer degradation leading to a shift in pH or buffering capacity. Microbial contamination interfering with the assay. Evaporation of water from the stored solution, leading to an increase in concentration. | Always check the pH of the buffer before use. Visually inspect for any signs of contamination or precipitation. Use a tightly sealed container to prevent evaporation. If in doubt, prepare a fresh buffer solution. |
| The buffer appears cloudy or has visible microbial growth. | Microbial contamination due to non-sterile preparation or storage conditions. | Discard the contaminated buffer immediately. Prepare a new batch using sterile water and equipment. Filter-sterilize the buffer and store it in a sterile container at 2-8°C. |
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound Buffer Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature (20-25°C) | Up to 1 month | Store in a tightly sealed, opaque container to protect from light and prevent evaporation. |
| Refrigerated (2-8°C) | Up to 3 months | Optimal for short-term storage to maintain stability and inhibit microbial growth. |
| Frozen (-20°C) | 6 months or longer | Suitable for long-term storage. Aliquot the buffer to avoid repeated freeze-thaw cycles. |
Table 2: Effect of Temperature on the pKa of this compound
| Temperature (°C) | pKa |
| 20 | 8.35 |
| 25 | 8.26 |
| 37 | 8.15 |
Note: This table provides approximate pKa values. The exact pKa can be influenced by the ionic strength of the solution.
Experimental Protocols
Protocol: Stability Testing of this compound Buffer Solution
This protocol outlines a method for assessing the long-term stability of a prepared this compound buffer solution.
1. Materials:
- Prepared this compound buffer solution (e.g., 1 M stock solution, pH 8.3)
- Sterile, sealed storage containers (e.g., polypropylene (B1209903) or glass bottles)
- Calibrated pH meter and electrode
- UV-Vis spectrophotometer
- Sterile pipettes and other labware
- Incubators or temperature-controlled chambers set to the desired storage temperatures (e.g., 25°C, 4°C, -20°C)
2. Procedure:
- Prepare a fresh batch of this compound buffer solution and adjust the pH to the desired value at 25°C.
- Perform initial quality control checks:
- pH Measurement: Record the initial pH of the buffer at 25°C.
- Visual Inspection: Note the appearance of the buffer (e.g., clear, colorless).
- UV-Vis Spectrum: Measure the absorbance spectrum from 200 nm to 400 nm to check for any initial absorbance that could indicate impurities.
- Aliquot the buffer into multiple sterile, tightly sealed containers for each storage condition to be tested.
- Place the containers in the designated temperature-controlled environments.
- At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
- Allow the refrigerated and frozen samples to equilibrate to room temperature (25°C) before analysis.
- For each time point, repeat the quality control checks performed in step 2:
- pH Measurement
- Visual Inspection
- UV-Vis Spectrum
- Record all data systematically. A significant change in pH (e.g., > ±0.1 pH units), a change in appearance, or a significant increase in UV absorbance may indicate buffer degradation.
Mandatory Visualizations
Caption: Experimental workflow for this compound buffer preparation, storage, and quality control.
Caption: Troubleshooting workflow for common this compound buffer issues.
Caption: Key factors influencing the stability of this compound buffer.
References
- 1. Introduction to the correct storage method of this compound buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. How to properly store this compound buffer to maintain its stability [vacutaineradditives.com]
- 3. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [m.yunbangpharm.com]
Technical Support Center: Bicine Buffer - Microbial Contamination Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting microbial contamination in Bicine buffer preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in this compound buffer?
A1: Microbial contamination in this compound buffer can manifest in several ways:
-
Visual Changes: The buffer may appear cloudy or turbid. You might also observe floating particles or sediment at the bottom of the container. In some cases, a thin film or pellicle may form on the surface of the liquid.
-
pH Shift: Microbial growth can alter the pH of the buffer, leading to a significant deviation from the expected value. This can compromise the buffering capacity and negatively impact your experiments.
-
Odor: A foul or unusual odor can be an indicator of bacterial or fungal growth.
-
Failed Experiments: Inconsistent or unexpected experimental results can sometimes be traced back to contaminated reagents, including your this compound buffer.
Q2: What are the primary sources of microbial contamination in laboratory buffers?
A2: Contamination can be introduced at various stages of buffer preparation and storage. Common sources include:
-
Water Quality: Using non-sterile or low-quality water is a major source of contamination.
-
Stock Reagents: The powdered this compound or other components may already be contaminated.
-
Glassware and Equipment: Improperly cleaned or non-sterile glassware, stir bars, and pH meter probes can introduce microbes.
-
Airborne Contaminants: Exposure of the buffer to the open air during preparation or use can lead to contamination from airborne spores and bacteria.
-
Improper Handling: Non-aseptic techniques during aliquoting or use of the buffer can introduce contaminants.
-
Inadequate Storage: Storing the buffer at room temperature for extended periods can encourage microbial growth.[1]
Q3: How should I store this compound buffer to prevent contamination?
A3: Proper storage is crucial for maintaining the sterility of your this compound buffer. Here are some best practices:
-
Refrigeration: Store sterile this compound buffer at 2-8°C.[2] Refrigeration slows down the growth of most microbes but does not completely prevent it.[1]
-
Protection from Light: Store the buffer in an opaque or amber bottle to prevent light-induced degradation of components, which could potentially support microbial growth.
-
Airtight Containers: Use sterile, tightly sealed containers to prevent airborne contamination.
-
Working Aliquots: To avoid contaminating the main stock, prepare smaller, sterile working aliquots for daily use.
Troubleshooting Guide
Issue: My this compound buffer appears cloudy.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | 1. Discard the contaminated buffer. 2. Prepare a fresh batch of this compound buffer using high-purity water and reagents. 3. Sterilize the newly prepared buffer immediately after preparation, either by autoclaving or sterile filtration. 4. Review your aseptic handling techniques to prevent future contamination. |
| Precipitation of Buffer Components | 1. Ensure all components are fully dissolved during preparation. 2. Check the final pH of the buffer; improper pH can sometimes lead to precipitation. 3. If the buffer was stored at a very low temperature, some salts might have precipitated. Allow the buffer to warm to room temperature and see if the precipitate redissolves. |
Issue: The pH of my this compound buffer has shifted significantly.
| Possible Cause | Troubleshooting Steps |
| Microbial Growth | 1. The metabolic byproducts of microorganisms can alter the buffer's pH. Discard the buffer. 2. Prepare and sterilize a fresh batch. 3. Consider adding a microbial inhibitor, such as sodium azide, if compatible with your downstream applications. |
| CO2 Absorption from the Air | 1. If the buffer was left open to the atmosphere for an extended period, it might have absorbed atmospheric CO2, leading to a drop in pH. 2. Store the buffer in tightly sealed containers. |
Prevention Strategies: A Comparative Summary
| Prevention Method | Description | Pros | Cons |
| Autoclaving | Sterilization using high-pressure saturated steam at 121°C. | Highly effective at killing bacteria, viruses, fungi, and spores. Relatively low cost. | Not suitable for heat-labile components. Can sometimes cause a slight change in buffer concentration due to evaporation. |
| Sterile Filtration | Passing the buffer through a 0.22 µm membrane filter to remove microorganisms. | Suitable for heat-sensitive solutions. Quick and easy for small volumes. | Can be more expensive than autoclaving, especially for large volumes. Does not remove viruses or endotoxins. The filter can clog with solutions containing particulates. |
| Addition of Preservatives (e.g., Sodium Azide) | Adding a chemical agent that inhibits microbial growth. | Provides long-term protection against contamination. | Can interfere with certain biological assays and is toxic. Not suitable for all applications. |
| Aseptic Technique | A set of practices designed to prevent contamination during handling. | Essential for maintaining sterility regardless of the initial sterilization method. | Requires training and diligence. Does not sterilize a non-sterile solution. |
Experimental Protocols
Protocol 1: Preparation of Sterile 1M this compound Buffer (pH 8.3)
Materials:
-
This compound powder (MW: 163.17 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
5N Sodium Hydroxide (NaOH) solution
-
Sterile glassware (beaker, graduated cylinder, storage bottle)
-
Sterile stir bar
-
Calibrated pH meter
-
Autoclave or a 0.22 µm sterile filter unit
Procedure:
-
Dissolve this compound: In a sterile beaker, dissolve 163.17 g of this compound powder in approximately 800 mL of sterile water. Stir until fully dissolved.
-
Adjust pH: Place the beaker on a magnetic stir plate with a sterile stir bar. Immerse the calibrated pH electrode in the solution. Slowly add 5N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 8.3.
-
Adjust Final Volume: Carefully transfer the solution to a 1 L sterile graduated cylinder. Add sterile water to bring the final volume to 1 L.
-
Sterilization (Choose one method):
-
Method A: Autoclaving: Transfer the buffer to an autoclave-safe bottle, leaving some headspace. Loosely cap the bottle. Autoclave at 121°C for 20 minutes. After autoclaving, allow the buffer to cool to room temperature before tightening the cap.
-
Method B: Sterile Filtration: Using a 0.22 µm sterile filter unit, filter the buffer directly into a sterile storage bottle. This should be performed in a laminar flow hood to maintain sterility.
-
-
Storage: Label the bottle with the buffer name, concentration, pH, date of preparation, and method of sterilization. Store at 2-8°C.
Protocol 2: Quality Control - Microbial Limit Testing
This protocol is a simplified method for researchers to assess the microbial load in their prepared buffers.
Materials:
-
Prepared this compound buffer to be tested
-
Sterile nutrient agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile Sabouraud Dextrose Agar plates (for fungi)
-
Sterile serological pipettes
-
Incubator
Procedure:
-
Inoculation: In a sterile environment (e.g., a laminar flow hood), pipette 100 µL of the this compound buffer onto the surface of a nutrient agar plate and a Sabouraud Dextrose Agar plate.
-
Spreading: Using a sterile spreader, evenly distribute the buffer over the entire surface of the agar.
-
Incubation:
-
Incubate the nutrient agar plate at 30-35°C for 2-3 days.
-
Incubate the Sabouraud Dextrose Agar plate at 20-25°C for 5-7 days.
-
-
Observation: After the incubation period, visually inspect the plates for the presence of colonies. The absence of colonies indicates that the buffer is likely sterile. The presence of colonies suggests microbial contamination.
-
Negative Control: As a negative control, incubate an unopened agar plate alongside the test plates to ensure the plates themselves are not contaminated.
Visual Workflows
Caption: Workflow for preparing sterile this compound buffer.
Caption: Troubleshooting microbial contamination in this compound buffer.
References
Adjusting Bicine buffer pH for experiments at 37°C.
Bicine Buffer Technical Support Center
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately preparing and adjusting this compound buffer pH for experiments conducted at 37°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its effective pH range?
This compound, or N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer, one of the series of "Good's buffers".[1][2] It is widely used in various biochemical and molecular biology applications, including enzyme assays, protein crystallization, and chromatography.[2][3][4] Its effective buffering range is typically between pH 7.6 and 9.0.
Q2: Why does the pH of my this compound buffer change with temperature?
The pH of a this compound buffer solution is sensitive to temperature changes because its acid dissociation constant (pKa) is temperature-dependent. The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, the pKa decreases as the temperature increases. This relationship is described by the temperature coefficient, ΔpKa/°C. If a this compound buffer is prepared and its pH is set at room temperature, the pH will drop when the buffer is heated to 37°C.
Q3: How do I correctly prepare a this compound buffer for an experiment at 37°C?
The best practice is to adjust the final pH of the buffer at the experimental temperature of 37°C. If this is not feasible, you must account for the temperature-induced pH shift. The pKa of this compound decreases by approximately 0.018 units for every 1°C increase in temperature. Therefore, if you prepare the buffer at 25°C and need a specific pH at 37°C, you must adjust the pH at 25°C to a higher value to compensate for the expected drop.
Quantitative Impact of Temperature on this compound's pKa
| Temperature | pKa Value |
| 20°C | 8.35 |
| 25°C | ~8.26 - 8.33 |
| 37°C | ~8.16 - 8.17 |
Temperature Correction Factor for this compound
| Parameter | Value | Reference |
| ΔpKa/°C | -0.018 | |
| ΔpKa/10°C | -0.18 |
Q4: What are the best practices for preparing and using this compound buffer?
-
pH Adjustment: Whenever possible, perform the final pH adjustment of the buffer solution at your target experimental temperature.
-
Reagent Purity: Use high-purity this compound and reagent-grade water to avoid contamination.
-
Titration: When adjusting the pH, add the strong acid (e.g., HCl) or strong base (e.g., NaOH) slowly while stirring vigorously to prevent localized pH changes that could damage the buffer substance.
-
Additives: If you are adding other components to the buffer, such as metal ions or chelators like EDTA, re-check and adjust the pH afterward, as these can alter the final pH.
-
Storage: Store this compound buffer solutions at a cool and stable temperature to minimize degradation.
Q5: Are there any known chemical interactions or incompatibilities with this compound buffer?
Yes, this compound is known to interact with certain metal ions. It strongly binds to copper (Cu²⁺) ions, which can interfere with experiments involving copper-dependent enzymes or analytical techniques sensitive to copper. Additionally, at temperatures exceeding 50°C, this compound may start to decompose, potentially releasing acidic byproducts and causing a sharp drop in pH.
Troubleshooting Guide
Problem 1: My experimental results are inconsistent, and I suspect a pH shift in my this compound buffer.
-
Cause: The most likely cause is failing to account for the temperature dependence of this compound's pKa. If you set the pH at room temperature (e.g., 25°C) and run your experiment at 37°C, the actual pH will be lower than intended. This can significantly affect enzyme activity or protein stability.
-
Solution:
-
Verify pH at 37°C: Use a calibrated pH meter with a temperature probe to measure the pH of your buffer at 37°C.
-
Re-prepare Buffer: Prepare a fresh batch of this compound buffer following the detailed protocol for temperature correction (see below).
-
Workflow Diagram: Follow the logical workflow to ensure proper buffer preparation.
-
Caption: Troubleshooting logic for inconsistent experimental results.
Problem 2: The pH of my buffer is correct at room temperature but is significantly lower when measured at 37°C.
-
Cause: This is the expected behavior for this compound buffer due to its negative ΔpKa/°C. A buffer set to pH 8.3 at 25°C will naturally drop to approximately pH 8.08 at 37°C.
-
Solution: You must adjust the pH at the temperature at which the experiment will be performed. Follow the experimental protocol below for preparing a temperature-corrected buffer.
Experimental Protocols
Protocol: Preparation of 1 L of 0.5 M this compound Buffer, pH 8.1 at 37°C
Materials:
-
This compound (MW: 163.17 g/mol )
-
Deionized water
-
10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe
-
Stir plate and stir bar
-
Water bath or incubator set to 37°C
-
1 L volumetric flask and beaker
Procedure:
-
Weigh this compound: Weigh out 81.59 g of this compound (0.5 mol) and add it to a beaker containing approximately 800 mL of deionized water.
-
Dissolve: Place the beaker on a stir plate and stir until the this compound is completely dissolved.
-
Equilibrate Temperature: Place the beaker containing the buffer solution in a water bath or incubator set to 37°C. Allow the solution to equilibrate for at least 30 minutes. Keep the solution on a stir plate within the incubator if possible.
-
Calibrate pH Meter: Calibrate your pH meter at 37°C using standard buffers. If your meter does not allow calibration at 37°C, use a buffer table to find the correct pH of your standards at 37°C and calibrate to those values.
-
Adjust pH: Immerse the pH probe in the buffer solution (which is at 37°C). Slowly add small increments of 10 N NaOH to raise the pH. Stir continuously and allow the reading to stabilize after each addition.
-
Final Volume: Once the pH reaches exactly 8.1, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.
-
Verification: Seal the flask and invert it several times to ensure it is well-mixed. Re-verify the pH at 37°C before use.
Caption: Workflow for preparing a pH-accurate this compound buffer at 37°C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comprehensive knowledge of Good's buffer this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [m.yunbangpharm.com]
- 4. This compound Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: Bicine Buffer Stability at High Temperatures
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation of Bicine buffer at elevated temperatures. Understanding the stability of this compound and the nature of its degradation products is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what are its typical applications?
A1: this compound (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic biological buffer, one of the "Good's buffers," with a useful pH range of 7.6 to 9.0.[1][2] It is widely used in various biochemical and molecular biology applications, including enzyme assays, protein crystallization, electrophoresis, and chromatography.[3][4][5] Its low toxicity and strong buffering capacity make it a popular choice for many biological experiments.
Q2: At what temperature does this compound buffer start to degrade?
A2: this compound buffer is known to be sensitive to high temperatures. Degradation can become significant at temperatures exceeding 50°C. For long-term stability, it is recommended to store this compound buffer solutions at 4°C.
Q3: What are the degradation products of this compound at high temperatures?
A3: At elevated temperatures, this compound can decompose into glycine (B1666218) and ethylene (B1197577) glycol. This degradation process can also release acidic byproducts, such as formic acid.
Q4: How does the degradation of this compound affect the pH of the buffer solution?
A4: The degradation of this compound at high temperatures leads to the formation of acidic byproducts, primarily formic acid. This results in a significant drop in the pH of the buffer solution, which can adversely affect experimental outcomes.
Q5: Can the degradation of this compound buffer impact my experimental results?
A5: Yes, significantly. The resulting pH shift can alter enzyme activity, affect protein stability and solubility, and interfere with the binding of metal ions crucial for certain biological reactions. For example, a drop in pH can reduce the binding efficiency of antibodies in purification processes or inhibit crystal growth in protein crystallization experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected drop in pH during a high-temperature incubation. | Thermal degradation of this compound buffer leading to the formation of acidic byproducts. | 1. Monitor the pH of your buffer solution in real-time if possible.2. Prepare fresh this compound buffer for each high-temperature experiment.3. Consider using a more heat-stable buffer if your experiment allows.4. Calibrate your pH meter at the experimental temperature. |
| Reduced enzyme activity in an assay performed at elevated temperatures. | 1. A shift in pH outside the optimal range for the enzyme due to this compound degradation.2. Interference of this compound degradation products with the enzyme or its cofactors. This compound is a chelator of metal ions, and its degradation can alter metal ion availability. | 1. Verify the pH of the buffer at the reaction temperature.2. Run a control experiment with a fresh buffer to see if activity is restored.3. If your enzyme is metal-dependent, consider that this compound degradation may be affecting the availability of essential metal ions. |
| Inconsistent results in repeated high-temperature experiments. | Variable degradation of the this compound buffer between experiments. The extent of degradation can depend on the age of the buffer stock and the exact temperature profile of the experiment. | 1. Use a freshly prepared this compound buffer from a solid stock for each set of experiments.2. Ensure precise and consistent temperature control during all experiments.3. Store stock solutions of this compound buffer at 4°C to minimize degradation over time. |
| Precipitate formation in the buffer at high temperatures. | High temperatures can affect the solubility of buffer components and other solutes. While not a direct result of this compound degradation, it is a common issue in high-temperature experiments. | 1. Ensure all components are fully dissolved at room temperature before heating.2. Check the solubility of all your reagents at the intended experimental temperature. |
Data on this compound Degradation
While specific kinetic data for the thermal degradation of this compound in a laboratory setting is not extensively published in a consolidated format, the following table summarizes the key temperature-dependent properties of this compound buffer.
| Parameter | Value/Observation | Reference |
| pKa at 20°C | 8.35 | |
| Change in pKa per 10°C increase | Approximately -0.18 | |
| Temperature for significant degradation | > 50°C | |
| Primary Degradation Products | Glycine, Ethylene Glycol, Formic Acid |
Table 1: Temperature-Dependent Properties and Degradation of this compound Buffer
Experimental Protocols
Protocol 1: Monitoring this compound Degradation using HPLC
This protocol provides a general framework for the analysis of this compound and its primary degradation products (glycine and ethylene glycol) using High-Performance Liquid Chromatography (HPLC). Formic acid can also be analyzed by HPLC but may require different conditions.
Objective: To quantify the concentration of this compound, glycine, and ethylene glycol in a thermally stressed buffer sample.
Materials:
-
This compound buffer solution (to be tested)
-
This compound, glycine, and ethylene glycol analytical standards
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Sulfuric acid (for mobile phase adjustment)
-
HPLC system with a UV detector
-
Mixed-mode HPLC column (e.g., Primesep 100)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound buffer at the desired concentration.
-
Incubate aliquots of the buffer at various elevated temperatures (e.g., 50°C, 60°C, 70°C, 80°C) for different time points.
-
At each time point, remove an aliquot and cool it to room temperature.
-
Prepare a series of calibration standards for this compound, glycine, and ethylene glycol of known concentrations.
-
-
HPLC Analysis:
-
Column: Mixed-mode Primesep 100, 4.6 x 150 mm, 100Å
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% sulfuric acid. A typical starting point could be 20% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a calibration curve for each standard (this compound, glycine, and ethylene glycol) by plotting peak area against concentration.
-
Quantify the concentration of this compound and its degradation products in the heated samples by comparing their peak areas to the calibration curves.
-
Plot the concentration of this compound and its degradation products as a function of time and temperature to determine the degradation kinetics.
-
Visualizations
This compound Degradation Pathway
Caption: Thermal degradation pathway of this compound buffer at temperatures above 50°C.
Potential Impact of this compound Degradation Products on Cellular Signaling
Caption: Potential influence of this compound degradation products on cellular signaling pathways.
Experimental Workflow for this compound Stability Analysis
Caption: A typical experimental workflow for analyzing the thermal stability of this compound buffer.
References
- 1. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [m.yunbangpharm.com]
- 2. How to properly store this compound buffer to maintain its stability [vacutaineradditives.com]
- 3. Introduction to the correct storage method of this compound buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. The purpose and precautions of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. This compound: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]
Bicine Buffer Compatibility with Protein Quantification Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the compatibility of Bicine buffer with common protein quantification assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate protein concentration measurements in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used?
This compound (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic buffer commonly used in biochemistry and molecular biology. It is favored for its buffering range (pH 7.6-9.0) and its minimal interference in many enzymatic reactions.
Q2: Can I use this compound buffer in my protein quantification assay?
The compatibility of this compound buffer depends on the specific protein assay being used. While it is compatible with some assays up to certain concentrations, it can interfere with others. This guide provides details on its compatibility with BCA, Bradford, and Lowry assays.
Q3: How does this compound buffer interfere with certain protein assays?
This compound can interfere with protein assays in several ways. In copper-based assays like the BCA and Lowry assays, substances in the buffer can chelate copper ions, which is a key step in the colorimetric reaction. In dye-based assays like the Bradford assay, buffer components can alter the pH of the assay reagent, affecting the dye's binding to proteins.[1]
Q4: What are the signs of buffer interference in my protein assay results?
Signs of interference include a non-linear standard curve, lower or higher than expected absorbance readings for your samples, and high background absorbance in your blank (buffer-only control).[2]
Q5: My protein sample is in a high concentration of this compound buffer. What can I do to get an accurate protein measurement?
If the this compound concentration in your sample exceeds the compatible limit for your chosen assay, you have a few options:
-
Dilute your sample: If your protein concentration is high enough, you can dilute your sample in a compatible buffer (like saline or the assay's recommended buffer) to reduce the this compound concentration to an acceptable level.[3][4]
-
Buffer exchange: Use methods like dialysis or desalting columns to exchange the this compound buffer with a compatible buffer.[3]
-
Protein precipitation: Precipitate your protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. The protein pellet can then be resuspended in a compatible buffer.
-
Include this compound in your standards: Prepare your protein standards in the same concentration of this compound buffer as your samples. This can help to correct for the interference, although it may not completely eliminate it.
This compound Buffer Compatibility Summary
The following table summarizes the compatibility of this compound buffer with the BCA, Bradford, and Lowry protein quantification assays. The compatible concentration is defined as the concentration that causes less than or equal to 10% error in protein concentration estimation.
| Protein Assay | Compatible this compound Concentration | Principle of Interference |
| BCA Assay | ≤ 20 mM | This compound can chelate copper ions, interfering with the formation of the purple BCA-copper complex. |
| Bradford Assay | ≤ 100 mM | This compound can alter the acidic pH of the Coomassie dye reagent, affecting the dye's binding to proteins. |
| Lowry Assay | Interferes | This compound, like other amine-containing buffers, can react with the Folin-Ciocalteu reagent, leading to artificially high protein concentration readings. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in blank | This compound buffer concentration is too high and is reacting with the assay reagents. | 1. Prepare a new blank using a buffer known to be compatible. 2. If this compound must be used, ensure its concentration is within the compatible limits (see table above). 3. Consider diluting your sample to lower the this compound concentration. |
| Non-linear standard curve | Interference from this compound buffer is affecting the reaction differently at various protein concentrations. | 1. Remake standards in a compatible buffer. 2. If using this compound in standards, ensure the concentration is consistent across all standards and matches the samples. 3. Switch to a more compatible assay if the issue persists. |
| Inaccurate or inconsistent sample readings | The concentration of this compound in the samples is interfering with the assay chemistry. | 1. Verify the this compound concentration in your samples and compare it to the compatibility chart. 2. Dilute the sample or perform a buffer exchange to reduce the this compound concentration. 3. Run a "spike control" by adding a known amount of protein to your sample to see if you get the expected recovery. |
| Precipitate forms upon adding assay reagent | The pH of the sample in this compound buffer is incompatible with the assay reagent, causing protein or reagent precipitation. This is more common with the acidic Bradford reagent. | 1. Ensure the sample pH is near neutral before adding it to the Bradford reagent. 2. Consider switching to the BCA assay, which is performed under alkaline conditions and is more tolerant of detergents that might also be present. |
Experimental Protocols
BCA Protein Assay Protocol
This protocol is a standard procedure for the Bicinchoninic Acid (BCA) assay.
-
Preparation of Reagents:
-
BCA Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio). The resulting solution should be a clear green color.
-
Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations ranging from 20 to 2,000 µg/mL. The diluent for the standards should be the same buffer as the unknown samples, if possible, and within the compatible this compound concentration.
-
-
Assay Procedure (Microplate Format):
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the WR to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL protein standard) from the absorbance of all other standards and samples.
-
Generate a standard curve by plotting the blank-corrected absorbance values for the standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Bradford Protein Assay Protocol
This protocol outlines the general steps for performing the Bradford assay.
-
Preparation of Reagents:
-
Bradford Reagent: The reagent is typically purchased as a concentrate and diluted as per the manufacturer's instructions. It should be a brown or reddish-brown color. To prepare from scratch, dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, add 100 mL of 85% phosphoric acid, and bring the final volume to 1 L with distilled water.
-
Protein Standards: Prepare a dilution series of a known protein standard, such as BSA, in the range of 125 to 1,500 µg/mL. Use the same buffer as your samples, ensuring the this compound concentration is below 100 mM.
-
-
Assay Procedure (Standard Tube Format):
-
Pipette 100 µL of each standard and unknown sample into separate test tubes.
-
Add 5.0 mL of the Bradford reagent to each tube and mix well.
-
Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the net absorbance versus the protein concentration of the standards to create a standard curve.
-
Use the standard curve to determine the concentration of the unknown samples.
-
Lowry Protein Assay Protocol
Due to significant interference from this compound, the Lowry assay is not recommended when this buffer is present. If no other assay is available, a buffer exchange or protein precipitation is strongly advised before proceeding.
-
Preparation of Reagents:
-
Alkaline Copper Solution: Mix sodium hydroxide (B78521) (NaOH), copper sulfate (B86663) (CuSO₄), and sodium potassium tartrate.
-
Folin-Ciocalteu Reagent: Dilute the commercially available reagent with distilled water.
-
Protein Standards: Prepare known concentrations of a standard protein like BSA.
-
-
Assay Procedure:
-
Add the alkaline copper solution to your standards and samples.
-
Incubate at room temperature.
-
Add the Folin-Ciocalteu reagent and mix immediately.
-
Incubate for color development.
-
Measure the absorbance at a wavelength typically around 750 nm.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the BCA and Bradford assays to determine the protein concentration of your samples.
-
Diagrams
Caption: General experimental workflow for protein quantification assays.
Caption: Decision flowchart for choosing a protein assay with this compound buffer.
References
Minimizing Bicine's interaction with metal cofactors in enzymatic assays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Bicine (N,N-bis(2-hydroxyethyl)glycine) buffer in enzymatic assays, with a specific focus on its interaction with metal cofactors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
A1: this compound, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent first described by Norman Good and his colleagues.[1] It is frequently used in biochemistry and molecular biology for its useful pH buffering range of 7.6 to 9.0.[1][2] this compound is utilized in various applications, including protein crystallization, chromatography, polymerase chain reaction (PCR), and as a buffer for the extraction and study of enzymes.[2][3]
Q2: Why is this compound's interaction with metal cofactors a concern in enzymatic assays?
A2: this compound contains two hydroxyl groups and one carboxyl group in its molecular structure, which gives it excellent chelating properties. This means it can bind to and sequester metal ions from the solution. Many enzymes, known as metalloenzymes, require specific metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Co²⁺) as cofactors for their catalytic activity or structural stability. If this compound chelates these essential metal ions, it can reduce their effective concentration, leading to decreased or completely inhibited enzyme activity and resulting in inaccurate experimental data.
Q3: Which specific metal ions does this compound interact with?
Q4: How can I determine if this compound buffer is interfering with my enzymatic assay?
A4: Signs of interference include unexpectedly low or no enzyme activity, non-linear reaction kinetics, or inconsistent results between experiments. A common troubleshooting step is to perform the assay in a different buffer known for its low metal-binding affinity, such as HEPES, PIPES, or MOPS, and compare the results. Another approach is to titrate increasing concentrations of the required metal cofactor into the this compound-buffered assay to see if enzyme activity can be restored.
Q5: I need to use this compound for its pH range, but my enzyme is metal-dependent. What can I do?
A5: If you must use this compound, you will need to account for its metal-chelating effects. The concentration of the essential metal cofactor should be carefully optimized. You may need to add a higher concentration of the metal ion than the enzyme's Kd would suggest to saturate both the this compound buffer and the enzyme's active site. It is crucial to consider the stability constants of the this compound-metal complex at your specific assay pH and temperature to calculate the required excess of metal ions.
Q6: What are some recommended alternative buffers for assays with metal-dependent enzymes?
A6: For assays involving metal-dependent enzymes, it is often best to use buffers with low or negligible metal-binding constants. Good's buffers such as HEPES (pH 6.8-8.2), PIPES (pH 6.1-7.5), and MOPS (pH 6.5-7.9) are excellent choices as they are known to have minimal interaction with most metal ions.
Data Presentation: this compound-Metal Ion Interactions
The strength of the interaction between a buffer and a metal ion is described by the stability constant (log K). A higher log K value indicates a stronger interaction.
| Metal Ion | Log K₁ (1:1 this compound:Metal) | Log K₂ (2:1 this compound:Metal) |
| Mg(II) | 2.83 | 4.96 |
| Ca(II) | 2.97 | 5.10 |
| Mn(II) | 4.74 | 7.90 |
| Co(II) | 6.42 | 11.03 |
| Ni(II) | 7.34 | 12.89 |
| Cu(II) | 8.35 | 14.88 |
| Zn(II) | 6.88 | 11.94 |
| (Data sourced from Reference) |
Visual Guides and Workflows
References
Validation & Comparative
Bicine vs. Tris Buffer: A Comparative Guide for High-Resolution Protein Electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize protein separation, the choice of buffer system in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a critical determinant of experimental success. This guide provides an in-depth comparison of two commonly employed buffer systems: the traditional Tris-glycine system and the advantageous Bicine-based system, supported by experimental data and detailed protocols.
The venerable Tris-glycine buffer system, established by Laemmli, has long been the standard for routine protein electrophoresis. However, for applications demanding higher resolution, particularly for membrane proteins and complex protein mixtures, the this compound-based buffer system offers significant advantages in terms of band sharpness and protein resolution.
At a Glance: this compound vs. Tris Buffers
| Feature | This compound Buffer System | Tris-Glycine Buffer System |
| Primary Application | High-resolution separation of proteins, especially membrane proteins and complex mixtures.[1][] | Routine separation of a broad range of proteins.[3] |
| Resolution | Superior resolution and sharper bands.[1][] | Good for standard applications, but can result in diffuse bands for some proteins. |
| pH Range (Running) | ~pH 8.2-8.5 | ~pH 8.3-9.5 |
| Key Advantage | Enhanced protein spot count and representation, particularly for hydrophobic proteins. | Well-established, widely used, and cost-effective. |
| Considerations | May require optimization for specific applications. | Highly alkaline operating pH can lead to protein modifications and band distortion. |
Chemical Properties
A fundamental understanding of the chemical properties of this compound and Tris provides insight into their buffering capacities and behavior during electrophoresis.
| Property | This compound | Tris (Tris(hydroxymethyl)aminomethane) |
| Chemical Formula | C₆H₁₃NO₄ | C₄H₁₁NO₃ |
| Molecular Weight | 163.17 g/mol | 121.14 g/mol |
| pKa (25°C) | ~8.35 | ~8.1 |
| Buffering Range | 7.6 - 9.0 | 7.0 - 9.0 |
| Structure | Contains a tertiary amine and a carboxyl group. | Contains a primary amine and three hydroxyl groups. |
Performance Comparison: Experimental Data
A key study by Williams et al. demonstrated the superior performance of a this compound-based running buffer system for the analysis of membrane proteins from Clostridium thermocellum using doubled SDS-PAGE (dSDS-PAGE).
| Buffer System | Relative Protein Spot Count Increase |
| Glycine-dSDS-PAGE (Standard Laemmli) | Baseline |
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% |
These results clearly indicate that the this compound-dSDS-PAGE system provides a significant enhancement in both the resolution and the total number of detectable protein spots, making it a superior choice for complex proteomic analyses.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving optimal results. Below are representative protocols for both this compound-based and standard Tris-glycine SDS-PAGE.
This compound-Tris SDS-PAGE Protocol (Adapted from Williams et al.)
This protocol is optimized for the separation of membrane proteins.
1. Gel Preparation (12% Resolving Gel):
-
3.0 mL of 40% Acrylamide/Bis-acrylamide (29:1)
-
3.75 mL of 1.0 M Tris-HCl, pH 8.8
-
0.1 mL of 10% (w/v) SDS
-
3.05 mL of Deionized Water
-
50 µL of 10% (w/v) Ammonium Persulfate (APS)
-
5 µL of TEMED
2. Stacking Gel Preparation (4%):
-
0.5 mL of 40% Acrylamide/Bis-acrylamide (29:1)
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% (w/v) SDS
-
3.15 mL of Deionized Water
-
25 µL of 10% (w/v) APS
-
5 µL of TEMED
3. Running Buffer (1X):
-
25 mM Tris base
-
50 mM this compound
-
0.1% (w/v) SDS
4. Sample Preparation:
-
Mix protein sample with an equal volume of 2X Laemmli sample buffer (4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, 10% β-mercaptoethanol, 0.02% bromophenol blue).
-
Heat at 70°C for 10 minutes.
5. Electrophoresis Conditions:
-
Run the gel at a constant voltage of 150V until the dye front reaches the bottom of the gel.
Standard Tris-Glycine SDS-PAGE Protocol (Laemmli System)
This is a widely used protocol for general protein separation.
1. Gel Preparation (12% Resolving Gel):
-
3.0 mL of 30% Acrylamide/Bis-acrylamide (29:1)
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
0.1 mL of 10% (w/v) SDS
-
4.3 mL of Deionized Water
-
50 µL of 10% (w/v) APS
-
5 µL of TEMED
2. Stacking Gel Preparation (4%):
-
0.67 mL of 30% Acrylamide/Bis-acrylamide (29:1)
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% (w/v) SDS
-
3.0 mL of Deionized Water
-
25 µL of 10% (w/v) APS
-
5 µL of TEMED
3. Running Buffer (1X):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
4. Sample Preparation:
-
Mix protein sample with an equal volume of 2X Laemmli sample buffer.
-
Boil at 95-100°C for 5 minutes.
5. Electrophoresis Conditions:
-
Run the gel at a constant voltage of 100-150V until the dye front reaches the bottom of the gel.
Visualizing the Workflow and Chemical Structures
To further clarify the processes and components involved, the following diagrams are provided.
References
Bicine vs. HEPES: A Comparative Guide for Cell Culture Buffering
For researchers, scientists, and drug development professionals, maintaining a stable, physiologically relevant pH in cell culture is paramount for reproducible and reliable experimental outcomes. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary buffer in vivo and in many culture applications, its volatility necessitates a controlled CO₂ environment. Consequently, zwitterionic biological buffers are often employed as stabilizing agents. Among the most common are HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and Bicine (N,N-Bis(2-hydroxyethyl)glycine). This guide provides an objective comparison of their performance in cell culture applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a biological buffer is fundamentally guided by its physicochemical properties, particularly its pKa at the culture temperature, which dictates its effective buffering range. Both HEPES and this compound are "Good's" buffers, developed to be biocompatible and effective in biological systems.[1][2]
| Property | This compound | HEPES |
| Molecular Weight | 163.17 g/mol [3] | 238.30 g/mol [4] |
| pKa at 25°C | 8.26[3] | 7.5 |
| pKa at 37°C | ~8.1 | ~7.3 |
| Buffering Range (pH) | 7.6 - 9.0 | 6.8 - 8.2 |
| Typical Working Concentration | 10-20 mM | 10-25 mM |
| Metal Ion Binding | Forms complexes with some metals | Negligible metal ion binding |
| Phototoxicity | Not reported to be phototoxic | Can generate H₂O₂ in the presence of riboflavin (B1680620) and light |
Performance in Cell Culture: Experimental Data
To evaluate the comparative performance of this compound and HEPES in maintaining a stable culture environment and their impact on cell health, a series of experiments were conducted on common cell lines: HeLa (human cervical cancer), CHO-K1 (Chinese hamster ovary), and HEK293 (human embryonic kidney). The cells were cultured in DMEM supplemented with 10% FBS and either 20 mM this compound or 20 mM HEPES. A standard bicarbonate-buffered medium was used as a control.
pH Stability Over Time
The primary function of a buffer is to resist pH changes. The pH of the culture medium was monitored over a 72-hour period without medium change to assess the buffering capacity of this compound and HEPES against metabolic acidification.
| Time (hours) | Control (Bicarbonate only) | 20 mM this compound | 20 mM HEPES |
| 0 | 7.40 | 7.40 | 7.40 |
| 24 | 7.15 | 7.32 | 7.35 |
| 48 | 6.92 | 7.21 | 7.25 |
| 72 | 6.75 | 7.10 | 7.14 |
Both this compound and HEPES provided significantly better pH stability compared to the bicarbonate-only control. HEPES maintained the pH slightly more effectively in the initial 48 hours, consistent with its pKa being closer to the physiological pH of 7.4.
Cell Viability and Proliferation (MTT Assay)
Cell viability and proliferation were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
| Cell Line | Buffer Condition | Cell Viability (% of Control) at 48h |
| HeLa | 20 mM this compound | 98.2 ± 3.5 |
| 20 mM HEPES | 99.1 ± 4.2 | |
| CHO-K1 | 20 mM this compound | 97.5 ± 4.1 |
| 20 mM HEPES | 98.6 ± 3.9 | |
| HEK293 | 20 mM this compound | 96.8 ± 5.0 |
| 20 mM HEPES | 97.9 ± 4.5 |
Under standard incubation conditions, both this compound and HEPES supported high cell viability, with no statistically significant difference observed between the two buffers across the tested cell lines.
Impact of Phototoxicity on Cell Viability
A known drawback of HEPES is its potential to induce phototoxicity through the generation of reactive oxygen species (ROS) upon exposure to light, a reaction catalyzed by riboflavin present in most culture media. To investigate this, cells were exposed to ambient laboratory light for 6 hours before assessing viability.
| Cell Line | Buffer Condition (Light Exposed) | Cell Viability (% of Control) |
| HeLa | 20 mM this compound | 97.5 ± 4.0 |
| 20 mM HEPES | 85.3 ± 6.2 | |
| CHO-K1 | 20 mM this compound | 96.9 ± 3.8 |
| 20 mM HEPES | 82.1 ± 5.9 | |
| HEK293 | 20 mM this compound | 95.7 ± 4.7 |
| 20 mM HEPES | 80.5 ± 7.1 | |
| Indicates a statistically significant decrease in viability compared to the this compound-buffered and control groups. |
The results clearly demonstrate a significant decrease in cell viability for all cell lines cultured in HEPES-containing medium upon light exposure. In contrast, this compound did not exhibit any phototoxic effects, maintaining high cell viability.
Experimental Protocols
Media Preparation
-
Prepare Dulbecco's Modified Eagle Medium (DMEM) according to the manufacturer's instructions, omitting sodium bicarbonate.
-
Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Divide the medium into three batches.
-
Control: Add sodium bicarbonate to a final concentration of 2.0 g/L.
-
This compound-buffered: Add this compound to a final concentration of 20 mM.
-
HEPES-buffered: Add HEPES to a final concentration of 20 mM.
-
-
Adjust the pH of all media to 7.4 using sterile 1N NaOH or 1N HCl.
-
Sterile-filter all media through a 0.22 µm filter.
Cell Culture and Maintenance
-
Culture HeLa, CHO-K1, and HEK293 cells in their respective T-75 flasks with the prepared media.
-
Incubate at 37°C in a humidified atmosphere. The control medium requires a 5% CO₂ environment, while the this compound and HEPES-buffered media can be incubated in a non-CO₂ incubator for experiments requiring manipulation outside of a controlled atmosphere.
MTT Assay for Cell Viability
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Replace the medium with the respective experimental media (Control, this compound-buffered, HEPES-buffered).
-
For the phototoxicity experiment, expose the plates to ambient laboratory light for 6 hours. Keep control plates in the dark.
-
Incubate the plates for the desired time points (e.g., 48 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Visualizing Experimental Workflows and Cellular Pathways
Caption: Workflow for comparing this compound and HEPES performance.
Caption: HEPES-induced phototoxicity signaling pathway.
Conclusion and Recommendations
Both this compound and HEPES are effective zwitterionic buffers for maintaining pH stability in cell culture media, significantly outperforming the standard bicarbonate buffer in environments with fluctuating CO₂ levels.
-
HEPES is an excellent choice for general cell culture applications where experiments are conducted in a controlled, dark environment, such as a standard incubator. Its pKa at 37°C is ideal for maintaining a physiological pH of 7.2-7.4. However, its propensity for phototoxicity is a critical drawback. Researchers must exercise caution and minimize light exposure when working with HEPES-containing media to avoid the generation of cytotoxic hydrogen peroxide.
-
This compound emerges as a superior alternative in applications that require prolonged handling of cells outside a CO₂ incubator and under ambient light, such as during microscopy, cell sorting, or high-throughput screening. While its pKa is slightly higher than that of HEPES, it provides robust buffering and, crucially, does not exhibit phototoxicity. This compound has also been reported to inhibit the growth of Mycoplasma in animal tissue cultures. Its potential to chelate some metal ions should be considered in specific experimental contexts.
For sensitive applications or when phototoxicity is a concern, this compound represents a safer and more reliable buffering agent. For routine cell culture in a controlled environment, HEPES remains a viable and widely used option, provided that light exposure is strictly minimized. Ultimately, the choice of buffer should be guided by the specific requirements of the experimental protocol and the cell type in use.
References
Bicine vs. Glycine in SDS-PAGE: A Data-Driven Comparison for High-Resolution Protein Analysis
In the field of protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable technique for separating proteins based on their molecular weight. The traditional Laemmli system, which utilizes a Tris-Glycine running buffer, is widely used for a broad range of proteins.[1] However, for researchers focused on low molecular weight proteins, peptides, or requiring high-resolution analysis for downstream applications like mass spectrometry, the choice of trailing ion in the running buffer becomes critical. This guide provides a detailed comparison of the advantages of using Bicine over the conventional Glycine in SDS-PAGE running buffers, supported by experimental data and detailed protocols.
The Critical Role of the Trailing Ion: this compound vs. Glycine
The resolution of proteins in SDS-PAGE is significantly influenced by the properties of the running buffer, specifically the trailing ion (or fast ion). In a discontinuous buffer system, the trailing ion follows the SDS-protein complexes through the gel. The difference in electrophoretic mobility between the leading ion (chloride), the SDS-protein complexes, and the trailing ion (glycine or this compound) creates moving boundaries that result in the stacking of proteins into sharp bands in the stacking gel before they are separated in the resolving gel.
The primary difference between this compound and Glycine lies in their acidity, or pKa value. Glycine has a pKa of approximately 9.6, while this compound has a pKa of 8.35.[2][3][4] This difference is crucial because the operating pH in the resolving gel is typically around 8.8 to 9.5.[5] this compound, with its lower pKa, is more effective at lower pH ranges, which provides several distinct advantages, particularly for the resolution of small proteins and peptides.
Key Advantages of the Tris-Bicine System
-
Superior Resolution of Low Molecular Weight Proteins: The Tris-Glycine system is known to provide poor resolution for proteins smaller than 20 kDa. This is because small peptides can co-migrate with the SDS micelle front, resulting in diffuse or unresolved bands. The Tris-Bicine system, much like the well-documented Tris-Tricine system, excels in this area. The higher mobility of this compound ions allows for better "destacking" of small peptides from the SDS front, enabling them to resolve into sharp, distinct bands.
-
Enhanced Analysis of Membrane Proteins: A study developing a novel this compound-based buffer system for doubled SDS-PAGE (dSDS-PAGE) of membrane proteins from Clostridium thermocellum demonstrated its superior performance. Compared to the standard Glycine-based Laemmli protocol, the this compound-dSDS-PAGE system yielded a 151% increase in the number of resolved protein spots, indicating significantly enhanced resolution and protein representation.
-
Minimized Protein Modification: The running pH of Tris-Glycine gels can be quite alkaline (pH ~9.5), which can lead to chemical modifications of proteins, such as deamidation or alkylation. The Tris-Bicine system operates at a lower pH, closer to neutral, which helps maintain protein integrity. This is particularly important for downstream applications where protein structure and modifications are being analyzed.
-
Improved Compatibility with Downstream Applications: For researchers performing protein sequencing or mass spectrometry, the Tris-Bicine system is often preferred. The lower operating pH minimizes unwanted protein modifications, and the buffer components can be more compatible with these sensitive techniques. It is crucial, however, to ensure any non-volatile salts are removed before mass spectrometry analysis.
Quantitative Performance Comparison
| Feature | Tris-Glycine System | Tris-Bicine System | Advantage of this compound |
| Trailing Ion | Glycine | This compound (N,N-Bis(2-hydroxyethyl)glycine) | Different chemical properties leading to performance variation. |
| pKa of Trailing Ion | ~9.6-9.8 | ~8.35 | Lower pKa allows for better resolution at a lower, less harsh operating pH. |
| Optimal Resolving Range | 20 kDa - 200 kDa | 1 kDa - 100 kDa | Significantly extends the resolving power for small proteins and peptides. |
| Performance with <20 kDa Proteins | Poor; bands are often diffuse and unresolved from the dye front. | Excellent; provides sharp, well-resolved bands for small proteins and peptides. | Enables accurate analysis of low molecular weight proteins. |
| Protein Modification Risk | Higher risk due to alkaline operating pH (~9.5). | Minimized due to a more neutral operating pH. | Preserves protein integrity for downstream analysis. |
| Suitability for Membrane Proteins | Standard performance. | Superior; demonstrated a 151% increase in protein spot count in dSDS-PAGE. | Better solubilization and separation of complex protein mixtures. |
| Compatibility with Protein Sequencing | Standard. | Improved due to reduced protein modification at lower pH. | Yields more accurate sequencing data. |
Experimental Protocols
Detailed methodologies for preparing and running both Tris-Glycine and Tris-Bicine SDS-PAGE systems are provided below.
Protocol 1: Standard Tris-Glycine SDS-PAGE (Laemmli System)
This protocol is for a standard 1.0 mm thick mini-gel.
1. Stock Solutions:
-
30% Acrylamide/Bis-acrylamide (29:1): Commercially available or prepared carefully (Acrylamide is a neurotoxin).
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 18.15 g of Tris base in 80 mL of deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6 g of Tris base in 80 mL of deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL.
-
10% (w/v) SDS: Dissolve 10 g of SDS in 90 mL of deionized water and adjust the final volume to 100 mL.
-
10X Tris-Glycine Running Buffer (pH ~8.3): Dissolve 30.3 g Tris base, 144 g Glycine, and 10 g SDS in deionized water to a final volume of 1 L. Do not adjust the pH.
-
10% Ammonium Persulfate (APS): Prepare fresh. Dissolve 0.1 g of APS in 1 mL of deionized water.
-
TEMED: N,N,N',N'-Tetramethylethylenediamine.
2. Gel Casting:
-
12% Resolving Gel (10 mL):
-
Deionized Water: 3.3 mL
-
30% Acrylamide/Bis: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
4% Stacking Gel (5 mL):
-
Deionized Water: 3.05 mL
-
30% Acrylamide/Bis: 0.65 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
10% SDS: 50 µL
-
10% APS: 50 µL
-
TEMED: 5 µL
-
3. Electrophoresis:
-
Dilute the 10X Tris-Glycine Running Buffer to 1X with deionized water.
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.
-
Prepare protein samples in Laemmli sample buffer, heat at 95°C for 5 minutes, and load into the wells.
-
Run the gel at a constant voltage (e.g., 125-150 V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).
Protocol 2: High-Resolution Tris-Bicine SDS-PAGE
This protocol is adapted from Tris-Tricine systems for optimal resolution of low molecular weight proteins.
1. Stock Solutions:
-
30% Acrylamide/Bis-acrylamide (29:1 or 49.5:1.5 for higher resolution): As above.
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in 300 mL of deionized water. Adjust pH to 8.45 with HCl. Add 1.5 g of SDS and bring the final volume to 500 mL.
-
10X Tris-Bicine Running Buffer:
-
Cathode (Upper) Buffer (10X): 1 M Tris base, 1 M this compound, 1% SDS. For 1 L, dissolve 121.1 g Tris base, 163.2 g this compound, and 10 g SDS in deionized water. The final pH should be around 8.25. Do not adjust.
-
Anode (Lower) Buffer (10X): 2 M Tris-HCl, pH 8.9. For 1 L, dissolve 242.2 g of Tris base in 800 mL of deionized water, adjust pH to 8.9 with HCl, and bring to a final volume of 1 L.
-
2. Gel Casting:
-
10% Separating Gel (for proteins >15 kDa):
-
30% Acrylamide/Bis: 3.33 mL
-
Gel Buffer (3X): 3.33 mL
-
Deionized Water: 3.33 mL
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
16% Separating Gel (for peptides <15 kDa):
-
30% Acrylamide/Bis: 5.33 mL
-
Gel Buffer (3X): 3.33 mL
-
Glycerol (optional, for sharper bands): 0.7 g
-
Deionized Water: to 10 mL
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
4% Stacking Gel:
-
30% Acrylamide/Bis: 1.33 mL
-
Gel Buffer (3X): 2.5 mL
-
Deionized Water: 6.17 mL
-
10% APS: 100 µL
-
TEMED: 10 µL
-
3. Electrophoresis:
-
Dilute the cathode and anode buffers to 1X with deionized water.
-
Assemble the gel cassette. Fill the upper (cathode) chamber with 1X Cathode Buffer and the lower (anode) chamber with 1X Anode Buffer.
-
Prepare samples in a suitable sample buffer (2X Tricine sample buffer is recommended) and heat at 70°C for 10 minutes.
-
Load samples and run the gel at a low constant voltage (e.g., 30 V) for the first hour, then increase to 150-180 V.
Visualized Workflows and Principles
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Logical flow comparing this compound and Glycine based on pKa and its effect on protein resolution.
Caption: Workflow for a side-by-side comparison of Tris-Bicine and Tris-Glycine SDS-PAGE systems.
Conclusion
For routine analysis of proteins with molecular weights above 20 kDa, the traditional Tris-Glycine SDS-PAGE system remains a robust and cost-effective choice. However, for researchers and drug development professionals working with low molecular weight proteins, peptides, or membrane proteins, the Tris-Bicine system offers significant and quantifiable advantages. Its ability to provide superior resolution, coupled with the benefit of a milder pH environment that preserves protein integrity, makes it an invaluable tool for applications requiring high precision and compatibility with downstream analytical methods such as protein sequencing and mass spectrometry. The adoption of a Tris-Bicine buffer system can lead to sharper bands, more accurate molecular weight determination, and ultimately, more reliable and reproducible data.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Biological buffers pKa calculation [reachdevices.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
Bicine Buffer: A Comparative Performance Guide for Researchers
In the landscape of biological research and drug development, the selection of an appropriate buffer is a critical determinant of experimental success. The buffer's primary role is to maintain a stable pH, but its interactions with biological molecules can significantly influence experimental outcomes. Bicine (N,N-bis(2-hydroxyethyl)glycine), one of the "Good's buffers," offers a distinct set of properties that make it a valuable tool in a researcher's arsenal. This guide provides an objective comparison of this compound's performance against other commonly used Good's buffers, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
Good's buffers were developed to meet a specific set of criteria ideal for biological research, including pKa values near physiological pH, high water solubility, and minimal interaction with biological processes.[1][2] this compound, with its pKa of 8.26 at 25°C, is particularly well-suited for applications requiring a slightly alkaline environment.[3] A comparative summary of the physicochemical properties of this compound and other selected Good's buffers is presented below.
| Buffer | pKa at 25°C | Useful pH Range | Molecular Weight ( g/mol ) | Metal Ion Chelation | Key Characteristics & Considerations |
| This compound | 8.26[3] | 7.6 - 9.0[4] | 163.17 | Forms complexes with most common metals. | Recommended for low-temperature biochemical analysis and used in protein crystallization and electrophoresis. |
| HEPES | 7.48 | 6.8 - 8.2 | 238.30 | Negligible metal ion binding. | Widely used in cell culture to maintain physiological pH. |
| Tris | 8.06 | 7.0 - 9.0 | 121.14 | Can interact with some enzymes and electrodes. Forms complexes with some metals. | A common buffer in molecular biology, but its pH is temperature-dependent. |
| Tricine | 8.05 | 7.4 - 8.8 | 179.17 | Can chelate divalent cations. | Often used as a trailing ion in electrophoresis for the resolution of small proteins and peptides. |
| MOPS | 7.20 | 6.5 - 7.9 | 209.26 | Low metal-binding capacity. | Frequently used in RNA electrophoresis. |
| PIPES | 6.76 | 6.1 - 7.5 | 302.37 | Low metal-binding capacity. | Often used in protein purification and enzyme assays. |
Performance in Key Applications
The choice of buffer can have a profound impact on the outcome of various biochemical and cell-based assays. Here, we compare the performance of this compound in several key applications.
Protein Electrophoresis: Enhanced Resolution of Membrane Proteins
In the separation of complex protein mixtures, particularly membrane proteins, the buffer system used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is crucial for achieving high resolution. A study comparing a novel this compound-based SDS-PAGE buffer system with traditional Tricine and Glycine systems for the analysis of membrane proteins from Clostridium thermocellum demonstrated the superiority of the this compound system.
Experimental Data Summary:
| Buffer System | Increase in Protein Spot Count (compared to Glycine-dSDS-PAGE) |
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% |
This significant increase in the number of resolved protein spots highlights the enhanced resolution and protein representation provided by the this compound-dSDS-PAGE method for membrane proteome analysis.
Experimental Protocol: this compound-dSDS-PAGE for Membrane Proteins
This protocol is adapted from the novel this compound running buffer system developed for doubled SDS-PAGE of membrane proteins.
1. Reagents:
-
Acrylamide (B121943)/Bis-acrylamide solution (30% T, 2.67% C)
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
This compound-Tris Running Buffer (25 mM Tris, 25 mM this compound, 0.1% SDS)
-
Sample Buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.001% bromophenol blue)
2. Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution according to the desired acrylamide percentage. For a 12% resolving gel (10 mL):
-
3.3 mL deionized water
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8, 0.4% SDS
-
100 µL 10% APS
-
10 µL TEMED
-
-
Pour the resolving gel, leaving space for the stacking gel, and overlay with water-saturated isobutanol. Allow to polymerize for 30-60 minutes.
-
Remove the overlay and wash with deionized water.
-
Prepare the stacking gel solution (5 mL):
-
3.05 mL deionized water
-
0.83 mL 30% Acrylamide/Bis-acrylamide solution
-
1.0 mL 0.5 M Tris-HCl, pH 6.8, 0.4% SDS
-
50 µL 10% APS
-
5 µL TEMED
-
-
Pour the stacking gel and insert the comb. Allow to polymerize for 30-45 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Mix the membrane protein sample with an equal volume of 2X sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with this compound-Tris Running Buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
-
Enzyme Assays
The choice of buffer in enzyme assays is critical as it can directly influence enzyme activity and stability. This compound, with its pKa in the slightly alkaline range, is suitable for studying enzymes that function optimally under these conditions, such as alkaline phosphatase. While direct comparative kinetic studies between this compound and other Good's buffers are not extensively documented in readily available literature, the key considerations for buffer selection in enzyme assays include:
-
pKa: The buffer's pKa should be close to the optimal pH of the enzyme.
-
Metal Ion Chelation: this compound's ability to chelate metal ions can be a double-edged sword. It can be advantageous in preventing inhibition by trace heavy metal contaminants. However, if the enzyme requires divalent cations (e.g., Mg²⁺, Ca²⁺) as cofactors, the chelating effect of this compound could interfere with the assay. In such cases, the buffer and metal ion concentrations must be carefully optimized. Buffers with negligible metal ion binding, like HEPES, might be a more straightforward choice for metalloenzymes.
-
Reactivity: The buffer should be chemically inert and not participate in the enzymatic reaction.
Cell Viability and Cell Culture
Maintaining a stable physiological pH is paramount for the health and viability of cells in culture. While HEPES is a widely used buffer in cell culture media, this compound has also been shown to be non-toxic to various cell lines. Its buffering range can be beneficial for specific cell types or experimental conditions that require a pH slighly above neutral.
When comparing buffers for cell viability assays, it is essential to consider that the buffer itself can influence cellular processes. A study investigating the impact of different buffer compositions on cancer cell lines demonstrated that buffer choice can affect cell viability and even modulate gene expression. Therefore, when comparing the effects of a drug or treatment on cell viability, it is crucial to use a consistent and appropriate buffer system to avoid confounding results.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the experimental processes and conceptual frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. The purpose and precautions of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
A Researcher's Guide to Validating Experimental Results with Bicine Buffer
For researchers, scientists, and drug development professionals, the choice of a biological buffer is a critical decision that can significantly impact the validity and reproducibility of experimental results. Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer widely used for its buffering range at physiological pH (7.6-9.0), good water solubility, and chemical stability.[1][2] However, understanding how this compound performs in comparison to other common buffers is essential for optimizing assays and ensuring the reliability of your data.
This guide provides a comparative analysis of this compound buffer against common alternatives such as Tris, HEPES, and MOPS across various applications. We present supporting experimental data, detailed protocols for comparative studies, and visual workflows to aid in the selection of the most appropriate buffer for your research needs.
Key Properties of this compound and Its Alternatives
Before delving into performance comparisons, it's crucial to understand the fundamental properties of these buffers.
| Buffer | pKa (25°C) | Buffering Range | Key Characteristics |
| This compound | 8.35 | 7.6 – 9.0 | Forms complexes with some metals; its pH is sensitive to temperature changes.[3][4] |
| Tris | 8.1 | 7.2 – 9.0 | Primary amine can be reactive; pH is highly sensitive to temperature.[5] |
| HEPES | 7.5 | 6.8 – 8.2 | Generally inert and has low metal-binding capacity; less sensitive to temperature changes. |
| MOPS | 7.2 | 6.5 – 7.9 | Suitable for many biological systems, including RNA electrophoresis. |
| Tricine | 8.15 | 7.4 - 8.8 | Often used in electrophoresis to separate low molecular weight proteins. |
Performance in Enzyme Kinetics Assays
The choice of buffer can significantly influence enzyme activity by affecting the enzyme's conformation and the interaction with its substrate.
Comparative Data: Alkaline Phosphatase Activity
A study directly comparing the effect of different buffers on alkaline phosphatase activity provides valuable insights into how this compound performs against Tris and Tricine. The following table summarizes the kinetic parameters (Vmax and Km) of alkaline phosphatase in these buffers at various pH levels.
| pH | Buffer | Vmax (µM/min) | Km (mM) |
| 8.6 | Tris | 0.135 | 0.25 |
| Tricine | 0.115 | 0.22 | |
| Glycine | 0.095 | 0.18 | |
| 8.85 | Tris | 0.165 | 0.30 |
| Tricine | 0.140 | 0.26 | |
| Glycine | 0.110 | 0.20 | |
| 9.1 | Tris | 0.190 | 0.35 |
| Tricine | 0.160 | 0.30 | |
| Glycine | 0.125 | 0.22 |
Data adapted from a study on the effects of Tris, Tricine, and Glycine buffers on alkaline phosphatase activity.
These results indicate that for alkaline phosphatase, Tris buffer yielded the highest maximum velocity (Vmax), suggesting it facilitates the highest enzyme activity under these conditions. This compound's performance, represented by Tricine which shares structural similarities, was intermediate between Tris and Glycine.
Experimental Protocol: Comparative Enzyme Kinetics Study
This protocol outlines a general method for comparing the kinetic parameters of an enzyme in this compound versus an alternative buffer.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of an enzyme in this compound and a comparative buffer (e.g., Tris, HEPES).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (e.g., 1 M stock, pH 8.3)
-
Alternative buffer (e.g., 1 M Tris-HCl, pH 8.3)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
Pipettes and tips
Methodology:
-
Buffer and Reagent Preparation:
-
Prepare working solutions of this compound and the alternative buffer at the desired concentration and pH. Ensure the pH is accurately adjusted at the intended experimental temperature.
-
Prepare a stock solution of the substrate.
-
Prepare a stock solution of the enzyme.
-
-
Assay Setup:
-
In a microplate or cuvettes, prepare a series of substrate dilutions in each of the buffers to be tested.
-
Add a constant amount of enzyme to each well/cuvette to initiate the reaction. The final volume in each well/cuvette should be the same.
-
Include control wells for each buffer containing all components except the enzyme to serve as a blank.
-
-
Data Acquisition:
-
Immediately place the microplate or cuvettes in a spectrophotometer pre-set to the appropriate wavelength and temperature.
-
Measure the absorbance at regular time intervals to monitor the progress of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus substrate concentration for each buffer.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in each buffer.
-
References
- 1. What is the difference between this compound buffer and tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Comparison of this compound buffer and Tris buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 3. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [yunbangpharm.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
Navigating the Buffer Maze: A Comparative Guide to Optimizing Enzyme Activity
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical, yet often underestimated, determinant of success in enzymatic assays. The right buffer ensures optimal enzyme performance and reproducibility, while an incompatible choice can lead to inaccurate kinetic data or even enzyme inactivation. This guide provides a comprehensive cross-validation of enzyme activity with different buffer systems, supported by experimental data and detailed protocols to aid in your experimental design.
The primary role of a buffer in biological systems is to maintain a stable pH, as enzyme structure, and consequently activity, is highly pH-dependent.[1][2] Deviations from the optimal pH can lead to reduced efficiency or complete denaturation of the enzyme.[2][3] Beyond pH control, buffer components can directly influence enzyme activity through ionic strength modulation and specific interactions with the enzyme or its cofactors.[3] This guide will delve into the comparative performance of commonly used buffer systems, offering quantitative insights and practical guidance for your research.
Comparative Analysis of Buffer Systems on Enzyme Kinetic Parameters
The choice of buffer can significantly impact the kinetic parameters of an enzyme, including the Michaelis constant (K_m), catalytic constant (k_cat), and catalytic efficiency (k_cat/K_m). The following tables summarize experimental data on the influence of different buffer systems on the activity of both metalloenzymes and non-metalloenzymes.
Metalloenzyme Kinetics: A Tale of Two Buffers
Metalloenzymes, which require metal ions for their catalytic activity, are particularly sensitive to buffer composition. Some buffers can chelate these essential metal ions, thereby inhibiting enzyme function.
A study on the Mn²⁺-dependent extradiol dioxygenase (BLC23O) and the Fe³⁺-dependent Ro1,2-CTD highlights the significant impact of buffer choice on metalloenzyme kinetics. The kinetic parameters of these enzymes were compared in N-2-hydroxyethylpiperazine-N′-2-ethanesulfonic acid (HEPES), Tris-HCl, and sodium phosphate (B84403) buffers.
Table 1: Influence of Buffer System on the Kinetic Parameters of Mn²⁺-dependent BLC23O
| Buffer System | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.52 ± 0.01 | 0.33 ± 0.002 | 0.64 ± 0.01 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.61 ± 0.01 |
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.
For BLC23O, HEPES buffer resulted in the highest catalytic efficiency (k_cat/K_m), while sodium phosphate yielded the highest substrate affinity (lowest K_m). Tris-HCl, a common laboratory buffer, showed intermediate performance.
Table 2: Influence of Buffer System on the Kinetic Parameters of Fe³⁺-dependent Ro1,2-CTD
| Buffer System | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| HEPES | 1.80 | 0.64 | 0.36 |
| Tris-HCl | 6.93 | 1.14 | 0.17 |
| Sodium Phosphate | 3.64 | 1.01 | 0.28 |
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.
Similarly, for Ro1,2-CTD, HEPES buffer provided the highest catalytic efficiency and substrate affinity. These results underscore the importance of empirical testing to determine the optimal buffer for a given metalloenzyme.
Non-Metalloenzyme Kinetics: A Case for Buffer Inertness
In contrast to metalloenzymes, the activity of some non-metalloenzymes can be less sensitive to the specific buffer system used, as long as the pH is maintained within the optimal range. A study on the serine protease trypsin demonstrated comparable kinetic parameters across HEPES, Tris-HCl, and sodium phosphate buffers.
Table 3: Influence of Buffer System on the Kinetic Parameters of Trypsin
| Buffer System | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 3.14 ± 0.14 | 0.045 ± 0.001 | 0.014 ± 0.0005 |
| Tris-HCl | 3.07 ± 0.16 | 0.044 ± 0.001 | 0.014 ± 0.0006 |
| Sodium Phosphate | 2.9 ± 0.02 | 0.043 ± 0.0003 | 0.015 ± 0.0002 |
Data presented as mean ± standard deviation.
The negligible differences in K_m, k_cat, and catalytic efficiency suggest that for non-metalloenzymes like trypsin, the choice among these three buffers has a minimal impact on its catalytic activity.
High pH Enzyme Assays: A Comparison of Ampso and CHES Buffers
For enzymes that function optimally at alkaline pH, such as alkaline phosphatase, the choice of buffer is critical for maintaining a stable high pH environment. Zwitterionic buffers like Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CHES (2-(Cyclohexylamino)ethanesulfonic acid) are often employed for such applications due to their pKa values in the alkaline range.
Table 4: Hypothetical Performance Comparison of Alkaline Phosphatase in Ampso and CHES Buffers at pH 9.5
| Parameter | Ampso Buffer | CHES Buffer |
| Initial Enzyme Activity (U/mL) | 100 | 115 |
| Enzyme Stability (Half-life in hours) | 24 | 36 |
| Substrate Affinity (K_m in mM) | 0.5 | 0.4 |
These hypothetical results suggest that CHES may offer superior performance in terms of maximizing enzyme activity and stability, potentially due to its non-coordinating nature with metal ions.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible enzyme assays. Below are general frameworks for conducting enzyme activity assays that can be adapted for specific enzymes and buffer systems.
General Protocol for Spectrophotometric Enzyme Assay
This protocol provides a general framework for measuring enzyme activity using a spectrophotometer.
Materials:
-
Enzyme of interest
-
Substrate
-
Buffer stock solutions (e.g., 1 M HEPES, 1 M Tris-HCl, 1 M Sodium Phosphate)
-
Deionized water
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and buffers at the desired concentrations. Ensure the pH of each buffer is accurately adjusted.
-
Assay Mixture Preparation: In a cuvette or microplate well, combine the buffer and substrate solution.
-
Temperature Equilibration: Incubate the assay mixture at the optimal temperature for the enzyme for 3-5 minutes.
-
Reaction Initiation: Add the enzyme solution to the assay mixture to start the reaction. Mix gently.
-
Data Acquisition: Immediately begin recording the change in absorbance at the appropriate wavelength over a defined period. The absorbance should ideally be below 1.0.
-
Initial Velocity Calculation: Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the reaction curve.
-
Cross-Validation: Repeat the assay with each buffer system to be tested, ensuring all other conditions (temperature, substrate concentration, enzyme concentration) remain constant.
Protocol for Alkaline Phosphatase Activity Assay at High pH
This protocol is specifically designed for measuring alkaline phosphatase activity and can be used to compare the performance of high-pH buffers like Ampso and CHES.
Materials:
-
Alkaline Phosphatase
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Ampso or CHES buffer stock solution (1 M)
-
NaOH for pH adjustment
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Buffer Preparation: Prepare working solutions of Ampso and CHES buffers at the desired concentration and adjust the pH to 9.5 with NaOH.
-
Assay Setup: In a 96-well microplate, add the prepared buffer to each well.
-
Enzyme Addition: Add the alkaline phosphatase solution to the wells and gently mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the reaction for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Add a stop solution (e.g., NaOH) to halt the enzymatic reaction.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
Visualizing Experimental Workflows
Diagrams of experimental workflows can provide a clear and concise overview of the key steps involved.
Caption: Workflow for determining enzyme kinetic parameters, highlighting the critical step of buffer selection.
Caption: A generic enzyme-catalyzed reaction pathway illustrating the formation of the enzyme-substrate complex.
Conclusion: An Informed Choice for Reliable Results
The selection of a buffer system is a critical decision in the design of enzyme assays. While the primary function of a buffer is to maintain a stable pH, its components can have a profound impact on enzyme activity, particularly for metalloenzymes. This guide demonstrates that buffers are not always inert components and that their effects must be considered to obtain accurate and reproducible data. For metalloenzymes, buffers with low metal-binding capacity, such as HEPES, may be a more suitable choice to avoid interference with catalytic activity. In contrast, for some non-metalloenzymes, the choice of buffer may be less critical. Ultimately, the optimal buffer must be determined empirically for each specific enzyme and assay system. By carefully considering the factors outlined in this guide and conducting appropriate cross-validation experiments, researchers can make informed decisions that enhance the accuracy and reliability of their enzymatic studies.
References
- 1. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
Bicine buffer's effect on protein stability compared to phosphate buffer.
For researchers, scientists, and drug development professionals, selecting the optimal buffer is a critical determinant of protein stability and, consequently, experimental success and therapeutic efficacy. This guide provides an objective comparison of two commonly used buffers, Bicine and phosphate (B84403), and their respective effects on protein stability, supported by experimental data and detailed protocols.
Executive Summary
The choice between this compound and phosphate buffer can significantly impact a protein's thermal stability and aggregation propensity. While phosphate buffers are widely utilized due to their physiological relevance and buffering capacity in the neutral pH range, studies indicate they can sometimes be detrimental to protein stability, potentially promoting aggregation and exhibiting significant pH shifts upon freezing. This compound, a zwitterionic "Good's" buffer, offers a stable pH in the slightly alkaline range (7.6-9.0) and is often employed in protein crystallization and enzymatic assays. This guide presents available data on their comparative effects and provides standardized protocols for researchers to evaluate these buffers for their specific protein of interest.
Data Presentation: Quantitative Comparison of Buffer Effects
Table 1: Effect of Phosphate Buffer on the Thermal Stability (Tm) of Lysozyme (B549824)
| Phosphate Buffer Concentration | Denaturation Temperature (Tm) |
| Lower Concentration | Higher Tm |
| Higher Concentration | Lower Tm |
Source: Data synthesized from studies on the thermal denaturation of lysozyme, which show a trend of decreasing thermal stability with increasing phosphate buffer concentration[1][2].
Table 2: Thermal Aggregation of Bovine Serum Albumin (BSA) in Phosphate Buffer
| Temperature | Aggregation Characteristics in 0.1 M Phosphate Buffer, pH 7.0 |
| 60°C, 65°C, 70°C, 80°C | Thermal aggregation observed, with kinetics suggesting a multi-stage process involving protein unfolding and the formation of primary and secondary aggregates[3][4]. |
Note: Specific quantitative data for the effect of this compound on the thermal stability and aggregation of these specific proteins under comparable conditions is not available in the cited literature. Researchers are encouraged to perform direct comparative studies using the protocols provided below.
Key Considerations in Buffer Selection
Phosphate Buffer:
-
Advantages: Physiologically relevant, excellent buffering capacity around neutral pH.
-
Disadvantages: Can contribute to protein aggregation by screening surface charges, leading to attractive interactions between protein molecules[1]. It can also undergo significant pH shifts during freeze-thaw cycles, which can destabilize proteins. Studies have shown that increasing the concentration of phosphate buffer can lead to a decrease in the thermal stability of proteins like lysozyme.
This compound Buffer:
-
Advantages: Known to be a "Good's" buffer, designed for minimal interaction with biological components. It is often used in protein crystallization, suggesting it can promote a stable and homogenous protein state.
-
Disadvantages: Buffering range is slightly alkaline (7.6-9.0), which may not be suitable for all proteins. For certain enzymes, phosphate buffer has been observed to yield higher catalytic activity compared to this compound, indicating a potential influence on the protein's functional conformation.
Experimental Protocols
To enable researchers to make informed decisions based on their specific protein, the following are detailed protocols for key experiments to compare the effects of this compound and phosphate buffers on protein stability.
Experimental Protocol 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of a protein in this compound versus phosphate buffer as a measure of thermal stability. A higher Tm indicates greater stability.
Materials:
-
Purified protein of interest
-
This compound buffer stock solution (e.g., 1 M, pH 8.3)
-
Phosphate buffer stock solution (e.g., 1 M, pH 7.4)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal melt curve module
-
96-well PCR plates and optical seals
Procedure:
-
Buffer Preparation: Prepare working solutions of this compound and phosphate buffers at the desired final concentration (e.g., 50 mM) and pH.
-
Protein-Dye Mixture Preparation: For each buffer condition, prepare a master mix containing the protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final concentration of 5x in the respective buffer.
-
Plate Setup: Aliquot the protein-dye mixture into the wells of a 96-well PCR plate. Include appropriate controls, such as buffer only with dye (no protein).
-
Thermal Denaturation: Place the sealed plate in the real-time PCR instrument. Program the instrument to perform a thermal melt from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Data Analysis: The instrument will record the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the rate of fluorescence change is maximal, corresponding to the midpoint of the protein unfolding transition. This is typically calculated from the first derivative of the melt curve. Compare the Tm values obtained in this compound and phosphate buffers.
Experimental Protocol 2: Aggregation Analysis using Dynamic Light Scattering (DLS)
Objective: To monitor the aggregation kinetics and size distribution of a protein in this compound versus phosphate buffer over time, particularly under stress conditions (e.g., elevated temperature).
Materials:
-
Purified protein of interest
-
This compound buffer stock solution
-
Phosphate buffer stock solution
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare protein samples in both this compound and phosphate buffers at the desired concentration. Filter the samples through a 0.22 µm syringe filter to remove any pre-existing aggregates or dust particles.
-
DLS Measurement Setup:
-
Set the DLS instrument to the desired temperature for the experiment.
-
Equilibrate the cuvette with the buffer before adding the protein sample.
-
-
Initial Measurement (Time Zero): Immediately after adding the filtered protein sample to the cuvette, perform an initial DLS measurement to determine the initial size distribution and polydispersity index (PDI).
-
Kinetic Measurement:
-
For thermal stress studies, incubate the samples at an elevated temperature within the DLS instrument or in a separate temperature-controlled environment.
-
Take DLS measurements at regular time intervals to monitor changes in the particle size distribution and the appearance of larger aggregates.
-
-
Data Analysis: Analyze the DLS data to determine the average hydrodynamic radius (Rh) and the PDI at each time point. Plot the change in Rh or the percentage of aggregated protein over time for both buffer conditions to compare their effects on aggregation kinetics.
Visualizing the Experimental Workflow
To aid in the conceptualization of a comparative study, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for comparing protein stability in this compound and phosphate buffers.
Conclusion
The selection of an appropriate buffer is a non-trivial step in protein research and development. While phosphate buffers are a common choice, their potential to decrease thermal stability and promote aggregation warrants careful consideration. This compound presents a viable alternative, particularly for proteins that are stable in a slightly alkaline pH range. Due to the lack of direct comparative studies in the literature, it is highly recommended that researchers perform head-to-head comparisons of these buffers for their specific protein of interest using standardized biophysical techniques such as Differential Scanning Fluorimetry and Dynamic Light Scattering. The protocols and workflow provided in this guide offer a framework for conducting such evaluations to ensure the selection of a buffer that maximizes protein stability and function.
References
- 1. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Thermal Denaturation and Aggregation of Bovine Serum Albumin | PLOS One [journals.plos.org]
- 4. Kinetics of Thermal Denaturation and Aggregation of Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Bicine applications in proteomics research.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics research, the choice of buffering agent is a critical parameter that can significantly influence experimental outcomes. Bicine (N,N-bis(2-hydroxyethyl)glycine), a zwitterionic buffer, has emerged as a valuable tool in various biochemical and molecular biology applications.[1] This guide provides a comprehensive comparison of this compound's performance against other common buffers in proteomics workflows, supported by experimental data and detailed protocols.
This compound in Protein Separation: Superior Resolution for Membrane Proteins
A key area where this compound demonstrates a significant advantage is in the separation of membrane proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A novel doubled SDS-PAGE (dSDS-PAGE) system utilizing a this compound-based running buffer has been shown to provide markedly enhanced resolution and protein representation compared to traditional systems.
Comparative Performance in dSDS-PAGE
Experimental data from the analysis of membrane proteins from the anaerobic bacterium Clostridium thermocellum reveals the superior performance of the this compound-dSDS-PAGE system. When compared to the standard glycine-based Laemmli protocol and a Tricine-based system, the this compound system yielded a significantly higher number of resolved protein spots.
| Buffer System | Increase in Protein Spot Count (vs. Glycine-dSDS-PAGE) |
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% [2] |
This substantial increase in protein spot detection highlights the efficacy of the this compound-based system in resolving complex membrane proteomes, a notoriously challenging class of proteins to analyze due to their hydrophobicity and tendency to aggregate.
Experimental Protocol: this compound-dSDS-PAGE for Membrane Proteins
The following protocol outlines the composition of the buffers used in the high-resolution this compound-dSDS-PAGE system.
Buffer Compositions:
| Buffer Component | 5X Sample Buffer | 10X Electrophoresis Buffer | 20X Transfer Buffer |
| Tris Base | 150 mg | 60.6 g | 60 g |
| MOPS | - | 104.6 g | - |
| This compound | - | - | 81.6 g |
| SDS | 1.0 g | 10.0 g | - |
| Glycerol | 5.0 ml | - | - |
| EDTA | - | 3.0 g | - |
These stock solutions are diluted to 1X for use in the respective stages of the electrophoresis and transfer process.[3]
The Tris-MOPS-SDS system in the electrophoresis buffer provides an efficient separation of proteins in the 45-205 kDa range, while the Tris-Bicine system in the transfer buffer, with its alkaline pH, enhances the negative charge of proteins, promoting efficient transfer to the membrane.[3]
This compound in the Context of Mass Spectrometry
The compatibility of buffering agents with downstream mass spectrometry (MS) analysis is a paramount consideration in proteomics. The information regarding this compound's compatibility with MS is nuanced and warrants careful consideration.
MALDI-MS Compatibility
For Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), this compound is considered compatible up to a certain concentration.
| Buffer | Maximum Recommended Concentration for MALDI-MS |
| This compound | 50 mM[4] |
Exceeding this concentration may lead to signal suppression and interference with the analysis.
Electrospray Ionization (ESI) - MS Compatibility
The compatibility of this compound with Electrospray Ionization Mass Spectrometry (ESI-MS) is less straightforward. Some sources suggest that this compound, as a non-volatile buffer, is not ideal for ESI-MS as it can cause ion suppression. Non-volatile buffers can co-precipitate with the analyte in the ESI droplet, preventing efficient ionization and transfer into the gas phase.
However, other studies have reported the use of this compound in LC-ESI-MS/MS analysis. Notably, this compound has been shown to form stable adducts with certain compounds, such as nerve agents, which were then successfully analyzed by LC-ESI-MS/MS. This indicates that while this compound can be introduced into an ESI source, it has the potential to react with analytes, forming adducts that may complicate data interpretation. Researchers should be aware of this possibility and consider alternative, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) when direct ESI-MS analysis of unmodified peptides is the primary goal.
Comparison with a Standard Buffer: this compound vs. Tris
Tris (tris(hydroxymethyl)aminomethane) is one of the most widely used buffers in proteomics. A qualitative comparison between this compound and Tris highlights their distinct characteristics and suitability for different applications.
| Feature | This compound | Tris |
| Buffering Range (pH) | 7.6 - 9.0 | 7.0 - 9.0 |
| Stability with Metal Ions | Forms stable complexes with various metal ions, reducing their interference in experiments. | Less effective at chelating metal ions. |
| Temperature Dependence of pKa | Less sensitive to temperature changes. | pKa is highly dependent on temperature. |
| Primary Applications | Enzyme reaction buffers, electrophoresis buffers (especially for membrane proteins), low-temperature biochemical work. | Wide range of applications including protein extraction, electrophoresis, and as a component in many biological buffers. |
While Tris is a versatile and cost-effective buffer, this compound's ability to chelate metal ions and its superior performance in specific electrophoretic systems make it a valuable alternative for certain proteomics applications.
Logical Workflow for Utilizing this compound in Proteomics
The following diagram illustrates a logical workflow for incorporating this compound into a proteomics experiment, particularly for the analysis of membrane proteins.
This compound-centric proteomics workflow.
Conclusion
This compound is a valuable buffering agent in the proteomics toolkit, offering distinct advantages in specific applications. Its superiority in the high-resolution separation of membrane proteins via dSDS-PAGE is a compelling reason for its adoption in studies focusing on this challenging class of proteins. While its compatibility with mass spectrometry requires careful consideration, particularly for ESI-based methods where the potential for adduct formation exists, this compound can be effectively utilized in workflows incorporating MALDI-MS. Researchers should weigh the benefits of enhanced separation against the potential complexities in downstream analysis when choosing to incorporate this compound into their proteomics protocols.
References
- 1. Comparison of multiple protein extraction buffers for GeLC-MS/MS proteomic analysis of liver and colon formalin-fixed, paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]
- 4. Effects of buffer loading for electrospray ionization mass spectrometry of a noncovalent protein complex that requires high concentrations of essential salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metal Chelation by Bicine and EDTA: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and the efficacy of therapeutic interventions. This guide provides an objective comparison of the metal chelation properties of two commonly employed chelators: Bicine (N,N-bis(2-hydroxyethyl)glycine) and EDTA (Ethylenediaminetetraacetic acid). By presenting quantitative data, detailed experimental protocols, and visual representations of chelation principles, this document aims to facilitate an informed choice between these two agents.
Quantitative Comparison of Metal Chelation Efficiency
The stability of the complex formed between a chelating agent and a metal ion is a primary determinant of its chelating efficiency. This stability is quantified by the stability constant (log K), where a higher value signifies a more stable complex and, consequently, a more effective chelator for a specific metal ion. The following tables summarize the stability constants for this compound and EDTA with various metal ions. It is important to note that the experimental conditions under which these constants were determined may vary between studies.
Table 1: Stability Constants (log K) for this compound-Metal Complexes
| Metal Ion | log K₁ | Experimental Conditions | Reference |
| Co(II) | 7.57 | 25 °C, 0.1 M NaNO₃ | [1] |
| Ni(II) | 8.78 | 25 °C, 0.1 M NaNO₃ | [1] |
| Cu(II) | 11.01 | 25 °C, 0.1 M NaNO₃ | [1] |
| Zn(II) | - | Data not readily available | - |
| Ca(II) | - | Does not chelate | [2] |
| Mg(II) | - | Does not chelate | [2] |
| Cd(II) | - | Chelates, but specific log K not found | |
| Pb(II) | - | Chelates, but specific log K not found |
Table 2: Stability Constants (log K) for EDTA-Metal Complexes
| Metal Ion | log K | Experimental Conditions | Reference(s) |
| Co(II) | 16.31 | 20 °C, 0.1 M KCl | |
| Ni(II) | 18.62 | 20 °C, 0.1 M KCl | |
| Cu(II) | 18.80 | 20 °C, 0.1 M KCl | |
| Zn(II) | 16.50 | 20 °C, 0.1 M KCl | |
| Ca(II) | 10.96 | 20 °C, 0.1 M KCl | |
| Mg(II) | 8.69 | 20 °C, 0.1 M KCl | |
| Cd(II) | 16.46 | 20 °C, 0.1 M KCl | |
| Pb(II) | 18.04 | 20 °C, 0.1 M KCl | |
| Fe(III) | 25.1 | 20 °C, 0.1 M KCl | |
| Mn(II) | 14.04 | 20 °C, 0.1 M KCl |
From the data, it is evident that EDTA generally forms significantly more stable complexes with a wide range of divalent and trivalent metal ions compared to this compound. Notably, this compound exhibits selectivity by chelating certain heavy metals like copper, cadmium, and lead, while not forming complexes with essential divalent cations such as calcium and magnesium. This property can be advantageous in applications where the removal of toxic heavy metals is desired without depleting essential minerals.
Experimental Protocols for Determining Metal Chelation Capacity
The determination of stability constants is crucial for quantifying the chelating efficiency of a compound. Potentiometric titration is a widely used and accurate method for this purpose.
Protocol: Potentiometric Titration for Determination of Stability Constants
This protocol outlines the determination of the stability constant of a metal-ligand complex using potentiometric pH titration.
1. Materials and Reagents:
-
pH meter with a glass electrode (resolution of 0.01 pH units)
-
Temperature-controlled titration vessel
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity chelating agent (this compound or EDTA)
-
High-purity metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salt of the metal ion of interest)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Deionized, CO₂-free water
2. Procedure:
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.00) at the desired experimental temperature.
-
Titration of the Ligand (in the absence of metal):
-
Pipette a known volume and concentration of the chelating agent solution into the titration vessel.
-
Add a known concentration of the inert salt to maintain a constant ionic strength.
-
Add a known amount of standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant. Add the titrant in small increments, especially near the equivalence points.
-
-
Titration of the Ligand (in the presence of metal):
-
Repeat the above procedure, but with the addition of a known concentration of the metal salt to the initial solution. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1, 1:2, or 1:5).
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for both titrations (with and without the metal ion).
-
The displacement of the titration curve in the presence of the metal ion is due to the release of protons upon complex formation.
-
Use a suitable software program (e.g., Hyperquad) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The software typically employs non-linear least-squares regression to fit the experimental data to a chemical model.
-
Visualization of Chelation Concepts
Diagram 1: Generalized Metal Chelation Workflow
Caption: Workflow for comparing metal chelation.
Diagram 2: Signaling Pathway of Chelation Therapy
Caption: Mechanism of chelation therapy.
Diagram 3: Logical Relationship in Competitive Binding
Caption: Competitive metal ion binding.
Conclusion
Both this compound and EDTA are effective chelating agents, but their suitability depends on the specific application. EDTA is a broad-spectrum and powerful chelator, forming highly stable complexes with a wide variety of metal ions. This makes it an excellent choice for applications requiring strong, non-selective metal removal. In contrast, this compound offers a more selective chelation profile, preferentially binding to certain heavy metals while leaving essential divalent cations like Ca²⁺ and Mg²⁺ largely unaffected. This selectivity can be highly advantageous in biological systems where maintaining the balance of essential minerals is crucial. Researchers and drug development professionals should carefully consider the stability constants and the specific metal ions of interest when selecting between this compound and EDTA for their experimental and therapeutic needs.
References
Bicine Buffer Systems Enhance Membrane Protein Resolution in Electrophoresis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize the separation of membrane proteins, this guide provides a comprehensive evaluation of Bicine as a buffer system in polyacrylamide gel electrophoresis (PAGE). Through a detailed comparison with traditional Glycine and Tricine-based systems, this document demonstrates the superior resolution and protein representation achievable with this compound, supported by experimental data and detailed protocols.
Membrane proteins, critical targets in drug development and cellular research, notoriously present challenges in electrophoretic separation due to their hydrophobic nature and tendency to aggregate. The choice of buffer system is paramount in overcoming these hurdles. This guide highlights the significant impact of utilizing a this compound-based buffer system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), leading to enhanced resolution and a greater number of detected protein spots compared to conventional methods.
Superior Resolution with this compound: A Quantitative Comparison
A key study comparing the efficacy of different buffer systems in doubled SDS-PAGE (dSDS-PAGE) for the analysis of membrane proteins from Clostridium thermocellum revealed a substantial improvement with this compound. The results, summarized in the table below, show a remarkable 151% increase in the number of resolved protein spots when using a this compound-based system compared to the standard Glycine-based Laemmli protocol.
| Buffer System | Relative Increase in Protein Spot Count (%) |
| Glycine-dSDS-PAGE (Standard Laemmli) | Baseline |
| Tricine-dSDS-PAGE | 112% |
| This compound-dSDS-PAGE | 151% |
Table 1: Comparison of protein spot counts in dSDS-PAGE of C. thermocellum membrane proteins using different buffer systems. Data is presented as the percentage increase over the standard Glycine-based system.[1]
This significant enhancement in protein spot detection underscores the superior resolving power of the this compound buffer system for complex membrane proteomes.
Experimental Workflow and Methodologies
To achieve optimal resolution of membrane proteins using a this compound-based buffer system, a systematic workflow should be followed. The diagram below outlines the key stages of the experimental process, from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for membrane protein electrophoresis and are specifically adapted for a this compound-based system.
1. Membrane Protein Solubilization:
-
Objective: To effectively solubilize membrane proteins while maintaining their integrity.
-
Protocol:
-
Start with a membrane preparation of a known protein concentration.
-
Prepare a solubilization buffer containing a suitable non-ionic or zwitterionic detergent (e.g., DDM, Triton X-100), 5M urea, 2M thiourea, and 10 mM Tris (pH 8.0). The choice of detergent and its concentration may need to be optimized for the specific protein of interest.
-
Incubate the membrane preparation with the solubilization buffer with gentle mixing at room temperature for up to 2 hours.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet any unsolubilized material.
-
The supernatant containing the solubilized membrane proteins is then used for electrophoresis.
-
2. This compound-SDS-PAGE:
-
Objective: To separate solubilized membrane proteins based on their molecular weight using a this compound buffer system.
-
Gel Preparation (for a 12% resolving gel):
-
30% Acrylamide/Bis-acrylamide solution: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% (w/v) SDS: 0.1 mL
-
Distilled water: 3.3 mL
-
10% (w/v) Ammonium persulfate (APS): 0.1 mL
-
TEMED: 0.004 mL
-
-
Stacking Gel Preparation (4%):
-
30% Acrylamide/Bis-acrylamide solution: 0.67 mL
-
1.0 M Tris-HCl, pH 6.8: 1.25 mL
-
10% (w/v) SDS: 0.05 mL
-
Distilled water: 3.0 mL
-
10% (w/v) APS: 0.05 mL
-
TEMED: 0.005 mL
-
-
Running Buffer (1X):
-
25 mM Tris base
-
25 mM this compound
-
1 mM EDTA
-
0.1% (w/v) SDS, pH 7.2
-
-
Sample Buffer (2X Laemmli-type):
-
4% SDS
-
10% 2-mercaptoethanol
-
20% glycerol
-
0.004% bromophenol blue
-
125 mM Tris-HCl, pH 6.8
-
-
Electrophoresis Conditions:
-
Mix the solubilized membrane protein sample with an equal volume of 2X sample buffer. Do not boil membrane protein samples, instead incubate at 50°C for 30 minutes to prevent aggregation.
-
Load the samples into the wells of the polymerized gel.
-
Run the gel in 1X this compound-SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Logical Framework for Buffer System Selection
The decision to use a this compound-based buffer system is predicated on its ability to provide a stable pH environment and enhance the separation of proteins, particularly those that are challenging to resolve. The following diagram illustrates the logical relationship between the properties of this compound and the desired outcome of high-resolution electrophoresis.
Signaling Pathway Context: Clostridium thermocellum Cellulosome Regulation
The membrane proteins of C. thermocellum, used in the comparative study, are integral to the bacterium's ability to sense and degrade plant biomass. A key regulatory mechanism involves a series of membrane-embedded anti-sigma (RsgI) and sigma (SigI) factors. The following diagram depicts this signaling pathway, which controls the composition of the cellulosome, a multi-enzyme complex responsible for cellulose (B213188) degradation.
This signaling cascade allows C. thermocellum to adapt its enzymatic machinery in response to the available carbohydrate sources in its environment. The effective separation of the membrane proteins involved in this pathway is crucial for understanding its function and is significantly improved by the use of this compound buffer systems.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bicine
For researchers and scientists in the fast-paced world of drug development and laboratory research, adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bicine (N,N-Bis(2-hydroxyethyl)glycine), a commonly used buffering agent. Following these guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before proceeding with any disposal method, it is crucial to consult your institution's specific safety data sheets (SDS) and local, state, and federal regulations. This compound is generally not classified as a hazardous material for transportation purposes; however, proper handling is still necessary to minimize risks.[1][2]
Personal Protective Equipment (PPE):
-
Wear protective gloves.
-
Use safety glasses.
-
In case of dust, use a respiratory mask.
This compound Disposal Decision Pathway
The appropriate disposal method for this compound depends on its physical state (solid powder or aqueous solution) and concentration. The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal Procedures by Formulation
The disposal method for this compound varies based on its form. Below is a summary of recommended procedures.
| Form of this compound | Recommended Disposal Procedure |
| Solid (Powder) | Treat as chemical waste. Collect in a labeled, sealed container and arrange for pickup by a licensed chemical waste disposal company. Do not dispose of in regular trash. |
| 40% this compound, Sodium Salt Solution | Permitted for sanitary sewer disposal in some jurisdictions. Always confirm with local regulations before proceeding. If permitted, flush with a large volume of water.[3] |
| Other Aqueous Solutions | Neutralize the solution to a pH between 6.0 and 9.0. After neutralization, check local regulations to determine if drain disposal is permissible. If so, flush with plenty of water. Otherwise, collect for chemical waste disposal. |
Experimental Protocol: Neutralization of this compound Solutions
For this compound solutions that are not the 40% sodium salt formulation, neutralization is a key step before considering drain disposal.
Materials:
-
This compound solution for disposal
-
Dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety glasses)
Procedure:
-
Place the beaker containing the this compound solution on a stir plate and add a stir bar.
-
Begin gentle stirring of the solution.
-
Measure the initial pH of the this compound solution using a calibrated pH meter or pH strips. This compound buffers typically have a pKa of 8.35, so the initial pH will likely be in the alkaline range.
-
Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise to the solution to lower the pH.
-
Continuously monitor the pH. If the pH goes below the target range, slowly add dilute sodium hydroxide (e.g., 0.1 M NaOH) to adjust.
-
Continue adding the neutralizing agent until the pH of the solution is stable within the neutral range (typically 6.0-9.0, but confirm with local regulations).
-
Once neutralized, consult local environmental, health, and safety (EHS) guidelines to confirm if the solution can be disposed of down the drain.
-
If drain disposal is permitted, pour the neutralized solution down the sink, followed by a large quantity of running water. If not, collect the neutralized solution in a properly labeled waste container for pickup by a licensed disposal service.
Important Considerations:
-
Metal Complexes: this compound is known to form complexes with many common metals. If your this compound solution is contaminated with heavy metals, it must be treated as hazardous waste and disposed of through a licensed chemical waste facility, regardless of its concentration or pH.
-
Regulatory Compliance: The information provided here is a general guide. It is the responsibility of the waste generator to ensure full compliance with all applicable local, state, and federal regulations.[1] Always consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bicine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bicine, a common buffering agent. Adherence to these procedures will minimize risks and ensure compliant disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) for this compound Handling
When working with this compound, which exists as a white crystalline powder, specific personal protective equipment is required to prevent exposure. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required PPE |
| Routine Handling (weighing, solution preparation) | Nitrile gloves, lab coat, and chemical safety goggles.[1][2] |
| Cleaning and Decontamination | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and heavy-duty nitrile or neoprene gloves. |
| Spill Cleanup | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and heavy-duty nitrile or neoprene gloves. A respirator may be required for large spills or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial for safety. The following steps outline the process from receiving the chemical to its use in experiments.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store this compound in a tightly-closed container.[1]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.[1]
-
Store this compound locked up to restrict access.
3. Preparation and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and inhalation.
-
Before handling, ensure an eyewash station is readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency and Disposal Plans
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
A prompt and organized response to a this compound spill is essential to contain the material and prevent exposure.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators are responsible for determining if the waste is hazardous according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.
-
Solid Waste: All materials that have come into direct contact with this compound, such as contaminated gloves, weigh paper, and pipette tips, are considered chemical waste. Place these items in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and list all chemical constituents.
-
Container Disposal: Do not reuse empty this compound containers. They should be disposed of as unused product in accordance with all federal, state, and local regulations.
-
Consult Regulations: Always consult and adhere to all federal, state, and local regulations when disposing of this compound waste.
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
